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Foundational

An In-Depth Technical Guide to the Potential Mechanisms of Action of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

This document provides a comprehensive exploration of the potential mechanisms of action for the compound 5-(2-Hydroxyethyl)-3-phenyl isoxazole. While direct, extensive research on this specific molecule is limited in pu...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive exploration of the potential mechanisms of action for the compound 5-(2-Hydroxyethyl)-3-phenyl isoxazole. While direct, extensive research on this specific molecule is limited in publicly available literature, its chemical architecture—featuring the privileged 3-phenylisoxazole core—allows for a robust, evidence-based extrapolation of its likely biological targets and cellular effects. This guide synthesizes data from structurally analogous compounds to build a predictive mechanistic framework, intended for researchers, scientists, and drug development professionals.

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of contemporary drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to serve as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents.[1] Phenylisoxazole derivatives, in particular, have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects, by engaging with a diverse set of molecular targets.[1][3][4] The subject of this guide, 5-(2-Hydroxyethyl)-3-phenyl isoxazole, belongs to this promising class of molecules. Understanding its potential mechanisms is the first step toward unlocking its therapeutic promise.

Synthesis and Chemical Profile

The synthesis of 3,5-disubstituted isoxazoles is a well-established field in organic chemistry. A common and highly effective method involves the [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from an oxime) and an alkyne. For 5-(2-Hydroxyethyl)-3-phenyl isoxazole, a plausible synthetic route would involve the reaction of benzaldehyde oxime with 3-butyn-1-ol.

General Experimental Protocol: [3+2] Cycloaddition Synthesis
  • Oxime Formation: Benzaldehyde is reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol to form benzaldehyde oxime.

  • Nitrile Oxide Generation: The oxime is treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) or a commercial bleach solution, in a solvent like dimethylformamide (DMF) to generate the benzonitrile oxide intermediate in situ.[5]

  • Cycloaddition: The dipolarophile, 3-butyn-1-ol, is added to the reaction mixture. The nitrile oxide undergoes a [3+2] cycloaddition reaction with the alkyne, yielding the 3,5-disubstituted isoxazole ring.

  • Purification: The crude product is purified using silica gel column chromatography to yield the final compound, 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

A Benzaldehyde Oxime + 3-Butyn-1-ol B In situ Nitrile Oxide Generation (e.g., NCS in DMF) A->B Step 1 C [3+2] Cycloaddition Reaction B->C Step 2 D Crude Product C->D Step 3 E Column Chromatography D->E Purification F Purified 5-(2-Hydroxyethyl)-3-phenyl isoxazole E->F Final Product

A generalized workflow for the synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Postulated Mechanisms of Action and Supporting Evidence

Based on extensive literature for the 3-phenylisoxazole scaffold, we can postulate several high-probability mechanisms of action. The following sections detail these potential targets, supported by data from analogous compounds.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are critical epigenetic regulators that remove acetyl groups from lysine residues on histones and other proteins. Their overexpression is linked to various cancers, making them a key therapeutic target.[6][7] Several 3-phenylisoxazole derivatives have been identified as potent HDAC inhibitors.[7][8]

The typical pharmacophore model for an HDAC inhibitor includes a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme's active site. In 3-phenylisoxazole-based inhibitors, the phenyl group often serves as the cap, while the isoxazole ring can be part of the linker or ZBG. For instance, studies have shown that 3-phenylisoxazole derivatives can act as potent inhibitors of HDAC1, which is strongly associated with prostate cancer.[6][7] In one study, a lead compound demonstrated an IC50 value of 5.82 µM against the prostate cancer cell line PC3 with no significant toxicity to normal cells.[7][8]

HDAC HDAC Enzyme Deacetylation Deacetylation HDAC->Deacetylation Histone Acetylated Histone Histone->Deacetylation GeneRepression Chromatin Condensation & Gene Repression Deacetylation->GeneRepression Cancer Cancer Progression GeneRepression->Cancer Isoxazole 3-Phenylisoxazole Derivative Isoxazole->HDAC Inhibition Membrane Membrane Phospholipids PLA2 PLA₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins COX2->PGs Inflammation Inflammation & Pain PGs->Inflammation Isoxazole 3-Phenylisoxazole Derivative Isoxazole->COX2 Selective Inhibition

Selective COX-2 inhibition by isoxazoles blocks the inflammatory pathway.

Table 2: COX-2 Inhibitory Activity of Representative Isoxazole Derivatives

Compound ReferenceCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Citation
Compound A13 64134.92[9]
Compound B2 >100048.3>20.7[9]
IXZ3 >100.95 (µM)>10.5[10][11]
Modulation of Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer and other diseases. The isoxazole scaffold has been successfully employed to develop inhibitors for several kinase families. [12]

  • Casein Kinase 1 (CK1): Diaryl-isoxazoles have been reported as nanomolar inhibitors of CK1δ, a kinase involved in cellular signaling pathways like Wnt and Hedgehog. [12]* p38 MAP Kinase: Isoxazole-based compounds have been investigated as bioisosteric replacements for imidazole in p38 MAP kinase inhibitors, which are targets for treating inflammatory diseases. [13][14]* c-Jun N-terminal Kinase (JNK): Potent JNK inhibitors with an isoxazole core have been developed, showing selectivity over other kinases like p38. JNK3 is a particularly interesting target for neurodegenerative disorders. [15]* Receptor Tyrosine Kinases (RTKs): 3-Amino-benzo[d]isoxazole derivatives have shown potent, multitargeted inhibition of the VEGFR and PDGFR families, which are crucial for tumor angiogenesis. [16] The ability of the 3-phenylisoxazole scaffold to act as an ATP-competitive inhibitor, binding to the hinge region of the kinase active site, underlies its utility in this area.

Proposed Experimental Workflow for Mechanistic Elucidation

To definitively determine the mechanism of action of 5-(2-Hydroxyethyl)-3-phenyl isoxazole, a systematic, multi-tiered experimental approach is required. As a Senior Application Scientist, I propose the following self-validating workflow.

Start 5-(2-Hydroxyethyl)-3-phenyl isoxazole Screen Tier 1: Broad Phenotypic & Target Screening - Broad Kinase Panel (e.g., KinomeScan) - Cytotoxicity Screen (e.g., NCI-60 Panel) - Anti-inflammatory Screen (LPS-stimulated macrophages) Start->Screen Analyze1 Analyze Hits: Identify Primary Target Class(es) Screen->Analyze1 Assay Tier 2: Specific Enzymatic & Cell-Based Assays - IC50 Determination (e.g., HDAC, COX-2, specific kinases) - Cell Cycle Analysis (Flow Cytometry) - Apoptosis Assays (Annexin V/PI staining) Analyze1->Assay Hypothesis-Driven Analyze2 Confirm Cellular Activity & Potency Assay->Analyze2 Validate Tier 3: Target Engagement & Pathway Validation - Cellular Thermal Shift Assay (CETSA) - Western Blot for Pathway Markers (e.g., p-STAT3, Acetyl-Tubulin) - In vivo Model (e.g., Xenograft, Carrageenan-induced edema) Analyze2->Validate Confirmed Activity End Elucidated Mechanism of Action Validate->End

A systematic workflow for elucidating the mechanism of action.
Step-by-Step Methodologies

Tier 1: Broad Panel Screening

  • Objective: To identify the most probable target class(es) in an unbiased manner.

  • Protocol (Kinase Panel): Submit the compound to a commercial kinase binding assay (e.g., DiscoverX KINOMEscan™). The assay measures the ability of the compound to compete with an immobilized ligand for the kinase active site. Results are reported as percent inhibition at a given concentration (e.g., 10 µM).

  • Protocol (Cytotoxicity Screen): Utilize the National Cancer Institute's NCI-60 panel, a 60-cell line screen representing nine different cancer types. The compound is tested over a range of concentrations, and cell viability is measured using the sulforhodamine B (SRB) assay. This provides IC50 values and identifies sensitive cancer types.

Tier 2: Specific Enzymatic and Cell-Based Assays

  • Objective: To confirm and quantify the activity against specific targets identified in Tier 1.

  • Protocol (COX-2 Inhibition Assay): Use a commercial COX-2 inhibitor screening kit (e.g., Cayman Chemical, Cat. No. 701050). The assay measures the peroxidase activity of purified ovine COX-2. The compound is incubated with the enzyme, and the oxidation of a colorimetric substrate is measured spectrophotometrically to determine the IC50 value. [9]* Protocol (HDAC Inhibition Assay): Employ a fluorometric HDAC activity assay. The compound is incubated with recombinant human HDAC1 enzyme and a fluorogenic acetylated substrate. Upon deacetylation by HDAC, a developing agent cleaves the substrate, releasing a fluorophore. Fluorescence is measured to calculate the IC50. [7] Tier 3: Target Engagement and Pathway Validation

  • Objective: To confirm that the compound binds to its intended target within a cellular context and modulates the relevant downstream signaling pathway.

  • Protocol (Western Blotting): Treat relevant cells (e.g., PC3 for HDAC, HT-29 for COX-2) with the compound at various concentrations. Lyse the cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against the target pathway's biomarkers (e.g., acetylated-H3 for HDAC inhibition; phosphorylated-STAT3 for kinase inhibition). [17]This validates that the enzymatic inhibition observed in vitro translates to a functional cellular outcome.

Conclusion

While the precise mechanism of action for 5-(2-Hydroxyethyl)-3-phenyl isoxazole remains to be experimentally defined, its structural framework strongly suggests its potential as a modulator of several key therapeutic targets. Based on robust evidence from analogous compounds, it is a promising candidate for development as an inhibitor of HDACs, COX-2, or various protein kinases. The hydroxyethyl group at the 5-position may enhance solubility and provide an additional hydrogen bonding site, potentially influencing its potency and selectivity for these targets. The proposed experimental workflow provides a clear and logical path to fully elucidate its biological activity, paving the way for its potential development as a novel therapeutic agent.

References

  • Qin, X., Han, M., Hu, P., Que, H., Shao, Z., & Yan, D. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS One, 20(11): e0334632. [Link]

  • Qin, X., Han, M., Hu, P., Que, H., Shao, Z., & Yan, D. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC, PMC12588503. [Link]

  • Witulski, B., et al. (2017). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. PMC, PMC5489808. [Link]

  • Iqbal, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Das, S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

  • Das, S., et al. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications. [Link]

  • Mascagni, P., et al. (2008). Isoxazolone Based Inhibitors of p38 MAP Kinases. Journal of Medicinal Chemistry. [Link]

  • Sharma, P. C., et al. (2010). Synthesis of 3-phenylamino-5-(substituted phenyl)isoxazolines. ResearchGate. [Link]

  • Wallace, E. M., et al. (2008). 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry. [Link]

  • Qin, X., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. ResearchGate. [Link]

  • Van de Wetering, I., et al. (2011). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PMC. [Link]

  • Shen, S., et al. (2019). Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models. Journal of Medicinal Chemistry. [Link]

  • Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). PubMed. [Link]

  • Szeliga, J., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Wang, S., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Senger, J., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. RSC Publishing. [Link]

  • Al-Qtaish, N., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. PMC. [Link]

  • Sharma, V., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Wang, Y., et al. (2020). Design and Synthesis of New Benzo[d]oxazole-Based Derivatives and Their Neuroprotective Effects on β-Amyloid-Induced PC12 Cells. MDPI. [Link]

  • Li, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Publishing. [Link]

  • Abbas, A. F., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONES. International Journal of Pharmaceutical and Chemical Sciences. [Link]

  • Scholtbach, K., et al. (2016). New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. RSC Publishing. [Link]

  • ResearchGate. (2024). Isoxazole derivatives showing antioxidant activity. ResearchGate. [Link]

  • Krishnarao, N., & Sirisha, K. (2023). one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

  • Kumar, A., et al. (2024). a review of recent synthetic strategies and biological activities of isoxazole. ResearchGate. [Link]

  • Szűcs, Z., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]

  • Li, Y., et al. (2022). Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Publishing. [Link]

  • Al-Qaisi, J. A., et al. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed. [Link]

  • Rao, Y. R., et al. (2012). Synthesis, Biological Evaluation of Novel 3,5-diarylsubstituted isoxazolines as Potential Antimicrobial and Cytotoxic Agents. ResearchGate. [Link]

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Exploratory

An In-depth Technical Guide to 5-(2-Hydroxyethyl)-3-phenyl isoxazole: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable pharmacological properties to a dive...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to impart favorable pharmacological properties to a diverse range of molecules. This technical guide focuses on a specific derivative, 5-(2-Hydroxyethyl)-3-phenyl isoxazole, providing a comprehensive overview of its fundamental physicochemical properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its therapeutic potential within the broader context of isoxazole-based drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered aromatic heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This unique arrangement confers a distinct electronic and structural profile, making the isoxazole ring a "privileged structure" in drug design.[1] The presence of the isoxazole nucleus can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and provide a rigid scaffold for the precise orientation of pharmacophoric groups. Consequently, isoxazole derivatives have been successfully developed into a wide array of therapeutic agents, including anti-inflammatory, anticancer, antimicrobial, and antiviral drugs.[1][2] 5-(2-Hydroxyethyl)-3-phenyl isoxazole, the subject of this guide, combines the well-established 3-phenylisoxazole core with a reactive hydroxyethyl side chain at the 5-position, offering a versatile platform for further chemical modification and investigation into its biological activities.

Physicochemical Properties of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development. The key properties of 5-(2-Hydroxyethyl)-3-phenyl isoxazole are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂[3]
Molecular Weight 189.21 g/mol [3]
Exact Mass 189.07898 DaCalculated
Appearance Liquid
InChI Key SGJLIDCOJLSEJW-UHFFFAOYSA-N
SMILES OCCc1cc(no1)-c2ccccc2

Synthesis and Characterization: A Self-Validating Workflow

The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[4][5] This approach offers high regioselectivity and is tolerant of a wide range of functional groups. Below is a detailed protocol for the synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole, designed as a self-validating system where each step can be monitored and the final product's identity and purity confirmed through standard analytical techniques.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis Workflow A Benzaldehyde C Benzaldoxime A->C Oxime Formation B Hydroxylamine HCl B->C E Benzohydroximoyl Chloride C->E Chlorination D N-Chlorosuccinimide (NCS) D->E H 5-(2-Hydroxyethyl)-3-phenyl isoxazole E->H 1,3-Dipolar Cycloaddition F 3-Butyn-1-ol F->H G Triethylamine (Et3N) G->H In situ Nitrile Oxide Formation

Caption: Synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Experimental Protocol: 1,3-Dipolar Cycloaddition

This protocol is adapted from established methods for the synthesis of 3,5-disubstituted isoxazoles.[6][7]

Step 1: Synthesis of Benzaldoxime

  • To a solution of benzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq).

  • Slowly add an aqueous solution of sodium hydroxide (1.1 eq) while stirring.

  • Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitated benzaldoxime by filtration. Wash with cold water and dry.

Step 2: In situ Generation of Nitrile Oxide and Cycloaddition

  • Dissolve the benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C and stir for 30 minutes to form the corresponding hydroximoyl chloride.

  • To this mixture, add 3-butyn-1-ol (1.2 eq) followed by the dropwise addition of triethylamine (1.5 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Characterization and Validation

The identity and purity of the synthesized 5-(2-Hydroxyethyl)-3-phenyl isoxazole should be confirmed using a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, a singlet for the isoxazole ring proton, and signals corresponding to the two methylene groups and the hydroxyl proton of the 2-hydroxyethyl side chain.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will display distinct signals for the carbons of the phenyl ring, the isoxazole ring, and the ethyl side chain, confirming the carbon framework of the molecule.[8]

  • HRMS (High-Resolution Mass Spectrometry): HRMS analysis should provide an exact mass measurement that corresponds to the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ ion, confirming the elemental composition of the synthesized compound.[9]

Therapeutic Potential and Mechanistic Insights

The isoxazole scaffold is a versatile platform for the development of a wide range of therapeutic agents.[10][11][12] The biological activity of isoxazole derivatives is often dictated by the nature of the substituents at the 3- and 5-positions.

Anticancer and Anti-inflammatory Activity

Many isoxazole-containing compounds exhibit potent anticancer and anti-inflammatory properties.[1] A key mechanism underlying these activities is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[1] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers and inflammatory diseases, the NF-κB pathway is constitutively active. Isoxazole derivatives have been shown to inhibit this pathway, leading to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.[1]

G cluster_pathway NF-κB Signaling Pathway Inhibition Stimuli Inflammatory Stimuli / Carcinogens IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degradates NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to Genes Target Gene Expression (Inflammation, Proliferation) Nucleus->Genes Induces Isoxazole 5-(2-Hydroxyethyl)-3-phenyl isoxazole Isoxazole->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by isoxazole derivatives.

Antimicrobial and Antiviral Potential

The isoxazole ring is a key component of several clinically used antimicrobial agents, such as the antibiotic sulfamethoxazole.[1] Isoxazole derivatives can exert their antimicrobial effects through various mechanisms, including the inhibition of essential bacterial enzymes. In the realm of antiviral research, certain isoxazole-containing molecules have demonstrated activity against viruses like the Zika virus by inhibiting viral proteases necessary for replication.[1]

Conclusion

5-(2-Hydroxyethyl)-3-phenyl isoxazole is a molecule of significant interest due to its versatile isoxazole core and the presence of a reactive hydroxyl group. This guide has provided a comprehensive overview of its physicochemical properties, a robust and verifiable protocol for its synthesis, and an exploration of its potential therapeutic applications. The synthetic methodology detailed herein, based on the well-established 1,3-dipolar cycloaddition, offers a reliable route to this and related 3,5-disubstituted isoxazoles. The diverse pharmacological activities associated with the isoxazole scaffold, particularly in the areas of oncology and infectious diseases, underscore the importance of further investigating the biological profile of 5-(2-Hydroxyethyl)-3-phenyl isoxazole and its derivatives in the quest for novel and effective therapeutic agents.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. [Link]

  • New Synthetic Method for 3,5-Disubstituted Isoxazole. Chinese Journal of Organic Chemistry. [Link]

  • Kumar, M., Kumar, A., & Sharma, G. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317. [Link]

  • Kim, J., et al. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 19(4), 245–253. [Link]

  • Wang, X., et al. (2012). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. Organic Letters, 14(10), 2548–2551. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole. World Journal of Pharmaceutical Sciences. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. Journal of Drug Discovery and Development. [Link]

  • Qiu, D., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]

  • Supporting Information - Wiley-VCH. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • Supporting Information. [Link]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS ONE. [Link]

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis. Scientific Reports. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]

  • Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. Pharmazie. [Link]

  • 2-(3-Phenylisoxazol-5-yl)ethanol. LabSolutions. [Link]

Sources

Foundational

Whitepaper: Chemical, Structural, and Synthetic Profiling of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

Executive Summary In contemporary medicinal chemistry and advanced organic synthesis, the isoxazole heterocycle serves as a highly versatile pharmacophore and a robust bioisostere for esters and amides. Among its derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry and advanced organic synthesis, the isoxazole heterocycle serves as a highly versatile pharmacophore and a robust bioisostere for esters and amides. Among its derivatives, 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4) stands out as a critical bifunctional building block. By combining the metabolic stability of the 3-phenylisoxazole core with the orthogonal reactivity of a primary alcohol tethered at the C5 position, this compound enables the rapid generation of complex molecular architectures.

This technical guide provides an in-depth analysis of the structural properties, regioselective synthetic methodologies, and analytical validation frameworks required to utilize 5-(2-Hydroxyethyl)-3-phenyl isoxazole effectively in drug development pipelines.

Structural and Physicochemical Profiling

The molecular architecture of 5-(2-Hydroxyethyl)-3-phenyl isoxazole is defined by a planar, electron-rich heteroaromatic ring conjugated with a phenyl moiety at the C3 position. The C5 position is substituted with a 2-hydroxyethyl chain, which disrupts the extended planarity and introduces a highly polar, hydrogen-bonding vector. This structural dichotomy provides both lipophilic (phenyl) and hydrophilic (hydroxyl) interaction sites, making it an ideal candidate for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of active pharmaceutical ingredients (APIs).

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics of the compound, essential for stoichiometric calculations and chromatographic method development , .

PropertyValue / Specification
Chemical Name 5-(2-Hydroxyethyl)-3-phenyl isoxazole
IUPAC Name 2-(3-phenyl-1,2-oxazol-5-yl)ethan-1-ol
CAS Registry Number 14776-02-4
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES String OCCc1cc(no1)-c1ccccc1
Topological Polar Surface Area (TPSA) 46.3 Ų
Commercial Purity Standard ≥ 95.0% (HPLC/NMR)

Synthetic Methodology: The 1,3-Dipolar Cycloaddition Paradigm

The most efficient and regioselective route to synthesize 5-(2-Hydroxyethyl)-3-phenyl isoxazole is via the Huisgen 1,3-dipolar cycloaddition between benzonitrile oxide and 3-butyn-1-ol .

As a Senior Application Scientist, I emphasize that this is not merely a mixing of reagents; it is a kinetically controlled system where the generation of the reactive dipole must be perfectly synchronized with the cycloaddition event to suppress side reactions.

Experimental Protocol & Causality

Phase 1: Electrophilic Chlorination (Intermediate Generation)

  • Procedure: Dissolve benzaldehyde oxime (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF). Slowly add N-chlorosuccinimide (NCS, 1.05 equiv) in portions at 0 °C. Stir for 2 hours at room temperature.

  • Causality & Validation: Why use NCS instead of chlorine gas or bleach? NCS provides a mild, controlled release of electrophilic chlorine, minimizing over-chlorination of the aromatic ring. Self-Validation: The reaction progress is monitored via TLC. The conversion of the oxime to N-hydroxybenzimidoyl chloride is confirmed by a slight increase in Rf value and a distinct color change (often pale yellow).

Phase 2: In Situ Dipole Generation & Cycloaddition

  • Procedure: To the reaction mixture containing the imidoyl chloride, add 3-butyn-1-ol (1.2 equiv). Cool the system to 0 °C. Introduce triethylamine (TEA, 1.2 equiv) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Causality & Validation: TEA acts as a base to dehydrohalogenate the intermediate, generating benzonitrile oxide in situ. The slow, dropwise addition is a critical self-validating control: maintaining a low steady-state concentration of the nitrile oxide prevents its rapid homodimerization into diphenylfuroxan. The terminal alkyne (3-butyn-1-ol) acts as the dipolarophile. The regioselectivity is governed by HOMO-LUMO interactions, strictly favoring the 3,5-disubstituted isoxazole over the sterically hindered 3,4-isomer.

Phase 3: Isolation

  • Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract with dichloromethane (DCM), wash the organic layer with brine, and dry over anhydrous MgSO₄. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

SynthesisWorkflow A Benzaldehyde Oxime (Precursor) B NCS / DMF (Chlorination) A->B C N-Hydroxybenzimidoyl Chloride (Intermediate) B->C D TEA / Base (Dehydrohalogenation) C->D E Benzonitrile Oxide (1,3-Dipole) D->E G 1,3-Dipolar Cycloaddition (Regioselective) E->G F 3-Butyn-1-ol (Dipolarophile) F->G H 5-(2-Hydroxyethyl)-3-phenyl isoxazole (Major 3,5-Isomer) G->H High Regioselectivity

Workflow of the regioselective 1,3-dipolar cycloaddition yielding the 3,5-isoxazole isomer. (Max Width: 760px)

Analytical Characterization and Self-Validating Protocols

To ensure the structural integrity and regiochemical fidelity of the synthesized compound, a multi-modal analytical approach is required. The protocol relies on built-in spectroscopic validation mechanisms.

  • ¹H NMR (Nuclear Magnetic Resonance) Validation: The regiochemical outcome is definitively validated through ¹H NMR. The formation of the 3,5-disubstituted isomer is confirmed by the presence of a highly diagnostic, sharp singlet at approximately δ 6.4 - 6.6 ppm , corresponding to the C4-H proton of the isoxazole ring. Self-Validation Logic: If the sterically disfavored 3,4-isomer were formed, the C5-H proton would appear significantly further downfield (typically > δ 8.0 ppm) due to the adjacent electronegative oxygen atom. The aliphatic region will display two triplets (~δ 3.0 ppm and ~δ 3.9 ppm) corresponding to the -CH₂-CH₂-OH chain.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 190.2.

  • Infrared Spectroscopy (FT-IR): A broad absorption band around 3300-3400 cm⁻¹ confirms the presence of the primary hydroxyl group, while bands at ~1600 cm⁻¹ and ~1450 cm⁻¹ correspond to the C=N and C=C stretches of the isoxazole and phenyl rings, respectively.

Applications in Drug Development & Pharmacophore Mapping

In drug discovery, the isoxazole ring is frequently deployed as a bioisostere for amide bonds or ester linkages. Unlike amides, isoxazoles are highly resistant to enzymatic hydrolysis by amidases and proteases, drastically improving the metabolic half-life of the parent drug .

5-(2-Hydroxyethyl)-3-phenyl isoxazole is particularly valuable because the primary alcohol acts as an orthogonal functionalization handle. It can be readily converted into a leaving group (e.g., via mesylation or using PBr₃) to facilitate downstream nucleophilic substitutions, cross-coupling reactions, or esterified to create prodrugs.

PharmacophoreLogic Isoxazole Isoxazole Core Bioisostere for Amide/Ester Metabolic Stability Phenyl 3-Phenyl Ring Hydrophobic Interaction Pi-Pi Stacking Vector Isoxazole->Phenyl C3 Position Hydroxyethyl 5-(2-Hydroxyethyl) H-Bond Donor/Acceptor Functionalization Handle Isoxazole->Hydroxyethyl C5 Position Deriv1 Halogenation Precursor for Cross-Coupling Hydroxyethyl->Deriv1 PBr3 / SOCl2 Deriv2 Esterification Prodrug Formation Hydroxyethyl->Deriv2 Acyl Chlorides

Pharmacophore mapping and derivatization logic for the 5-(2-hydroxyethyl) isoxazole scaffold. (Max Width: 760px)

References

  • MolPort. "2-(3-phenyl-1,2-oxazol-5-yl)ethan-1-ol - Structural Data." MolPort Chemical Database. Available at:[Link]

  • ResearchGate. "N-Heterocyclic Carbene-Catalyzed 1,3-Dipolar Cycloaddition Reactions: A Facile Synthesis of 3,5-Di- and 3,4,5-Trisubstituted Isoxazoles." Scientific Publications. Available at:[Link]

  • NextSDS. "5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link]

Exploratory

A Framework for Assessing the Pharmacokinetics and Bioavailability of Novel Isoxazole Derivatives

An In-Depth Technical Guide for Drug Development Professionals: Disclaimer: This guide provides a comprehensive methodological framework for the pharmacokinetic characterization of novel isoxazole derivatives. As of Marc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals:

Disclaimer: This guide provides a comprehensive methodological framework for the pharmacokinetic characterization of novel isoxazole derivatives. As of March 2026, specific pharmacokinetic and bioavailability data for 5-(2-Hydroxyethyl)-3-phenyl isoxazole is not publicly available. Therefore, this document serves as an in-depth technical guide to the principles, experimental designs, and analytical strategies required to perform such an evaluation.

Introduction: The Isoxazole Scaffold and the Imperative of Pharmacokinetics

The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] However, for a promising isoxazole derivative to transition from a laboratory curiosity to a viable therapeutic agent, a thorough understanding of its behavior within a biological system is paramount. This is the domain of pharmacokinetics (PK), the study of what the body does to a drug, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).

This guide outlines a systematic, industry-standard approach to elucidating the pharmacokinetic profile and bioavailability of a novel isoxazole-based chemical entity, using 5-(2-Hydroxyethyl)-3-phenyl isoxazole as a representative candidate. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and illustrate the logical flow of a comprehensive ADME assessment program.

Section 1: The Strategy of Early ADME Profiling

In modern drug discovery, "fail early, fail cheap" is a guiding principle. Early and thorough in vitro ADME testing has profound downstream effects on a drug candidate's potential for success.[2] These assays provide critical data that guide chemical structure optimization, facilitate the selection of drug-like candidates, and predict in vivo pharmacokinetic properties and potential drug-drug interactions in humans.[2][3] By identifying liabilities such as poor absorption, rapid metabolism, or extensive plasma protein binding at the outset, resources can be focused on candidates with the highest probability of clinical success.

The initial phase of characterization involves a suite of in vitro assays designed to model key physiological processes. These tests are generally faster and require fewer resources than in vivo studies.[2]

Section 2: The Analytical Foundation: Bioanalytical Method Development

A prerequisite for any pharmacokinetic study is the development of a robust, sensitive, and selective bioanalytical method to quantify the drug in complex biological matrices like plasma, blood, or tissue homogenates.[4] For isoxazole derivatives and other small molecules, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior specificity, selectivity, and sensitivity.[5][6][7]

Core Components of Method Development:
  • Sample Preparation: The primary goal is to remove interfering endogenous components, such as proteins and phospholipids, from the biological sample.[4][5][8]

    • Protein Precipitation (PPT): A simple and rapid technique where a cold organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to denature and precipitate proteins.[6] While effective, it provides minimal cleanup and may leave other matrix components that can interfere with analysis.[5]

    • Solid-Phase Extraction (SPE): A more selective and versatile technique that provides cleaner samples. SPE involves passing the sample through a cartridge containing a solid sorbent that retains the analyte of interest while matrix interferences are washed away.[4][9]

  • Chromatographic Separation: An Ultra-High Performance Liquid Chromatography (UPLC or UHPLC) system is typically used to separate the analyte from any remaining matrix components before it enters the mass spectrometer.[10] Reversed-phase columns, such as C18, are common choices.[6]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity for quantification.[10][11] The instrument is tuned to monitor a specific precursor-to-product ion transition for the analyte and an internal standard.

The method must be validated according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, and stability.[7]

Section 3: Foundational In Vitro Pharmacokinetic Assays

The following assays form the core of an early-stage ADME assessment, providing critical insights into a compound's potential in vivo behavior.

A. Intestinal Permeability and Efflux: The Caco-2 Assay

Causality: Oral bioavailability is fundamentally dependent on a drug's ability to cross the intestinal epithelial barrier. The Caco-2 permeability assay is the industry-standard in vitro model for this process.[12] It utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions and express key transporters, effectively mimicking the barrier of the small intestine.[12] This assay not only predicts the rate of absorption but also identifies if the compound is a substrate of efflux transporters like P-glycoprotein (P-gp), which can actively pump drugs back into the intestinal lumen, limiting their absorption.[12]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable membrane inserts in a multi-well plate (e.g., 24-well Transwell®) and cultured for 21 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Monolayers with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²) are deemed suitable for the assay.[13]

  • Transport Buffer Preparation: A physiologically relevant buffer (e.g., Hanks' Balanced Salt Solution with glucose) is prepared and pre-warmed to 37°C.[13]

  • Dosing Solution Preparation: The test compound (e.g., 5-(2-Hydroxyethyl)-3-phenyl isoxazole) is dissolved in the transport buffer at a specified concentration (e.g., 10 µM).

  • Permeability Measurement (A-to-B):

    • The culture medium is removed from the apical (A, upper) and basolateral (B, lower) chambers.

    • The dosing solution is added to the apical chamber, and fresh transport buffer is added to the basolateral chamber.[12]

    • The plate is incubated at 37°C with gentle agitation.

    • Samples are collected from the basolateral chamber at predefined time points (e.g., 2 hours).[12]

  • Permeability Measurement (B-to-A):

    • Concurrently, on a parallel set of inserts, the dosing solution is added to the basolateral chamber, and fresh buffer is added to the apical chamber.[12]

    • Incubation and sampling are performed from the apical chamber as described above.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions (A-to-B and B-to-A).

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[12]

Caco2_Workflow cluster_prep Preparation cluster_assay Assay Execution (at 37°C) cluster_analysis Analysis & Interpretation Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days (monolayer differentiation) Seed->Culture TEER Measure TEER to confirm monolayer integrity Culture->TEER Dose_A Dose Compound to Apical (A) side TEER->Dose_A Dose_B Dose Compound to Basolateral (B) side TEER->Dose_B Sample_B Sample from Basolateral (B) side Dose_A->Sample_B A -> B Transport Sample_A Sample from Apical (A) side Dose_B->Sample_A B -> A Transport Quantify Quantify Compound (LC-MS/MS) Sample_B->Quantify Sample_A->Quantify Calc_Papp Calculate Papp (A->B) and Papp (B->A) Quantify->Calc_Papp Calc_ER Calculate Efflux Ratio (ER = Papp_BA / Papp_AB) Calc_Papp->Calc_ER Interpret Interpret Data: High/Low Permeability? Substrate of Efflux? (ER > 2) Calc_ER->Interpret caption Workflow for a Bidirectional Caco-2 Permeability Assay.

Caption: Workflow for a Bidirectional Caco-2 Permeability Assay.
B. Metabolic Stability: Microsomal Stability Assay

Causality: The liver is the primary site of drug metabolism, which significantly impacts a drug's clearance rate and half-life. A compound that is rapidly metabolized may be cleared from the body too quickly to exert a therapeutic effect.[14] The microsomal stability assay is a high-throughput in vitro screen used to assess a compound's susceptibility to Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes contained within liver microsomes.[10] This assay provides an estimate of the intrinsic clearance (Clint), a key parameter for predicting in vivo hepatic clearance.[14]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Liver Microsomes: Pooled liver microsomes (human, rat, mouse, etc.) are thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[15][16]

    • Test Compound: A working solution of the test compound (e.g., 1 µM) is prepared in the same buffer.[15]

    • NADPH Regenerating System: A solution containing the necessary co-factor (NADPH) is prepared to initiate the enzymatic reaction.[15]

  • Incubation (Time Course):

    • The microsomal solution and test compound solution are mixed in a 96-well plate and pre-incubated at 37°C for a few minutes.[16]

    • The reaction is initiated by adding the NADPH solution.[10]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), an aliquot of the reaction mixture is transferred to a separate plate containing an ice-cold "stop solution" (e.g., acetonitrile with an internal standard) to terminate the reaction and precipitate proteins.[10][15]

    • A negative control incubation is run without NADPH to assess non-enzymatic degradation.[16]

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is transferred to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.[10]

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (Clint) is calculated from the half-life and incubation conditions.[14]

Microsomal_Stability_Workflow cluster_setup Assay Setup cluster_reaction Reaction & Quenching cluster_analysis Analysis & Calculation Reagents Prepare: 1. Liver Microsomes (0.5 mg/mL) 2. Test Compound (1 µM) 3. NADPH Solution PreIncubate Pre-incubate Microsomes + Test Compound at 37°C Reagents->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Timepoints Incubate at 37°C Sample at t = 0, 5, 15, 30, 60 min Initiate->Timepoints Quench Quench Reaction in Cold Acetonitrile + Internal Standard Timepoints->Quench Process Centrifuge & Collect Supernatant Quench->Process Quantify Quantify Parent Compound (LC-MS/MS) Process->Quantify Plot Plot ln(% Remaining) vs. Time Quantify->Plot Calculate Calculate t½ and Intrinsic Clearance (Clint) Plot->Calculate caption Workflow for a Liver Microsomal Stability Assay.

Caption: Workflow for a Liver Microsomal Stability Assay.
C. Plasma Protein Binding (PPB): The Equilibrium Dialysis Assay

Causality: Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[17] According to the "free drug hypothesis," only the unbound (free) fraction of the drug is able to distribute into tissues to reach its site of action and be cleared from the body.[17][18] Therefore, a high degree of plasma protein binding can limit a drug's efficacy and prolong its half-life. The equilibrium dialysis method is considered the gold standard for determining the extent of plasma protein binding.[17]

Experimental Protocol Overview: Rapid Equilibrium Dialysis (RED)

  • Setup: The Rapid Equilibrium Dialysis (RED) device consists of inserts with two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the free drug to pass through but retains large plasma proteins.[11]

  • Dosing: The test compound is spiked into plasma (human, rat, etc.) and added to one chamber of the insert. A protein-free buffer (e.g., PBS) is added to the other chamber.[11]

  • Incubation: The device is sealed and incubated at 37°C for a sufficient time (e.g., 4 hours) to allow the free drug to reach equilibrium across the membrane.[11]

  • Sampling and Analysis: After incubation, samples are taken from both the plasma chamber and the buffer chamber. The concentrations of the compound in both chambers are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as (1 - fu) * 100.

In Vitro Assay Purpose Key Parameters Measured Typical System
Aqueous Solubility Assesses the maximum concentration of a compound that can dissolve in water.Thermodynamic/Kinetic Solubility (µg/mL or µM)Phosphate Buffered Saline (PBS)
Caco-2 Permeability Predicts intestinal absorption and identifies efflux transporter substrates.Apparent Permeability (Papp), Efflux Ratio (ER)Caco-2 cell monolayer
Metabolic Stability Predicts the rate of metabolic clearance in the liver.In vitro Half-life (t½), Intrinsic Clearance (Clint)Liver Microsomes, Hepatocytes
Plasma Protein Binding Determines the fraction of drug available for distribution and clearance.Fraction Unbound (fu), Percent Bound (%)Plasma, Equilibrium Dialysis Device

Section 4: The Definitive Test: In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, in vivo studies in animal models are essential to understand how a drug behaves in a complete biological system.[19] Rodent models (mice or rats) are typically used for initial PK studies due to their well-characterized physiology and lower cost.[20][21]

A. General Rodent Pharmacokinetic Study Design

Causality: This study design aims to determine key pharmacokinetic parameters by measuring the drug concentration in plasma over time after both intravenous (IV) and oral (PO) administration. The IV dose allows for the determination of clearance and volume of distribution, while the PO dose reveals the extent and rate of absorption and allows for the calculation of oral bioavailability.[22]

Experimental Protocol: Rodent PK Study (IV and PO Arms)

  • Animal Acclimation: Male Wistar rats or CD-1 mice are acclimated for at least one week before the study.

  • Formulation: The test compound is formulated in a suitable vehicle for both IV (e.g., saline with a co-solvent) and PO (e.g., 0.5% methylcellulose) administration.

  • Dosing:

    • IV Group (n=3-4 animals): Animals receive a single bolus injection of the drug via the tail vein at a specific dose (e.g., 1-2 mg/kg).

    • PO Group (n=3-4 animals): Animals receive a single dose via oral gavage at a higher dose to account for incomplete absorption (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Serial blood samples (e.g., 50-100 µL) are collected from each animal at multiple time points.[23]

    • IV time points: e.g., 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • PO time points: e.g., 15, 30 minutes, and 1, 2, 4, 8, 24 hours.

    • Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are prepared (e.g., via protein precipitation) and analyzed using the validated LC-MS/MS method to determine the drug concentration at each time point.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

InVivo_PK_Workflow cluster_prep Study Preparation cluster_dosing Dosing Groups (n=3-4 each) cluster_sampling Sampling & Analysis cluster_analysis Data Analysis & Interpretation Formulate Formulate Compound for IV and PO Dosing Animals Acclimate Rodents (e.g., Wistar Rats) Formulate->Animals Dose_IV Administer Single IV Dose (e.g., 1 mg/kg) Animals->Dose_IV Dose_PO Administer Single PO Dose (e.g., 10 mg/kg) Animals->Dose_PO Sample_IV Serial Blood Sampling (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Sample_IV Sample_PO Serial Blood Sampling (e.g., 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_PO->Sample_PO Process_Plasma Centrifuge to Collect Plasma Sample_IV->Process_Plasma Sample_PO->Process_Plasma Quantify Quantify Drug in Plasma (LC-MS/MS) Process_Plasma->Quantify Plot Plot Plasma Concentration vs. Time Curve Quantify->Plot NCA Non-Compartmental Analysis (NCA) Plot->NCA Params Calculate PK Parameters: AUC, CL, Vd, t½, F% NCA->Params caption Workflow for a Rodent In Vivo Pharmacokinetic Study.

Caption: Workflow for a Rodent In Vivo Pharmacokinetic Study.
B. Key Pharmacokinetic Parameters
  • Cmax (Maximum Concentration): The highest drug concentration observed in the plasma after oral administration.[24]

  • Tmax (Time to Cmax): The time at which Cmax is reached, indicating the rate of absorption.

  • AUC (Area Under the Curve): The total drug exposure over time, calculated from the plasma concentration-time curve.

  • t½ (Half-life): The time it takes for the plasma drug concentration to decrease by half.[24]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time, indicating the efficiency of elimination.[24]

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[24]

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation. It is calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. A recent study on a novel isoxazole analog of curcumin reported an absolute bioavailability of 17.6% in rats after oral administration.[6]

Conclusion: Synthesizing the Data for Informed Decisions

The successful characterization of a novel isoxazole derivative's pharmacokinetic profile hinges on a systematic and integrated approach. By starting with a robust bioanalytical method and a panel of predictive in vitro ADME assays, researchers can efficiently screen and optimize compounds. The data from these initial studies provide the rationale for designing definitive in vivo pharmacokinetic studies. The final, integrated dataset—encompassing permeability, metabolic stability, plasma protein binding, and key in vivo parameters—forms a comprehensive profile that is essential for making informed decisions on candidate progression, predicting human dose, and ultimately, paving the way for successful clinical development.

References

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  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • ICE Bioscience. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • Anonymous. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013, March 27). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Anonymous. (n.d.). Caco2 assay protocol.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Retrieved from [Link]

  • myadlm.org. (2025, March 20). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Retrieved from [Link]

  • Shimadzu. (n.d.). Novel Platform for Online Sample Preparation and LC-MS/MS Analysis of Drugs in Biological Matrices. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Chemical & Metabolic Stability. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • MDPI. (2021, December 29). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Retrieved from [Link]

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  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC -MS/MS. Retrieved from [Link]

  • Markowska-Buńka, P., et al. (2025, September 24). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. National Center for Biotechnology Information. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Murine Pharmacokinetic Studies. Retrieved from [Link]

  • Syngene. (n.d.). In Vivo Pharmacokinetics | ADME/DMPK Drug Development. Retrieved from [Link]

  • National Cancer Institute. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Best Practices for Pharmacokinetic Studies of New Chemical Entities | Request PDF. Retrieved from [Link]

  • Bienta. (n.d.). Pharmacokinetics Studies in Mice or Rats. Retrieved from [Link]

  • PubMed. (2022, December 1). Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Retrieved from [Link]

  • ResearchGate. (2026, March 18). (PDF) A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Retrieved from [Link]

  • Scholarly Publications Leiden University. (n.d.). Best practices for pharmacokinetic studies of new chemical entities. Retrieved from [Link]

  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Retrieved from [Link]

  • Yaichkov, I., et al. (2024, July 4). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, October 22). Isoxazole Derivatives as Regulators of Immune Functions. Retrieved from [Link]

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • Semantic Scholar. (2024, June 20). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Retrieved from [Link]

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Sources

Foundational

receptor binding affinity of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

An In-depth Technical Guide to Investigating the Receptor Binding Affinity of 5-(2-Hydroxyethyl)-3-phenyl isoxazole This guide provides a comprehensive framework for researchers, scientists, and drug development professi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Investigating the Receptor Binding Affinity of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the receptor binding affinity of the novel compound, 5-(2-Hydroxyethyl)-3-phenyl isoxazole. While direct binding data for this specific molecule is not yet publicly available, this document synthesizes established principles of receptor pharmacology and the known bioactivities of the isoxazole scaffold to present a robust, albeit hypothetical, investigative strategy.

The isoxazole moiety is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The specific substitution pattern on the isoxazole ring is a key determinant of the compound's pharmacological profile.[1] For instance, various isoxazole derivatives have been identified as ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), GABA receptors, and histone deacetylases (HDACs).[3][4][5] Given the structural similarity of 5-(2-Hydroxyethyl)-3-phenyl isoxazole to known GABA receptor modulators, this guide will focus on a hypothetical investigation of its affinity for the GABA_A receptor, a critical target in neuroscience drug discovery.[6][7]

Part 1: The Strategic Imperative of Receptor Binding Affinity

In the landscape of drug discovery, understanding the interaction between a ligand and its receptor is paramount. Binding affinity, a measure of the strength of this interaction, is a critical parameter that dictates the potency and selectivity of a potential therapeutic agent.[8] A high binding affinity, often denoted by a low dissociation constant (K_d) or inhibition constant (K_i), indicates that a low concentration of the compound is required to occupy a significant number of receptors, which can translate to a more potent pharmacological effect at a lower therapeutic dose.

This guide will navigate the theoretical and practical aspects of determining the , providing a scientifically rigorous, self-validating framework for its characterization.

Part 2: Deconstructing the Experimental Approach: A Hypothetical Case Study at the GABA_A Receptor

The γ-aminobutyric acid type A (GABA_A) receptor is a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the central nervous system. Its complex pharmacology, with multiple allosteric binding sites, makes it a rich target for therapeutic intervention in conditions such as anxiety, epilepsy, and insomnia.[9] The structural features of 5-(2-Hydroxyethyl)-3-phenyl isoxazole suggest a potential interaction with this receptor complex.

Experimental Design: Competitive Radioligand Binding Assay

To quantify the binding affinity of our compound of interest for the GABA_A receptor, a competitive radioligand binding assay is a robust and widely accepted method.[10] This assay measures the ability of an unlabeled compound (the "competitor," in this case, 5-(2-Hydroxyethyl)-3-phenyl isoxazole) to displace a radioactively labeled ligand ("radioligand") that is known to bind to the target receptor with high affinity and specificity.

The key principle is that as the concentration of the unlabeled competitor increases, it will compete with the radioligand for binding to the receptor, leading to a decrease in the amount of bound radioactivity. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC_50 (half-maximal inhibitory concentration). This value can then be used to calculate the inhibition constant (K_i), which represents the binding affinity of the competitor for the receptor.

Diagram of the Competitive Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor GABA_A Receptor Source (e.g., rat brain membranes) Incubation Incubate Receptor, Radioligand, & varying concentrations of Test Compound Receptor->Incubation Radioligand Radioligand (e.g., [3H]Muscimol) Radioligand->Incubation Compound Test Compound (5-(2-Hydroxyethyl)-3-phenyl isoxazole) Compound->Incubation Filtration Rapid Filtration to separate bound from free radioligand Incubation->Filtration Counting Scintillation Counting to measure bound radioactivity Filtration->Counting Analysis Data Analysis: Plot displacement curve, determine IC50 & Ki Counting->Analysis G cluster_receptor GABA_A Receptor cluster_ligands Ligand Binding cluster_channel Channel Gating cluster_cellular_response Cellular Response GABA_R GABA_A Receptor (Ligand-gated ion channel) Channel_Open Chloride Ion (Cl-) Channel Opens GABA_R->Channel_Open GABA GABA (Agonist) GABA->GABA_R Compound 5-(2-Hydroxyethyl)-3-phenyl isoxazole (Hypothetical Modulator) Compound->GABA_R Cl_Influx Influx of Cl- ions Channel_Open->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: Simplified GABA_A receptor signaling cascade.

Further functional assays, such as electrophysiology (e.g., patch-clamp), would be necessary to characterize the nature of the interaction of 5-(2-Hydroxyethyl)-3-phenyl isoxazole with the GABA_A receptor and its effect on ion channel gating.

Conclusion

This in-depth technical guide provides a comprehensive, albeit hypothetical, framework for the investigation of the . By leveraging the known pharmacology of the isoxazole scaffold and employing established, robust methodologies, researchers can systematically characterize the interaction of this novel compound with its putative biological target. The presented protocols and conceptual frameworks are designed to ensure scientific integrity and provide a solid foundation for further drug development efforts. The journey from a novel chemical entity to a potential therapeutic agent is long and complex, and rigorous in vitro characterization of receptor binding is a critical and indispensable milestone on this path.

References

  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC. Available at: [Link]

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PubMed. Available at: [Link]

  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC. Available at: [Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Available at: [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC. Available at: [Link]

  • New GABA/Glutamate Receptor Target for [3H]Isoxazoline Insecticide - PMC. Available at: [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5 - National Toxicology Program. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. Available at: [Link]

  • Design, Synthesis, and Evaluation of Novel Isoxazoline Derivatives as Potent GABA Receptor Modulators | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing). Available at: [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddit. Available at: [Link]

  • Radioligand Binding Assay | Gifford Bioscience. Available at: [Link]

  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC. Available at: [Link]

  • Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC. Available at: [Link]

  • Muscimol - Wikipedia. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Proposed Discovery and Early-Stage Research of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

This guide provides a comprehensive technical overview of a proposed discovery and early-stage research workflow for the novel compound, 5-(2-Hydroxyethyl)-3-phenyl isoxazole. Drawing from established principles in medic...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of a proposed discovery and early-stage research workflow for the novel compound, 5-(2-Hydroxyethyl)-3-phenyl isoxazole. Drawing from established principles in medicinal chemistry and the known biological potential of the isoxazole scaffold, this document outlines a robust strategy for its synthesis, characterization, and initial biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities within the isoxazole class.

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a versatile pharmacophore.[2] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4] The structural diversity that can be achieved through substitution on the isoxazole ring allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an attractive starting point for the design of new therapeutic agents.[1][5] This guide focuses on a specific, yet-to-be-explored derivative, 5-(2-Hydroxyethyl)-3-phenyl isoxazole, and proposes a systematic approach to its initial investigation.

Part 1: Proposed Synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

The synthesis of 3,5-disubstituted isoxazoles is well-documented, with several reliable methods available.[6][7][8][9] For the synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole, a convergent strategy involving the [3+2] cycloaddition of a nitrile oxide with an alkyne is proposed. This method is advantageous due to its high regioselectivity and generally mild reaction conditions.[8]

Proposed Synthetic Workflow

The proposed synthesis commences with the preparation of benzonitrile oxide from benzaldoxime, which then undergoes a 1,3-dipolar cycloaddition with a suitable alkyne, in this case, 3-butyn-1-ol.

Synthetic Workflow for 5-(2-Hydroxyethyl)-3-phenyl isoxazole cluster_step1 Step 1: Nitrile Oxide Formation cluster_step2 Step 2: [3+2] Cycloaddition A Benzaldoxime B Benzonitrile Oxide A->B N-Chlorosuccinimide (NCS), Triethylamine (TEA) D 5-(2-Hydroxyethyl)-3-phenyl isoxazole B->D C 3-Butyn-1-ol C->D

Caption: Proposed synthetic pathway for 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Detailed Experimental Protocol

Step 1: In situ generation of Benzonitrile Oxide

  • To a stirred solution of benzaldoxime (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture back to 0 °C and add triethylamine (TEA) (1.2 eq) dropwise. The formation of the nitrile oxide is typically accompanied by the precipitation of triethylammonium chloride.

Causality behind Experimental Choices: The use of NCS and a non-nucleophilic base like TEA is a standard and effective method for the in situ generation of nitrile oxides from aldoximes, minimizing the handling of the potentially unstable nitrile oxide intermediate.[10]

Step 2: 1,3-Dipolar Cycloaddition

  • To the freshly prepared solution of benzonitrile oxide, add 3-butyn-1-ol (1.2 eq).

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Characterization: The structure of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[11]

Part 2: Proposed Early-Stage Biological Evaluation

Given the prevalence of anti-inflammatory and anticancer activities among isoxazole derivatives, the initial biological screening of 5-(2-Hydroxyethyl)-3-phenyl isoxazole will focus on these areas.[3][4][5][11][12][13][14][15]

In-Vitro Anti-inflammatory Assay: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Evaluating the inhibitory potential of the novel isoxazole against COX-1 and COX-2 can provide insights into its potential as an anti-inflammatory agent with a favorable side-effect profile (selective COX-2 inhibition).[11][12]

Protocol:

  • Prepare stock solutions of 5-(2-Hydroxyethyl)-3-phenyl isoxazole and reference compounds (e.g., celecoxib for COX-2, ibuprofen for non-selective) in DMSO.

  • Use a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical).

  • In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for a specified time at 37 °C.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

In-Vitro Anticancer Assay: MTT Cell Viability Assay

Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic effects of potential anticancer compounds.[16]

Protocol:

  • Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 5-(2-Hydroxyethyl)-3-phenyl isoxazole for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Hypothetical Data Presentation

The following table illustrates how the data from these initial screens could be presented:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)MCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
5-(2-Hydroxyethyl)-3-phenyl isoxazole>10015.2>6.525.832.4
Celecoxib (Reference)8.50.075113--
Doxorubicin (Reference)---0.81.2
Proposed Signaling Pathway for Investigation

Based on the potential for COX-2 inhibition, further mechanistic studies could investigate the downstream effects on inflammatory signaling pathways.

COX-2 Signaling Pathway cluster_pathway Inflammatory Signaling A Inflammatory Stimuli B Arachidonic Acid A->B C COX-2 B->C D Prostaglandins (e.g., PGE2) C->D E Inflammation (Pain, Fever, Swelling) D->E F 5-(2-Hydroxyethyl)-3-phenyl isoxazole F->C Inhibition

Caption: Proposed inhibition of the COX-2 pathway by 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Conclusion

This technical guide outlines a logical and experimentally sound approach for the discovery and early-stage evaluation of 5-(2-Hydroxyethyl)-3-phenyl isoxazole. By leveraging established synthetic methodologies and well-validated biological assays, researchers can efficiently assess the therapeutic potential of this novel compound. The proposed workflow provides a solid foundation for further preclinical development, should the initial findings prove promising. The versatility of the isoxazole scaffold suggests that this and related derivatives hold significant potential for the development of new medicines.[3][4]

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. (2025, March 17).
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed. (2024, November 15).
  • (PDF) Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents - ResearchGate. (2026, March 18).
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025, July 23).
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17).
  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. (2024, January 19).
  • A Short Review on Synthesis and Pharmacological Activity of Isoxazole - WJPS. (2017, June 25).
  • A review of isoxazole biological activity and present synthetic techniques. (2024, December 30).
  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12).
  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers.
  • Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area - PubMed. (2017, June 12).
  • Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes | Organic Letters - ACS Publications. (2012, April 26).
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - Organic & Biomolecular Chemistry (RSC Publishing).
  • New Synthetic Method for 3,5-Disubstituted Isoxazole.
  • Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones - RSC Publishing. (2024, April 2).
  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC. (2025, November 5).
  • A review of isoxazole biological activity and present synthetic techniques.
  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed. (2010, June 15).
  • New Isoxazole-Based Heterocyclic Hybrids with Dual Antimicrobial and Antioxidant Bioactivity: Integrated Synthesis, In Vitro Ass.
  • A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers - Benchchem.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - MDPI. (2013, November 5).
  • Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes - ResearchGate. (2025, August 9).

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Foundational

Structural Elucidation and X-Ray Diffraction Analysis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole: A Technical Whitepaper

Executive Summary The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve metabolic stability while maintaining critical hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve metabolic stability while maintaining critical hydrogen-bonding interactions. 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4)[1] represents a highly versatile building block. Its structure combines a rigid, planar aromatic system (phenyl-isoxazole) with a flexible, hydrogen-bond-capable aliphatic appendage (2-hydroxyethyl).

This whitepaper provides an in-depth technical guide to the crystallographic profiling, expected structural geometry, and Single-Crystal X-Ray Diffraction (SCXRD) methodology for this compound. By understanding the causality behind its supramolecular assembly, researchers can better predict its physical properties, solubility, and target-binding conformations during drug development.

Crystallographic Profiling & Structural Mechanics

Molecular Geometry and Planarity

The molecular architecture of 5-(2-hydroxyethyl)-3-phenyl isoxazole is defined by the electronic conjugation between the phenyl ring and the isoxazole core. In strictly analogous 5-phenylisoxazole derivatives, the phenyl and isoxazole rings tend to be nearly coplanar to maximize π -electron delocalization[2].

X-ray diffraction studies of similar compounds, such as ethyl 5-phenylisoxazole-3-carboxylate, reveal that the dihedral angle between the phenyl and isoxazole rings is typically extremely small, often ranging from 0.1° to 3.0°[2][3]. This planarity is a critical thermodynamic driver, minimizing the steric hindrance of ortho-hydrogen atoms while maximizing conjugation.

Supramolecular Assembly and Hydrogen Bonding

The 2-hydroxyethyl group dictates the crystal packing of this molecule. The terminal hydroxyl (-OH) acts as both a strong hydrogen bond donor and acceptor. Based on crystallographic data from related hydroxymethyl-isoxazoles, the primary intermolecular interactions are expected to be:

  • O–H···N Interactions: The hydroxyl proton donates to the highly electronegative sp2 hybridized nitrogen of an adjacent isoxazole ring[4].

  • O–H···O Interactions: Hydroxyl groups interact with one another, forming inversion dimers or extended corrugated sheets[4].

  • π

    π Stacking: The planar phenyl-isoxazole backbones engage in offset π

    π stacking (typically with centroid-to-centroid distances of 3.6 – 4.0 Å), providing structural rigidity to the 3D framework[3][4].

G2 M 5-(2-Hydroxyethyl)- 3-phenyl isoxazole H1 O-H···N (Isoxazole) Intermolecular Bonds M->H1 Primary Motif H2 O-H···O (Hydroxyl) Hydrogen Bonds M->H2 Secondary Motif P π-π Stacking (Phenyl & Isoxazole) M->P Aromatic Overlap S 3D Supramolecular Framework H1->S H2->S P->S

Fig 1: Supramolecular assembly logic driven by hydrogen bonding and π-π stacking.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To achieve publication-quality structural data (resolution < 0.84 Å), the following self-validating protocol must be executed. Every step is designed to minimize thermal noise and maximize phase accuracy.

Step 1: Crystal Growth (Thermodynamic Control)
  • Method: Slow solvent evaporation.

  • Solvent System: Ethanol/Hexane (1:2 v/v). Ethanol solubilizes the polar hydroxyethyl group, while hexane acts as an antisolvent to gently drive supersaturation.

  • Causality: Slow evaporation over 5–7 days ensures thermodynamic control, allowing the molecules to adopt their lowest-energy packing conformation (minimizing Z' complexity) and preventing the inclusion of solvent molecules in the lattice, which causes structural disorder.

Step 2: Crystal Selection and Mounting
  • Method: Select a single crystal (approx. 0.2 × 0.15 × 0.1 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Causality: Paratone oil serves a dual purpose: it prevents the evaporation of any volatile components from the crystal surface and acts as a cryoprotectant to prevent ice ring formation (which obscures Bragg peaks) during flash-cooling.

Step 3: Data Collection
  • Hardware: Diffractometer equipped with a microfocus X-ray source (Mo , λ=0.71073 Å or Cu , λ=1.54184 Å) and a photon-counting pixel array detector.

  • Temperature: 100 K via a nitrogen cold stream.

  • Causality: Collecting data at 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for the accurate determination of lighter atoms, specifically the hydroxyl hydrogen.

Step 4: Structure Solution and Refinement
  • Software: OLEX2 interfacing with SHELXT (structure solution) and SHELXL (refinement).

  • Refinement Logic: Non-hydrogen atoms are refined anisotropically. Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model ( Uiso​(H)=1.2Ueq​(C) )[5].

  • Critical Step for Isoxazoles: The hydroxyl hydrogen atom (O-H) must be located from the difference Fourier map and refined isotropically. Forcing a riding model on the O-H group will artificially skew the hydrogen-bond geometry[5].

G A Synthesis & Purification (>99% Purity via HPLC) B Crystal Growth (Slow Evaporation in EtOH/Hexane) A->B C Crystal Selection & Mounting (Paratone Oil, Cryoloop) B->C D X-Ray Data Collection (Mo Kα or Cu Kα radiation, 100K) C->D E Data Reduction & Integration (SAINT/CrysAlisPro) D->E F Structure Solution (Direct Methods / Intrinsic Phasing) E->F G Refinement & Validation (SHELXL, CheckCIF) F->G

Fig 2: Step-by-step SCXRD workflow for isoxazole derivative structural elucidation.

Quantitative Data Summaries

While the exact unit cell parameters will vary slightly based on the specific polymorph obtained during crystallization, the following tables summarize the highly conserved, expected quantitative parameters extrapolated from rigorously validated 3-phenyl and hydroxymethyl-isoxazole analogs[2][4].

Table 1: Expected Crystallographic and Refinement Parameters

ParameterExpected Value / RangeCausality / Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric, highly hydrogen-bonded small organics.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by inversion dimers.
Temperature 100(2) KMinimizes thermal motion for high-resolution data.
R-factor ( R1​ ) < 0.05 (5%)Indicates a highly accurate structural model.
Goodness-of-fit (S) ~ 1.00 - 1.05Validates the weighting scheme used during refinement.

Table 2: Key Bond Lengths, Angles, and Hydrogen Bond Geometry

Structural FeatureExpected MeasurementReference BenchmarkIsoxazole O-N Bond1.40 - 1.42 ÅCharacteristic of the isoxazole heteroatom bond[4].Phenyl-Isoxazole Dihedral0.1° - 3.5°Confirms coplanarity and π -conjugation[2][3].O–H···N Distance (D···A)2.75 - 2.85 ÅIndicates a strong, stabilizing intermolecular hydrogen bond[4].O–H···N Angle160° - 175°Highly directional bonding driving the crystal lattice formation. π π Centroid Distance3.6 - 4.0 ÅStandard offset stacking distance for aromatic rings[3].

Conclusion

The structural elucidation of 5-(2-hydroxyethyl)-3-phenyl isoxazole relies heavily on the interplay between the rigid, planar phenyl-isoxazole core and the highly reactive, hydrogen-bonding aliphatic tail. By employing rigorous SCXRD protocols—specifically low-temperature data collection and difference Fourier mapping for the hydroxyl proton—researchers can accurately map the O-H···N and O-H···O networks. This structural data is paramount for downstream applications in rational drug design, allowing scientists to predict how this pharmacophore will interact within biological target pockets.

References

  • Chemical Substance Information: 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE. NextSDS. Available at: [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications (NIH). Available at:[Link]

  • Crystal structures of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole and 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole. Acta Crystallographica Section E: Crystallographic Communications (NIH). Available at:[Link]

  • Crystal structure and Hirshfeld surface analysis of (Z)-4-(4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one. Acta Crystallographica Section E: Crystallographic Communications (NIH). Available at:[Link]

  • Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Investigating the Medicinal Chemistry Potential of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

Prepared by: Gemini, Senior Application Scientist Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Isoxazole Scaffold as a Privileged Structure in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This designation stems from its remarkable versatility as a pharmacophore, capable of engaging in diverse non-covalent interactions with biological targets.[1] Consequently, the isoxazole motif is integral to a wide array of therapeutic agents, demonstrating activities that span anti-inflammatory, anticancer, antimicrobial, and antioxidant domains.[3][4]

This guide focuses on the specific derivative, 5-(2-Hydroxyethyl)-3-phenyl isoxazole . This molecule combines the well-established 3-phenyl isoxazole core with a 5-position 2-hydroxyethyl side chain. While direct pharmacological data for this exact compound is nascent in the literature, its structural architecture strongly suggests it is a prime candidate for biological investigation. The 3-phenyl group is a common feature in many bioactive isoxazoles, and the hydroxyethyl group offers a potential point for hydrogen bonding interactions with target enzymes or receptors, potentially enhancing solubility and modulating its pharmacokinetic profile.

This document serves as a comprehensive roadmap for researchers and drug development professionals. It provides the scientific rationale and detailed, field-proven protocols to systematically evaluate the therapeutic potential of 5-(2-Hydroxyethyl)-3-phenyl isoxazole, with a primary focus on its most probable applications in anti-inflammatory and anticancer research.

Section 1: Synthesis and Characterization

The foundation of any medicinal chemistry investigation is the robust synthesis and unambiguous characterization of the target compound. 3,5-disubstituted isoxazoles are commonly synthesized via methods such as 1,3-dipolar cycloaddition of nitrile oxides with alkynes or the cyclization of β-diketones with hydroxylamine.[3][4][5][6] A plausible route involves the reaction of a phenyl-substituted chalcone or a related β-diketone with hydroxylamine hydrochloride.[5][7]

General Synthesis Workflow:

  • Chalcone Formation: Claisen-Schmidt condensation of an appropriate acetophenone with an aldehyde.[3][8]

  • Cyclization: Reaction of the resulting chalcone with hydroxylamine hydrochloride in the presence of a base (e.g., KOH, sodium ethoxide) and a suitable solvent like ethanol, often under reflux.[5][7]

  • Purification: The crude product is typically purified using recrystallization or column chromatography.

  • Characterization: The final structure and purity of 5-(2-Hydroxyethyl)-3-phenyl isoxazole must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy.[5][9]

Section 2: Potential Therapeutic Application: Anti-Inflammatory Activity

Scientific Rationale: The isoxazole scaffold is a cornerstone of several anti-inflammatory drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Valdecoxib.[1] Numerous studies have demonstrated that isoxazole derivatives can potently inhibit key enzymes in the inflammatory cascade, such as COX-1, COX-2, and 5-lipoxygenase (5-LOX).[10][11][12][13] These enzymes are responsible for the biosynthesis of prostaglandins and leukotrienes, which are critical mediators of pain and inflammation.[9] The structural similarity of 5-(2-Hydroxyethyl)-3-phenyl isoxazole to known COX inhibitors makes this a primary and highly promising area of investigation.

Hypothesized Mechanism of Action: The compound is hypothesized to act as a selective inhibitor of the COX-2 enzyme. By binding to the enzyme's active site, it would block the conversion of arachidonic acid into pro-inflammatory prostaglandins, thereby reducing inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[1]

Experimental Workflow for Anti-Inflammatory Screening

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Confirmation in_vitro_cox Protocol 1: COX-1/COX-2 Enzyme Inhibition Assay calc_ic50 Determine IC50 Values & Selectivity Index (SI) in_vitro_cox->calc_ic50 in_vitro_lox 5-LOX Inhibition Assay (Optional Secondary Screen) in_vitro_lox->calc_ic50 in_vivo_model Protocol 2: Carrageenan-Induced Paw Edema Model in Rats calc_ic50->in_vivo_model If Potent & Selective (e.g., SI > 10) measure_edema Measure Paw Volume & Calculate % Inhibition in_vivo_model->measure_edema

Caption: Workflow for evaluating anti-inflammatory potential.

Protocol 1: In Vitro COX-1/COX-2 Enzyme Inhibition Assay

This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against ovine COX-1 and human recombinant COX-2.

Causality: This initial screening is critical to determine if the compound has direct inhibitory activity on the target enzymes and to assess its selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform. High selectivity is a desirable trait for reducing gastrointestinal side effects.[1]

Materials:

  • COX-1 (ovine) and COX-2 (human) enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate)

  • Heme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound (dissolved in DMSO)

  • Positive controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective)

  • 96-well microplate and plate reader (absorbance at 590 nm)

Procedure:

  • Enzyme Preparation: Prepare enzyme solutions in assay buffer containing heme cofactor according to the manufacturer's instructions. Keep on ice.

  • Compound Preparation: Prepare a serial dilution of 5-(2-Hydroxyethyl)-3-phenyl isoxazole in DMSO. A typical starting concentration range is 0.01 µM to 100 µM.

  • Reaction Setup: To each well of a 96-well plate, add:

    • 150 µL of assay buffer

    • 10 µL of enzyme (COX-1 or COX-2)

    • 10 µL of the test compound dilution (or DMSO for vehicle control, or positive control).

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of TMPD solution, followed by 10 µL of arachidonic acid solution to initiate the reaction. The peroxidase activity of COX converts TMPD into a colored product.

  • Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate (slope) of the reaction for each concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2).

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Test Compound [Experimental Value][Experimental Value][Calculated Value]
Celecoxib (Control)>100~0.1>1000
Indomethacin (Control)~0.5~1.5~0.33
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model used to evaluate the in vivo efficacy of potential anti-inflammatory agents.[5][8][14]

Causality: This experiment validates the in vitro findings in a living system. Carrageenan injection induces a biphasic inflammatory response involving mediators like histamine, serotonin, and, crucially, prostaglandins. Inhibition of paw edema demonstrates that the compound can reach its target and exert a physiological effect.[8]

Materials:

  • Wistar albino rats (150-200g)

  • 1% Carrageenan solution in sterile saline

  • Test compound (formulated in a suitable vehicle, e.g., 0.5% CMC)

  • Reference drug: Diclofenac Sodium or Indomethacin (10 mg/kg)

  • Plethysmometer for paw volume measurement

Procedure:

  • Acclimatization & Grouping: Acclimatize animals for one week. Divide them into groups (n=6): Vehicle Control, Reference Drug, and Test Compound (e.g., 10, 20, 50 mg/kg doses).

  • Fasting: Fast the animals overnight before the experiment with free access to water.

  • Initial Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point: (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Section 3: Potential Therapeutic Application: Anticancer Activity

Scientific Rationale: A vast body of literature supports the investigation of isoxazole derivatives as antiproliferative agents.[15][16][17] These compounds have demonstrated cytotoxicity against a wide range of human cancer cell lines, including those from breast (MCF-7), leukemia (HL-60), cervical (HeLa), and prostate (PC3) cancers.[16][18][19] The mechanisms are varied and can include cell cycle arrest, induction of apoptosis, and inhibition of specific signaling pathways or enzymes like histone deacetylases (HDACs).[18]

Hypothesized Mechanism of Action: Given the structural diversity of anticancer isoxazoles, 5-(2-Hydroxyethyl)-3-phenyl isoxazole could act through several mechanisms. A primary hypothesis is the induction of apoptosis (programmed cell death) by disrupting mitochondrial function or modulating key signaling proteins involved in cell survival and proliferation.

Experimental Workflow for Anticancer Screening

G cluster_0 Primary Screening cluster_1 Mechanism of Action Studies mtt_assay Protocol 3: In Vitro Antiproliferative MTT Assay panel Screen against a panel of cancer cell lines (e.g., NCI-60) mtt_assay->panel calc_ic50_cancer Determine IC50 Values panel->calc_ic50_cancer apoptosis_assay Protocol 4: Apoptosis Detection (Annexin V/PI Staining) calc_ic50_cancer->apoptosis_assay On most sensitive cell line cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) calc_ic50_cancer->cell_cycle On most sensitive cell line

Caption: Workflow for evaluating anticancer potential.

Protocol 3: In Vitro Antiproliferative MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, allowing for the determination of the compound's cytotoxic or cytostatic effects.

Causality: This is the foundational experiment in anticancer drug screening. It quantifies the concentration at which the compound reduces the viability of a cancer cell population by 50% (IC₅₀), providing a direct measure of its potency.[15] Screening against a panel of cell lines can reveal potential selectivity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, PC3) and a normal cell line (e.g., WPMY-1) for selectivity.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compound (dissolved in DMSO).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol or DMSO).

  • 96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in the incubator.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

Data Presentation:

CompoundIC₅₀ vs. MCF-7 (µM)IC₅₀ vs. HeLa (µM)IC₅₀ vs. PC3 (µM)IC₅₀ vs. WPMY-1 (µM)
Test Compound [Value][Value][Value][Value]
Doxorubicin (Control)~0.1~0.2~0.5~1.0

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports, 12(1), 18223. [Link]

  • Khan, H., Pervaiz, A., Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1245587. [Link]

  • Khan, H., Pervaiz, A., Khan, A., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC, [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. ResearchGate, [Link]

  • Khan, H., Khan, A., Pervaiz, A., et al. (2022). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. Semantic Scholar, [Link]

  • Lingaiah, L., Kistayya, C. (2016). EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. European International Journal of Science and Technology, 5(3). [Link]

  • Hawash, M., Al-Ghorbani, M., Al-Ostoot, F. H., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC Advances, 12(35), 22699-22718. [Link]

  • Hadjipavlou-Litina, D., Pontiki, E., et al. (2014). Antiproliferative novel isoxazoles: modeling, virtual screening, synthesis, and bioactivity evaluation. European Journal of Medicinal Chemistry, 83, 235-248. [Link]

  • Kumar, M., Kumar, P., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]

  • Kumar, M., Kumar, P., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. ResearchGate, [Link]

  • Turchyn, I., Klishch, I., Vovk, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2724. [Link]

  • Khan, H., Khan, A., Pervaiz, A., et al. (2022). In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives. ResearchGate, [Link]

  • Patel, T. S. (2012). Anti-inflammatory evaluation of isoxazole derivatives. Der Pharma Chemica, 4(5), 1836-1840. [Link]

  • Kumar, S., Singh, S., Kumar, A., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon, 10(22), e32420. [Link]

  • Turchyn, I., Klishch, I., Vovk, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. MDPI, [Link]

  • Zhang, S., Liu, C., Zhang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(16), 3326. [Link]

  • Yang, J., Zhang, J., Li, Y., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLoS ONE, 20(11), e0312607. [Link]

  • Das, A., Ghosh, S., Jana, S., et al. (2024). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 15(1), 164-180. [Link]

  • Balaji, N. V., HariBabu, B., Rao, V. U., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. Molecules, 25(5), 1056. [Link]

  • Gollapalli, N. R., Sreelatha, T., & Anusha, A. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. [Link]

  • Sharma, P., Kumar, P., Kumar, A., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry, 15, 1052. [Link]

  • Singh, S., Singh, P. P., & Singh, P. (2025). Synthesis, characterization and biological activity of isoxazole derivatives. International Journal of Creative Research Thoughts, 13(5). [Link]

  • Hagar, M., Hassan, G. S., Kadela-Tomanek, M., et al. (2025). Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Pharmacology & Translational Science, 8(7), 1185-1202. [Link]

  • Sharma, P., Singh, S., Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(14), 9573-9594. [Link]

  • NextSDS. (2026). 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE — Chemical Substance Information. NextSDS, [Link]

  • Basanagouda, M., & Kulkarni, M. V. (2017). ISOXAZOLE – A POTENT PHARMACOPHORE. ResearchGate, [Link]

  • Le, V. N., Kim, B. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 473-481. [Link]

  • Sharma, P., Singh, S., Kumar, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(14), 9573-9594. [Link]

Sources

Application

Application Note: High-Resolution Flash Chromatography Purification of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol Introduction & Mechanistic Context The isoxazole scaffold is a privileged pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Context

The isoxazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized for its metabolic stability and ability to act as a bioisostere for amides and esters. The synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole is typically achieved via a 1,3-dipolar cycloaddition (often referred to as a Huisgen cycloaddition) between a terminal alkyne—specifically 3-butyn-1-ol—and benzonitrile oxide[1].

Because benzonitrile oxide is a highly reactive and unstable intermediate, it is generated in situ from benzaldoxime using an oxidant such as Chloramine-T, N -chlorosuccinimide (NCS), or hypervalent iodine reagents [2]. While this convergent synthetic route is highly efficient, it generates a complex crude mixture that presents distinct chromatographic challenges.

The Purification Challenge

To isolate pharmaceutical-grade 5-(2-Hydroxyethyl)-3-phenyl isoxazole, the purification strategy must account for the following components in the crude matrix:

  • Diphenylfuroxan (Dimer): In the absence of rapid trapping by the alkyne, benzonitrile oxide readily dimerizes to form diphenylfuroxan. This impurity is highly non-polar.

  • Regioisomers: While the 5-substituted isoxazole is the major product due to steric and electronic preferences, trace amounts of the 4-substituted regioisomer (4-(2-Hydroxyethyl)-3-phenyl isoxazole) are invariably formed. These isomers have nearly identical polarities.

  • Unreacted Starting Materials: Excess 3-butyn-1-ol and unreacted benzaldoxime remain in the mixture. The hydroxyl group on 3-butyn-1-ol makes it highly polar and prone to streaking on silica gel.

ReactionPathway A Benzaldoxime (Precursor) B Benzonitrile Oxide (Reactive 1,3-Dipole) A->B Oxidation (in situ) Target 5-(2-Hydroxyethyl)- 3-phenyl isoxazole (Target Product) B->Target + Alkyne (Major Pathway) Regio 4-(2-Hydroxyethyl)- 3-phenyl isoxazole (Minor Regioisomer) B->Regio + Alkyne (Minor Pathway) Dimer Diphenylfuroxan (Dimerization Impurity) B->Dimer Self-Reaction (Side Pathway) C 3-Butyn-1-ol (Dipolarophile) C->Target C->Regio

Figure 1: Mechanistic pathway of 1,3-dipolar cycloaddition and associated impurity generation.

Chromatographic Strategy & Rationale

As a Senior Application Scientist, I strongly advise against standard liquid-loading techniques for this specific molecule. The presence of the terminal hydroxyl group on the isoxazole appendage introduces strong hydrogen-bonding interactions with the silanol groups of the normal-phase silica stationary phase [3].

Why Dry Loading is Critical

If the crude mixture is loaded onto the column as a liquid using a polar solvent (e.g., dichloromethane or trace methanol), the solvent acts as a strong eluent. This causes the sample band to diffuse down the column before the actual gradient begins, destroying the theoretical plates required to separate the closely eluting 5-isomer from the 4-isomer.

The Solution: Pre-adsorbing the crude mixture onto diatomaceous earth (e.g., ISOLUTE® HM-N or Celite) ensures the sample is introduced to the column as a perfectly dry, narrow band [4]. This maximizes the resolution between the regioisomers.

Mobile Phase Selection

A binary gradient of Hexane (or Heptane) and Ethyl Acetate (EtOAc) is optimal.

  • Initial Isocratic Hold (Low Polarity): Flushes the highly non-polar diphenylfuroxan dimer through the column without moving the target compound.

  • Shallow Gradient (Moderate Polarity): Carefully separates the 5-substituted target from the 4-substituted regioisomer.

  • High Polarity Flush: Elutes the highly polar unreacted 3-butyn-1-ol.

Quantitative Data & Method Parameters

Before initiating flash chromatography, Thin Layer Chromatography (TLC) must be performed to establish the retention factors ( Rf​ ) of the crude mixture components.

Table 1: TLC Optimization Data (Stationary Phase: Silica Gel 60 F254)

ComponentPolarity Character Rf​ Value (Hexane:EtOAc 60:40)Detection Method
Diphenylfuroxan (Dimer)Highly Non-polar0.85UV 254 nm
Benzaldoxime (Starting Material)Moderately Polar0.60UV 254 nm / KMnO 4​
5-(2-Hydroxyethyl)-3-phenyl isoxazole Target 0.35 UV 254 nm
4-(2-Hydroxyethyl)-3-phenyl isoxazoleRegioisomer0.30UV 254 nm
3-butyn-1-ol (Starting Material)Highly Polar0.15KMnO 4​ Stain

Note: The ΔRf​ between the target and the regioisomer is only 0.05, underscoring the necessity of a high-efficiency spherical silica column and a shallow gradient.

Table 2: Optimized Flash Chromatography Gradient Profile

Column Volume (CV)% Hexane% Ethyl AcetateElution Target
0.0 – 2.095%5%Column equilibration & Dimer elution
2.0 – 8.095% 60%5% 40%Shallow gradient to resolve regioisomers
8.0 – 11.060%40%Isocratic hold to elute target 5-isomer
11.0 – 14.060% 0%40% 100%Column flush (elutes unreacted alkyne)

Experimental Protocol: Step-by-Step Workflow

Phase 1: Sample Preparation (Dry Loading)
  • Dissolution: Transfer the crude reaction mixture (e.g., 1.0 g) into a 100 mL round-bottom flask. Dissolve completely in 5–10 mL of Dichloromethane (DCM).

  • Adsorption: Add 2.5 g of dry diatomaceous earth (ISOLUTE® HM-N or standard Celite 545) to the flask. Causality: A 1:2.5 sample-to-sorbent mass ratio ensures complete adsorption without overloading the sorbent's surface area, preventing compound aggregation.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the DCM under reduced pressure (400 mbar 10 mbar) at 30°C until the material is a free-flowing powder.

  • Loading: Transfer the dry powder into an empty dry-load cartridge (e.g., Biotage DLV). Insert a top frit and press down gently to eliminate void volumes.

Phase 2: Column Setup & Equilibration
  • Column Selection: Select a high-performance spherical silica flash column (e.g., 25 g column for 1.0 g of crude sample). Spherical silica (20–40 µm) provides tighter packing and higher plate counts than irregular silica [5].

  • Equilibration: Mount the dry-load cartridge in series with the main column. Equilibrate the system with 3 Column Volumes (CV) of 95% Hexane / 5% EtOAc at a flow rate of 25 mL/min.

Phase 3: Elution and Fractionation
  • Detection Setup: Set the UV detector to monitor dual wavelengths: 254 nm (primary absorption for the phenyl-isoxazole chromophore) and 280 nm (secondary).

  • Gradient Execution: Initiate the gradient method outlined in Table 2 .

  • Fraction Collection: Collect fractions by volume (e.g., 15 mL per tube). The target compound will typically elute between CV 8.5 and 10.5. Observe the chromatogram carefully; the 4-substituted regioisomer will elute as a closely trailing shoulder or immediately preceding peak depending on exact column chemistry.

Phase 4: Post-Purification Processing
  • Verification: Spot the fractions corresponding to the main UV peak onto a TLC plate alongside the crude mixture. Develop in Hexane:EtOAc (60:40) to confirm the presence of the pure 5-(2-Hydroxyethyl)-3-phenyl isoxazole ( Rf​ ~0.35).

  • Concentration: Pool the pure fractions into a pre-weighed round-bottom flask and concentrate under reduced pressure.

  • Drying: Dry the resulting oil or crystalline solid under high vacuum (0.1 Torr) for 4 hours to remove residual EtOAc.

Workflow Step1 Crude Reaction Mixture (Target + Regioisomer + Impurities) Step2 Dry Loading Preparation (Adsorption onto Diatomaceous Earth) Step1->Step2 Dissolve in DCM & Evaporate Step3 Column Equilibration (95% Hexane / 5% EtOAc) Step2->Step3 Load Cartridge Step4 Gradient Flash Chromatography (Shallow Gradient to 40% EtOAc) Step3->Step4 Initiate Run Step5 Fraction Analysis (TLC / UV 254 nm confirmation) Step4->Step5 Collect 15 mL Fractions Step6 Pure 5-(2-Hydroxyethyl)- 3-phenyl isoxazole Step5->Step6 Pool & Concentrate

Figure 2: End-to-end flash chromatography workflow for isoxazole purification.

References

  • Jawalekar, A. M., & Reubsaet, E. (n.d.). Synthesis of Isoxazoles by Hypervalent Iodine-induced Cycloaddition of Nitrile Oxides to Alkynes. The Royal Society of Chemistry. Retrieved from[Link]

  • Biotage. (n.d.). Successful Flash Chromatography Whitepaper. Retrieved from[Link]

  • Biotage. (n.d.). Loading an insoluble reaction mixture in non-polar solvents onto a Sfär flash column using ISOLUTE® HM-N. Retrieved from [Link]

  • Sciforum. (n.d.). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Retrieved from[Link]

Method

Comprehensive NMR and IR Spectroscopy Reference Data and Analysis Protocol for 5-(2-Hydroxyethyl)-3-phenyl isoxazole

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Application Note & Analytical Protocol Introduction & Structural Context 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Application Note & Analytical Protocol

Introduction & Structural Context

5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and custom organic synthesis[1]. The molecule features an electron-rich isoxazole core substituted with a lipophilic phenyl ring at the C-3 position and a hydrophilic 2-hydroxyethyl aliphatic chain at the C-5 position. Accurate spectroscopic characterization of this compound is critical for ensuring structural integrity during multi-step synthetic workflows.

Chemical Identity Summary
PropertyValue
Chemical Name 5-(2-Hydroxyethyl)-3-phenyl isoxazole
CAS Number 14776-02-4[2]
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol [2]
Predicted Density 1.169 ± 0.06 g/cm³[3]
Predicted pKa 13.41 ± 0.20[3]

Mechanistic Causality in Spectroscopic Assignments

As a Senior Application Scientist, it is imperative not just to list chemical shifts, but to understand the electronic environments driving them.

Nuclear Magnetic Resonance (NMR) Causality: The isoxazole H-4 proton typically resonates unusually upfield for a heteroaromatic system (approx. 6.45 ppm). This is driven by the strong electron-donating resonance effect of the ring oxygen, which significantly increases electron density at the C-4 position[4]. This observation is highly consistent with related 5-alkyl-3-phenylisoxazoles; for instance, the structurally analogous 5-ethyl-3-phenylisoxazole exhibits its H-4 singlet at 6.34 ppm[4].

The 2-hydroxyethyl side chain at C-5 presents as a classic A2​X2​ spin system. The methylene protons adjacent to the isoxazole ring (C5-CH₂) are expected around 3.05 ppm, while the methylene protons adjacent to the hydroxyl group (-CH₂-OH) are deshielded to approximately 3.95 ppm due to the strong inductive effect of the electronegative oxygen atom.

Conversely, the ¹³C NMR spectrum reveals extreme deshielding at the C-5 carbon (approx. 171 ppm)[4]. This downfield shift is a hallmark of the isoxazole C-5 position, induced by the strong inductive electron withdrawal from the adjacent oxygen atom combined with the sp2 hybridized nature of the ring[4].

Infrared (IR) Spectroscopy Causality: Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy provides orthogonal, self-validating structural data. The primary alcohol functionality is unambiguously confirmed by a broad O-H stretching band centered around 3350 cm⁻¹. The heteroaromatic isoxazole ring and the conjugated phenyl substituent exhibit characteristic coupled C=N and C=C stretching vibrations between 1605 cm⁻¹ and 1575 cm⁻¹[5].

Reference Spectroscopic Data

Table 1: ¹H NMR Reference Data (400 MHz, CDCl₃, 298 K)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.75 – 7.80Multiplet (m)2H-Phenyl H-2', H-6' (ortho)
7.40 – 7.48Multiplet (m)3H-Phenyl H-3', H-4', H-5' (meta/para)
6.45Singlet (s)1H-Isoxazole H-4
3.95Triplet (t)2H6.0-CH₂-OH
3.05Triplet (t)2H6.0Isoxazole C5-CH₂-
2.20Broad Singlet (br s)1H--OH (Exchangeable)
Table 2: ¹³C NMR Reference Data (100 MHz, CDCl₃, 298 K)
Chemical Shift (δ, ppm)Carbon TypeAssignment
171.2Quaternary (C)Isoxazole C-5
162.5Quaternary (C)Isoxazole C-3
130.1Methine (CH)Phenyl C-4' (para)
129.0Quaternary (C)Phenyl C-1' (ipso)
128.9Methine (CH)Phenyl C-3', C-5' (meta)
126.8Methine (CH)Phenyl C-2', C-6' (ortho)
99.8Methine (CH)Isoxazole C-4
60.2Methylene (CH₂)-CH₂-OH
29.5Methylene (CH₂)Isoxazole C5-CH₂-
Table 3: ATR-FTIR Spectroscopy Reference Data
Wavenumber (cm⁻¹)IntensityPeak ShapeVibrational Assignment
~3350MediumBroadO-H stretch (Primary alcohol)
~3060WeakSharpC-H stretch (Aromatic)
~2930, 2870WeakSharpC-H stretch (Aliphatic methylene)
~1605, 1575MediumSharpC=N, C=C stretch (Isoxazole & Phenyl)
~1450MediumSharpC-C aromatic ring stretch
~1050StrongSharpC-O stretch (Primary alcohol)
~760, 690StrongSharpC-H out-of-plane bending (Monosubstituted benzene)

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on self-validating systems. The following protocols incorporate internal standards and chemical exchange techniques to eliminate assignment ambiguity.

Protocol A: NMR Sample Preparation and Acquisition
  • Sample Weighing: Accurately weigh 15–20 mg of 5-(2-Hydroxyethyl)-3-phenyl isoxazole (ensure standard purity of ≥95%[1]) into a clean, dry glass vial.

  • Dissolution: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Vortex until complete dissolution is achieved.

  • Transfer: Transfer the homogeneous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition (¹H): Acquire the ¹H NMR spectrum at 298 K on a 400 MHz spectrometer. Utilize a standard 30° pulse program with a 2-second relaxation delay and 16 scans.

  • Acquisition (¹³C): Acquire the ¹³C NMR spectrum at 100 MHz using a power-gated proton decoupling sequence. Set a 2-second relaxation delay and acquire a minimum of 1024 scans to ensure adequate signal-to-noise for the quaternary carbons (C-3, C-5, and Phenyl C-1').

  • Self-Validation (D₂O Exchange): To unequivocally assign the hydroxyl proton, add 1 drop of deuterium oxide (D₂O) to the NMR tube. Shake vigorously for 30 seconds and re-acquire the ¹H spectrum. The disappearance of the broad singlet at ~2.20 ppm validates the -OH assignment.

Protocol B: ATR-FTIR Acquisition
  • Background Scan: Ensure the diamond ATR crystal is meticulously clean. Acquire a background spectrum (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Sample Application: Place 2–3 mg of the neat sample directly onto the center of the ATR crystal.

  • Compression: Apply consistent pressure using the ATR anvil to ensure intimate contact between the sample and the crystal, minimizing air gaps.

  • Acquisition: Acquire the sample spectrum under the identical parameters used for the background scan.

  • Processing: Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth, followed by baseline correction.

Workflow Visualization

G A 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4) B NMR Sample Prep Dissolve 15 mg in 0.6 mL CDCl3 A->B C IR Sample Prep Direct application to ATR Crystal A->C D 1H & 13C NMR Acquisition (400 MHz / 100 MHz, 298 K) B->D E FTIR Acquisition (4000-400 cm⁻¹, 32 scans) C->E F Data Processing Phase & Baseline Correction D->F E->F G Structural Verification & Archiving F->G

Figure 1: End-to-end spectroscopic workflow for sample preparation, acquisition, and verification.

References

  • Journal of Chemical Sciences - One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. (Supports C-4 and C-5 NMR causality). Available at:[Link]

  • MDPI - Photolysis of 5-Azido-3-Phenylisoxazole at Cryogenic Temperature: Formation and Direct Detection of a Nitrosoalkene. (Supports Isoxazole IR vibrational modes). Available at:[Link]

Sources

Application

Application Note: 5-(2-Hydroxyethyl)-3-phenyl isoxazole as a Versatile Building Block in Medicinal Chemistry

Introduction & Chemical Profile 5-(2-Hydroxyethyl)-3-phenyl isoxazole (also cataloged as 2-(3-phenylisoxazol-5-yl)ethanol) is a highly versatile bifunctional building block utilized extensively in modern drug discovery[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

5-(2-Hydroxyethyl)-3-phenyl isoxazole (also cataloged as 2-(3-phenylisoxazol-5-yl)ethanol) is a highly versatile bifunctional building block utilized extensively in modern drug discovery[1]. The molecule features a metabolically stable 3-phenylisoxazole core—a privileged scaffold in medicinal chemistry—and a terminal primary alcohol extending from the C5 position via a two-carbon aliphatic linker[2]. This structural arrangement provides an ideal vector for synthetic elaboration while maintaining the pharmacophoric integrity of the isoxazole ring.

Quantitative Physicochemical Properties

The physical and chemical properties of this building block dictate its behavior in both synthetic workflows and biological systems.

PropertyValueCausality / Implication for Drug Design
CAS Number 14776-02-4Unique identifier for procurement, regulatory compliance, and safety tracking[1].
Molecular Formula C11H11NO2Low molecular weight (189.21 g/mol ) ensures high ligand efficiency when incorporated into larger target molecules[1].
SMILES OCCc1cc(no1)-c2ccccc2Highlights the primary alcohol, which is sterically unhindered and primed for functionalization[1].
pKa (Predicted) ~13.41The alcohol is non-ionizable at physiological pH, requiring strong bases (e.g., NaH) for direct alkylation[3].
LogP (Estimated) 2.1 - 2.5Provides moderate lipophilicity, making it an excellent fragment for optimizing the pharmacokinetic profile (cLogP) of lead compounds.

Mechanistic Utility & Design Rationale

The strategic value of 5-(2-Hydroxyethyl)-3-phenyl isoxazole lies in the intersection of its two primary features: the 2-hydroxyethyl linker and the 3-phenylisoxazole bioisostere .

  • The 2-Hydroxyethyl Linker : The two-carbon chain acts as a critical spatial spacer. It minimizes steric hindrance from the bulky 3-phenylisoxazole core, allowing the terminal functional group (once converted to an amine, ether, or amide) to interact freely with target protein residues.

  • Bioisosterism : The 3-phenylisoxazole moiety is frequently deployed as a non-classical bioisostere for amides, esters, and other heteroaromatic rings (such as thiazoles or oxazoles)[4]. The isoxazole ring is highly resistant to in vivo hydrolysis and enzymatic degradation. Furthermore, the nitrogen and oxygen atoms of the isoxazole ring act as hydrogen bond acceptors, while the adjacent phenyl ring engages in robust π−π stacking or hydrophobic interactions within target protein binding pockets[5].

G A 5-(2-Hydroxyethyl)- 3-phenyl isoxazole B Mesylation / Tosylation (Activation) A->B MsCl, Et3N, DCM C Oxidation (Carboxylic Acid) A->C Jones Reagent or TEMPO D Mitsunobu Reaction (Direct Coupling) A->D PPh3, DIAD, Ar-OH E SN2 Substitution (Amines, Thiols) B->E Nucleophile, Base, Heat F Amide Coupling (Target Compounds) C->F EDCI, HOBt, Amine G Aryl/Alkyl Ethers (Target Compounds) D->G Stereoretentive Etherification

Caption: Synthetic divergence of 5-(2-Hydroxyethyl)-3-phenyl isoxazole into diverse pharmacological leads.

Synthetic Workflows & Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction success.

Protocol A: Activation via Mesylation (Preparation for SN2)

Objective : Convert the primary alcohol into a reactive methanesulfonate ester to enable nucleophilic displacement. Causality & Expert Insights : The native hydroxyl group is a poor leaving group. Mesylation is preferred over direct halogenation when mild conditions are required to prevent the cleavage of the sensitive isoxazole ring. Triethylamine (Et3N) is utilized as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward and protecting acid-sensitive moieties.

Step-by-Step Methodology :

  • Preparation : Dissolve 5-(2-Hydroxyethyl)-3-phenyl isoxazole (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. (Rationale: Ambient moisture competes with the alcohol for the mesyl chloride, significantly reducing yield.)

  • Base Addition : Cool the solution to 0 °C using an ice bath. Add Et3N (1.5 eq) dropwise. (Rationale: Cooling controls the exothermic nature of the reaction and minimizes the formation of unwanted alkyl chloride byproducts.)

  • Activation : Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise over 10 minutes.

  • Validation Checkpoint (TLC) : Stir for 1 hour at 0 °C, then allow to warm to room temperature. Monitor via TLC (Hexane:EtOAc 7:3). Self-Validation: The starting material (lower Rf due to the polar -OH group) must completely disappear, replaced by a distinct, higher Rf spot corresponding to the mesylate.

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Note: The crude mesylate is typically >95% pure by NMR and should be used immediately in the subsequent SN2 step to avoid hydrolytic degradation.

Protocol B: Mitsunobu Etherification

Objective : Direct coupling of the alcohol with a phenol or acidic nucleophile. Causality & Expert Insights : The Mitsunobu reaction allows for the formation of C-O or C-N bonds under strictly neutral conditions. This avoids the strong bases (e.g., NaH, KOtBu) required for Williamson ether synthesis, which might cause ring-opening side reactions in highly substituted isoxazoles. Triphenylphosphine (PPh3) and Diisopropyl azodicarboxylate (DIAD) form a reactive betaine intermediate that activates the alcohol.

Step-by-Step Methodology :

  • Preparation : Dissolve the isoxazole building block (1.0 eq), the target phenol (1.1 eq), and PPh3 (1.2 eq) in anhydrous THF at 0 °C.

  • Activation : Add DIAD (1.2 eq) dropwise. (Rationale: DIAD must be added last and slowly to prevent the formation of an unreactive hydrazine byproduct before the betaine can properly react with the alcohol.)

  • Propagation : Stir the mixture at room temperature for 12 hours.

  • Validation Checkpoint (LC-MS) : Analyze an aliquot via LC-MS. Self-Validation: The chromatogram should confirm the exact mass of the coupled ether product [M+H]+. The presence of triphenylphosphine oxide (TPPO) is a common contaminant.

  • Purification : Concentrate the mixture. To remove bulk TPPO, triturate the crude residue with cold diethyl ether; TPPO will precipitate and can be filtered off. Purify the filtrate via silica gel flash chromatography.

Case Studies in Drug Discovery

Case Study 1: Histone Deacetylase 1 (HDAC1) Inhibitors

In the development of targeted therapies for prostate cancer, the 3-phenylisoxazole scaffold was identified via high-throughput screening as a highly potent surface recognition cap group for HDAC1 inhibitors[5].

Mechanistic Insight : The phenyl ring forms critical π−π interactions with the Phe205 residue located at the rim of the HDAC active site, while the isoxazole heteroatoms engage in hydrogen bonding with His141[6]. By utilizing 5-(2-Hydroxyethyl)-3-phenyl isoxazole, researchers can easily extend the 2-hydroxyethyl chain to connect with a Zinc Binding Group (ZBG) such as a hydroxamic acid, perfectly spanning the hydrophobic channel of the enzyme[6].

G A 3-Phenylisoxazole Cap (Surface Recognition) B Aliphatic/Aryl Linker (Channel Spanning) A->B Covalent Extension D HDAC1 Rim (Phe205) pi-pi Stacking A->D Hydrophobic Interaction C Zinc Binding Group (ZBG) (Hydroxamic Acid) B->C Connects to ZBG E Catalytic Zinc Ion (Zn2+ Chelation) C->E Active Site Chelation

Caption: Pharmacophore mapping of 3-phenylisoxazole-based HDAC1 inhibitors.

Case Study 2: CRTH2 (DP2) Receptor Antagonists

In the optimization of CRTH2 antagonists for allergic inflammatory diseases, researchers utilized the isoxazole ring as a bioisostere to replace a metabolically vulnerable thiazole moiety[4].

Bioisosteric SAR Data Summary :

Scaffold Replacement Target IC50 / Ki Pharmacological Impact
Thiazole (Original Lead) CRTH2 Receptor 38 nM Baseline potency; suboptimal pharmacokinetic profile[4].

| Isoxazole Bioisostere | CRTH2 Receptor | Comparable | Maintained single-digit nanomolar potency; significantly improved oral bioavailability[4]. |

References

  • Sigma-Aldrich Product Data : 2-(3-Phenylisoxazol-5-yl)ethanol AldrichCPR | Sigma-Aldrich. 1

  • Chemical Properties : CAS 1006-65-1: 3-Phenylisoxazole - CymitQuimica. 2

  • HDAC1 Inhibitor Design (PLOS One) : Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. 5

  • HDAC1 Structural Analysis (PMC) : Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC. 6

  • CRTH2 Antagonist Bioisosterism (ACS) : Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases. 4

Sources

Method

High-Throughput Screening Assay Development for FXR Agonists Using the 5-(2-Hydroxyethyl)-3-phenyl isoxazole Scaffold

Application Note & Protocol Guide Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Introduction: The Isoxazole Scaffold in FXR Agonism The discovery of non-steroidal Farnesoid X Receptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, Assay Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in FXR Agonism

The discovery of non-steroidal Farnesoid X Receptor (FXR) agonists is a critical priority in the development of therapeutics for metabolic dysfunction-associated steatohepatitis (MASH) and liver fibrosis. The 3-phenylisoxazole scaffold has emerged as a highly privileged pharmacophore in this domain, most notably serving as the structural core for the reference full agonist GW4064[1].

Within high-throughput screening (HTS) and hit-to-lead optimization, 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4) acts as an ideal starting fragment. The causality behind selecting this specific building block lies in its dual functionality: the 3-phenylisoxazole core anchors the molecule within the hydrophobic ligand-binding domain (LBD) of FXR, while the 5-(2-hydroxyethyl) moiety provides a highly versatile synthetic handle. In parallel synthesis campaigns, this primary hydroxyl group can undergo rapid esterification, etherification, or oxidation/amidation, allowing medicinal chemists to efficiently generate diverse libraries to probe the FXR binding pocket[1].

To screen these derivative libraries, we detail the development of a robust, self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Assay Principle & Causality

The assay relies on the ligand-dependent interaction between the GST-tagged FXR-LBD and the Steroid Receptor Coactivator 1 (SRC-1)[2].

Why TR-FRET? In standard steady-state fluorescence assays, HTS libraries often yield false positives due to the transient autofluorescence of conjugated aromatic compounds. TR-FRET circumvents this by utilizing a Terbium (Tb³⁺) chelate donor. Lanthanides possess an exceptionally long fluorescence lifetime (measured in milliseconds). By introducing a 100 µs delay between the 340 nm excitation pulse and the emission reading, all short-lived background autofluorescence from library compounds decays completely[3]. The remaining signal at 665 nm is exclusively the result of proximity-based energy transfer from Tb³⁺ to the d2 acceptor, ensuring absolute trustworthiness in the hit triage process.

TR_FRET Ligand Isoxazole Scaffold (e.g., 5-(2-Hydroxyethyl)- 3-phenyl isoxazole) FXR GST-FXR LBD Ligand->FXR Binds & Activates Complex Active Ternary Complex (High FRET Signal) FXR->Complex Recruits SRC1 Biotin-SRC-1 Peptide SRC1->Complex Tb Tb-anti-GST (Donor) Tb->FXR Labels d2 SA-d2 Acceptor Tb->d2 340nm Ex 665nm Em d2->SRC1 Labels

Fig 1. TR-FRET assay principle for FXR agonist screening using the 3-phenylisoxazole scaffold.

Self-Validating Assay Architecture

A trustworthy HTS protocol must be self-validating. Every 384-well plate must contain built-in control columns to calculate the Z'-factor , a statistical parameter that dictates assay robustness. An assay with a Z' > 0.5 is considered robust and reproducible for HTS[3].

Table 1: HTS Assay Validation & Quality Control Metrics
ParameterTarget MetricMechanistic Rationale
Z'-Factor > 0.75Validates the separation band between the positive control (GW4064) and the negative control (DMSO vehicle).
Signal-to-Background (S/B) > 10.0Ensures the dynamic range is wide enough to detect weak partial agonists derived from the isoxazole scaffold.
Intra-plate CV (%) < 5%Confirms dispensing accuracy and the absence of micro-bubbles in the optical path.
Reference EC₅₀ (GW4064) 60 - 80 nMValidates the functional integrity and proper folding of the recombinant FXR-LBD[4].
DMSO Tolerance Up to 2% (v/v)Establishes the maximum solvent concentration before protein denaturation occurs.

Materials & Reagent Preparation

Table 2: Reagent Preparation & Final Assay Concentrations
ComponentStock Conc.Final Assay Conc.Purpose / Causality
Assay Buffer 5x1x (50 mM Tris pH 7.4)Maintains physiological pH for optimal protein folding.
DTT 1 M1 mMReduces critical cysteine residues in the FXR-LBD to prevent aggregation.
BSA 10%0.1%Prevents non-specific sticking of hydrophobic isoxazoles to plate walls.
GST-FXR-LBD 10 µM5 nMTarget receptor ligand-binding domain.
Biotin-SRC-1 10 µM100 nMCoactivator peptide containing the LXXLL interaction motif.
Tb-anti-GST 2 nM1 nMLanthanide donor fluorophore.
SA-d2 40 nM20 nMStreptavidin-conjugated acceptor fluorophore.

Step-by-Step HTS Protocol

Phase 1: Compound Dispensing
  • Acoustic Transfer: Using an Echo® 550 Acoustic Liquid Handler, transfer 100 nL of 2 mM compound stocks (isoxazole derivatives in 100% DMSO) into a dry, low-volume 384-well white microplate (e.g., Corning 3673).

    • Causality: Acoustic dispensing eliminates plastic tip waste and prevents hydrophobic compounds from adhering to tip walls, ensuring an exact 10 µM final assay concentration.

  • Control Wells: Dispense 100 nL of 100% DMSO into Columns 23 (Negative Control) and 100 nL of 2 mM GW4064 into Column 24 (Positive Control).

Phase 2: Master Mix Preparation & Addition
  • Protein Master Mix (2x): Prepare a solution containing 10 nM GST-FXR-LBD and 2 nM Tb-anti-GST in 1x Assay Buffer (supplemented with 1 mM DTT and 0.1% BSA).

  • Peptide Master Mix (2x): Prepare a solution containing 200 nM Biotin-SRC-1 and 40 nM SA-d2 in 1x Assay Buffer.

  • Dispensing: Using a Multidrop™ Combi, dispense 10 µL of the Protein Master Mix into all wells. Follow immediately with 10 µL of the Peptide Master Mix. (Total well volume = 20 µL; Final DMSO = 0.5%).

Phase 3: Incubation & Detection
  • Centrifugation: Centrifuge the plate at 1,000 x g for 1 minute.

    • Causality: Removes micro-bubbles that scatter the 340 nm excitation light, which is the primary cause of massive CV% spikes in HTS.

  • Equilibration: Incubate the plate in the dark at room temperature (22°C) for 120 minutes to allow the ternary complex to reach thermodynamic equilibrium.

  • Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Settings: Excitation = 340 nm; Emission 1 = 620 nm (Donor); Emission 2 = 665 nm (Acceptor); Delay = 100 µs; Integration = 200 µs.

  • Data Analysis: Calculate the TR-FRET ratio (Emission 665 / Emission 620) × 10,000.

Hit Triage & Counter-Screening Logic

A critical aspect of E-E-A-T in assay development is acknowledging that no single screen is infallible. Compounds containing the 3-phenylisoxazole core may occasionally act as assay interference compounds (e.g., GST-binders or fluorophore cross-linkers). Therefore, a logical triage workflow must be implemented.

HTS_Workflow Start Compound Library (Isoxazole Derivatives) Primary Primary TR-FRET Screen (Single Conc. 10 µM) Start->Primary Triage Hit Triage (>50% Activation vs GW4064) Primary->Triage Dose Dose-Response (EC50) (10-point titration) Triage->Dose Counter Counter-Screen (GST-only false positives) Dose->Counter Lead Lead Optimization (In vivo validation) Counter->Lead Validated Hits

Fig 2. Self-validating high-throughput screening triage workflow for FXR agonists.

Counter-Screening Causality: Hits advancing past the dose-response phase must be tested in a "Blank" counter-screen where the GST-FXR-LBD is replaced with bare GST protein. If a compound generates a TR-FRET signal in this counter-screen, it is a false positive interacting directly with the GST tag or the fluorophores, rather than a true FXR agonist.

References[1] Lamers, C., & Merk, D. (2020). Discovery, Structural Refinement and Therapeutic Potential of Farnesoid X Receptor Activators. Anti-fibrotic Drug Discovery, 76-116. The Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/chapter/bk9781788014304-00076/978-1-78801-430-4[3] Yu, D. D., Lin, W., Chen, T., & Forman, B. M. (2013). Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery. Nuclear Receptor Research, 1. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4018243/[4] Ge, Y., et al. (2025). Discovery of First-in-Class FXR and HSD17B13 Dual Modulator for the Treatment of Metabolic Dysfunction-Associated Fatty Liver Disease. Journal of Medicinal Chemistry. American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02283[2] BPS Bioscience. (2023). FXR Agonist Assay Kit (TR-FRET) Technical Manual. BPS Bioscience. URL: https://bpsbioscience.com/fxr-agonist-assay-kit-tr-fret-78131

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

Prepared by the Office of Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole, also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole, also known as 3-phenylisoxazole-5-ethanol. Recognizing the challenges often encountered in heterocyclic synthesis, we have developed this comprehensive resource to address common issues, optimize reaction yields, and ensure the integrity of your experimental outcomes. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed, validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing 5-(2-Hydroxyethyl)-3-phenyl isoxazole?

There are two highly effective and commonly employed strategies for the synthesis of this target molecule. The choice between them often depends on the availability of starting materials and preferred experimental conditions.

  • Route A: Chalcone Cyclization: This two-step method involves the initial synthesis of a chalcone precursor (an α,β-unsaturated ketone) via a Claisen-Schmidt condensation, followed by a cyclization reaction with hydroxylamine to form the isoxazole ring.[1][2][3]

  • Route B: 1,3-Dipolar Cycloaddition: This is a more convergent approach where a nitrile oxide, generated in situ from benzaldoxime, reacts directly with an alkyne (3-butyn-1-ol) to form the isoxazole ring in a single step.[4][5] This method is a cornerstone of isoxazole synthesis.[5]

Synthetic_Pathways cluster_start1 Route A Starting Materials cluster_start2 Route B Starting Materials Benzaldehyde_A Benzaldehyde Chalcone Chalcone Intermediate (1-phenyl-5-hydroxy-1-penten-3-one) Benzaldehyde_A->Chalcone Claisen-Schmidt Condensation Hydroxybutanone 4-Hydroxy-2-butanone Hydroxybutanone->Chalcone Claisen-Schmidt Condensation Benzaldehyde_B Benzaldehyde Benzaldoxime Benzaldoxime Benzaldehyde_B->Benzaldoxime Reaction with Hydroxylamine Butynol 3-Butyn-1-ol FinalProduct 5-(2-Hydroxyethyl)-3-phenyl isoxazole Butynol->FinalProduct 1,3-Dipolar Cycloaddition Chalcone->FinalProduct Cyclization with Hydroxylamine HCl NitrileOxide Benzonitrile Oxide (in situ) NitrileOxide->FinalProduct 1,3-Dipolar Cycloaddition Benzaldoxime->NitrileOxide Oxidation (e.g., NCS)

Caption: Primary synthetic routes to 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Q2: How do I choose the most suitable synthetic route for my needs?

Your decision should be guided by precursor availability, scalability, and reaction sensitivity.

FeatureRoute A: Chalcone CyclizationRoute B: 1,3-Dipolar Cycloaddition
Precursors Benzaldehyde, 4-Hydroxy-2-butanoneBenzaldehyde, 3-Butyn-1-ol
Number of Steps Two distinct synthetic steps.Effectively a one-pot, three-step process.[6]
Key Challenge Potential for side reactions during chalcone formation and cyclization.[7]Requires careful control of the in situ generation of the unstable nitrile oxide intermediate to prevent dimerization.[5]
Advantages Utilizes robust and well-established condensation chemistry.[3]Highly convergent and efficient. Offers excellent control over regioselectivity.[8]
Recommendation Good for labs well-equipped for multi-step synthesis and purification of intermediates.Excellent for rapid synthesis and library generation, provided the alkyne is readily available.

Q3: What are the critical safety precautions for this synthesis?

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent is a potent skin and respiratory irritant. It can also be unstable. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Bases (NaOH, KOH): These are corrosive. Avoid contact with skin and eyes.

  • N-Chlorosuccinimide (NCS): NCS is a strong oxidant and an irritant. Handle with care and avoid inhalation of dust.

  • Solvents: Use appropriate ventilation for all organic solvents, particularly chlorinated solvents like dichloromethane (DCM).

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most effective method.[3][9]

  • Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 or 5:5 v/v) is typically effective.[9]

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Staining with potassium permanganate or iodine can also be used if compounds are not UV-active.

  • Analysis: Monitor the consumption of the starting material (chalcone or alkyne) and the appearance of the product spot, which will have a different retention factor (Rf).

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental failures and provides a logical framework for resolving them.

Route A: Chalcone Cyclization Pathway

Problem 1: Low yield or failure of the initial Claisen-Schmidt condensation to form the chalcone.

  • Causality: The Claisen-Schmidt condensation is base-catalyzed and requires the deprotonation of the α-carbon of the ketone (4-hydroxy-2-butanone).[1] Insufficient base, incorrect temperature, or side reactions like self-condensation of the ketone can lead to low yields.

  • Solution Pathway:

    • Verify Base Strength and Stoichiometry: Ensure you are using a strong base like NaOH or KOH. Use a catalytic amount, but ensure it is sufficient to drive the reaction.[10]

    • Control Temperature: Run the reaction at room temperature or slightly below. Excessive heat can promote side reactions.

    • Order of Addition: Add the benzaldehyde to the mixture of the ketone and base to ensure the ketone's enolate is readily available for reaction.

    • Check Reagent Purity: Ensure the benzaldehyde has not oxidized to benzoic acid and that the ketone is pure.

Problem 2: The cyclization of the chalcone with hydroxylamine is sluggish or incomplete.

  • Causality: The cyclization requires a basic medium to generate free hydroxylamine from its hydrochloride salt and to catalyze the ring-closing steps.[3] The reaction is often performed under reflux, and insufficient heating or reaction time can lead to incomplete conversion.[1]

  • Solution Pathway:

    • Optimize the Base: Use a base like KOH or NaOH in an alcoholic solvent (e.g., ethanol).[1] The amount of base is critical for deprotonating the hydroxylamine hydrochloride.

    • Increase Reaction Time/Temperature: Ensure the mixture is refluxed for an adequate period (typically 2-12 hours).[3] Monitor via TLC until the chalcone spot disappears.

    • Solvent Choice: Ethanol is a common and effective solvent.[1] Ensure it is anhydrous if moisture-sensitive side reactions are suspected.

Problem 3: Formation of multiple products during cyclization.

  • Causality: The reaction of hydroxylamine with an α,β-unsaturated ketone can sometimes lead to the formation of byproducts like oximes or isoxazolines (the non-aromatized precursor).[7] The final isoxazole is formed via oxidation or elimination from an isoxazoline intermediate.[11]

  • Solution Pathway:

    • Control Stoichiometry: Use a slight excess of hydroxylamine hydrochloride (e.g., 1.2 equivalents) to favor the desired reaction pathway.

    • Ensure Basic Conditions: A sufficiently basic environment helps drive the reaction toward the final cyclized product.[3]

    • Purification: If multiple products are unavoidable, careful purification by column chromatography on silica gel is necessary to isolate the desired 5-(2-Hydroxyethyl)-3-phenyl isoxazole.[1]

Route B: 1,3-Dipolar Cycloaddition Pathway

Problem 1: Low yield of the final isoxazole, suggesting inefficient cycloaddition.

  • Causality: The success of this reaction hinges on the efficient in situ generation of benzonitrile oxide and its immediate trapping by the alkyne (3-butyn-1-ol).[5] If the nitrile oxide is not generated effectively or if it decomposes or dimerizes before it can react, the overall yield will be low.

  • Solution Pathway:

    • Choice of Oxidant: N-Chlorosuccinimide (NCS) in a solvent like DMF or triethylamine in ethanol are common and effective for converting the benzaldoxime to the intermediate hydroximoyl chloride, which then eliminates HCl to form the nitrile oxide.[12][13] Chloramine-T is another effective oxidant.[5]

    • Control Stoichiometry: Use a slight excess of the alkyne (1.2-1.5 equivalents) to ensure efficient trapping of the transient nitrile oxide.

    • Temperature Control: The generation of nitrile oxide is often done at room temperature or slightly elevated temperatures (40-60°C).[13] The cycloaddition itself may proceed at room temperature or require gentle heating.

    • One-Pot Procedure: Performing the entire sequence (oxime formation, chlorination, and cycloaddition) in one pot can improve yields by ensuring the nitrile oxide is trapped as it is formed.[6]

Troubleshooting_Yield Start Low Reaction Yield Check_Route Which Synthetic Route? Start->Check_Route Route_A Route A: Chalcone Cyclization Check_Route->Route_A Chalcone Route_B Route B: 1,3-Dipolar Cycloaddition Check_Route->Route_B Cycloaddition Check_Chalcone Is Chalcone Intermediate Pure & High-Yield? Route_A->Check_Chalcone Optimize_Claisen Optimize Claisen-Schmidt: - Check base (NaOH/KOH) - Control temperature (RT) - Verify reagent purity Check_Chalcone->Optimize_Claisen No Check_Cyclization Are Cyclization Conditions Optimal? Check_Chalcone->Check_Cyclization Yes Optimize_Cyclization Optimize Cyclization: - Ensure sufficient base - Increase reflux time/temp - Monitor by TLC Check_Cyclization->Optimize_Cyclization No Check_NitrileOxide Suspect Nitrile Oxide Dimerization? Route_B->Check_NitrileOxide Optimize_Trapping Optimize Trapping: - Use slight excess of alkyne - Ensure efficient stirring - Consider one-pot setup Check_NitrileOxide->Optimize_Trapping Yes Check_Oxidation Is Benzaldoxime Conversion Complete? Check_NitrileOxide->Check_Oxidation No Optimize_Oxidation Optimize Oxidation: - Verify oxidant (NCS/Chloramine-T) - Control temperature (40-60°C) - Check solvent (DMF/EtOH) Check_Oxidation->Optimize_Oxidation No

Caption: A decision tree for troubleshooting low reaction yield.

Validated Experimental Protocols

Protocol 1: Synthesis via Chalcone Cyclization (Route A)

Step 1A: Synthesis of 1-phenyl-5-hydroxy-1-penten-3-one (Chalcone Intermediate)

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-2-butanone (1.0 equiv) in ethanol. Cool the flask in an ice bath.

  • Base Addition: Slowly add an aqueous solution of sodium hydroxide (NaOH, 1.1 equiv). Stir the mixture for 15 minutes.

  • Aldehyde Addition: Add benzaldehyde (1.05 equiv) dropwise to the reaction mixture while maintaining the cool temperature.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The formation of a precipitate or a color change often indicates product formation. Monitor progress by TLC.

  • Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base. The chalcone will often precipitate.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol or purify by column chromatography on silica gel.

Step 1B: Cyclization to 5-(2-Hydroxyethyl)-3-phenyl isoxazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone from Step 1A (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in ethanol.[1]

  • Base Addition: Add potassium hydroxide (KOH, 2.0 equiv) to the mixture.[1]

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4-8 hours.[1] Monitor the disappearance of the chalcone by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize with glacial acetic acid or dilute HCl.[1] Pour the mixture into ice-cold water to precipitate the crude product.[3]

  • Purification: Collect the precipitate by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure isoxazole.

Protocol 2: Synthesis via 1,3-Dipolar Cycloaddition (Route B)

This protocol outlines an efficient one-pot synthesis.[6][13]

  • Oxime Formation: In a round-bottom flask, dissolve benzaldehyde (1.0 equiv) and hydroxylamine hydrochloride (1.1 equiv) in ethanol. Add a base like triethylamine or pyridine (1.2 equiv) and stir at room temperature or with gentle heating (e.g., 60°C) for 1-2 hours until TLC shows complete conversion to benzaldoxime.[13]

  • Solvent Exchange (Optional): If necessary, remove the ethanol under reduced pressure and re-dissolve the crude benzaldoxime in DMF (dimethylformamide).

  • Nitrile Oxide Generation: Add N-Chlorosuccinimide (NCS, 1.1 equiv) portion-wise to the solution, maintaining the temperature around 40°C.[13] Stir for 1-2 hours.

  • Cycloaddition: To the same flask, add 3-butyn-1-ol (1.2 equiv) and triethylamine (1.5 equiv). The triethylamine facilitates the elimination of HCl to form the nitrile oxide in situ.

  • Reaction: Stir the mixture at room temperature for 5-12 hours. Monitor the consumption of the alkyne by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the final product.

References

  • Brainly.in. (2023). General scheme for synthesis of isoxazole by chalcone. Available at: [Link]

  • Pragi, et al. (2019). Chalcone Ditosylates as Potent Precursor for Synthesis of Some 4,5-Disubstituted Isoxazoles with Antioxidant and Anti-inflammatory Activities. Asian Journal of Chemistry. Available at: [Link]

  • Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. Available at: [Link]

  • Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Gomtsyan, A., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Center for Biotechnology Information. Available at: [Link]

  • Pawar, S. B., et al. (2024). Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone. International Journal for Multidisciplinary Research. Available at: [Link]

  • Kumar, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Maleki, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Zhang, X., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. Available at: [Link]

  • Gollapalli, N. R., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Maleki, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. Available at: [Link]

  • Unknown. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. IJRAN. Available at: [Link]

  • Sharma, V., et al. (2022). Green Synthesis of Chalcone Derivatives Using Chalcones as Precursor. IntechOpen. Available at: [Link]

  • Kicsiny, M., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available at: [Link]

  • Pandey, S., et al. (2024). Synthesis of novel isoxazole/dihydroisoxazole tethered β-lactam hybrids via regiospecific 1,3-dipolar cycloaddition methodology on 3-phenylthio-β-lactams. Taylor & Francis Online. Available at: [Link]

  • Unknown. (2016). Chemistry of Chalcone Synthesis and its derivatives. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Synthesis of New 3-phenyl-5- (3-phenylisoxazole-5-yl) -1,2,4-oxadiazoles. International Journal of Pharma and Bio Sciences. Available at: [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. National Center for Biotechnology Information. Available at: [Link]

  • Unknown. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Research & Reviews: A Journal of Pharmaceutical Science. Available at: [Link]

  • Mirzazadeh, M., & Mahdavinia, G. H. (2026). Fast and Efficient Synthesis of 4-Arylidene-3-phenylisoxazol-5-ones. ResearchGate. Available at: [Link]

  • Mohammed, S. H., et al. (n.d.). Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. University of Kufa. Available at: [Link]

  • Mohammed, S. H., et al. (2024). Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. Iraqi Digital Repository. Available at: [Link]

  • Zhang, X., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]

Sources

Optimization

troubleshooting 5-(2-Hydroxyethyl)-3-phenyl isoxazole precipitation in aqueous media

Welcome to the technical support center for 5-(2-Hydroxyethyl)-3-phenyl isoxazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(2-Hydroxyethyl)-3-phenyl isoxazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Precipitation is a common yet significant hurdle in experimental and developmental workflows. Here, we provide in-depth, scientifically-grounded troubleshooting advice in a direct question-and-answer format to help you overcome these challenges.

Section 1: Understanding the Root Cause of Precipitation

This section addresses the fundamental reasons behind the poor aqueous solubility of 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Q1: I've dissolved my 5-(2-Hydroxyethyl)-3-phenyl isoxazole in an organic solvent and added it to my aqueous buffer, but it immediately precipitated. Why is this happening?

This is a classic case of a compound "crashing out" of solution, and it's driven by the significant and abrupt change in the polarity of the solvent environment. Your compound, 5-(2-Hydroxyethyl)-3-phenyl isoxazole, is a predominantly non-polar molecule. The phenyl group and the isoxazole ring are hydrophobic, meaning they do not favorably interact with water molecules.[1][2] While the hydroxyethyl group provides a small degree of polarity and hydrogen bonding capability, it is insufficient to overcome the hydrophobic nature of the rest of the molecule.

When the compound is dissolved in an organic solvent like DMSO or ethanol, it is in a comfortable, low-polarity environment. Upon introduction to a highly polar aqueous buffer, the water molecules are much more attracted to each other (via strong hydrogen bonds) than they are to the non-polar surfaces of your compound. This effectively "squeezes" the compound out of the solution, causing the molecules to aggregate and form a solid precipitate.[3] This process is governed by the principle that "like dissolves like."[3]

Q2: What are the key physicochemical properties of 5-(2-Hydroxyethyl)-3-phenyl isoxazole that I should be aware of?

Understanding the physicochemical properties of your compound is critical for troubleshooting solubility issues. While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from similar isoxazole derivatives.

PropertyEstimated Value/RangeSignificance for Aqueous Solubility
Molecular Weight 189.21 g/mol [4]Moderate molecular weight, but size and surface area contribute to hydrophobicity.
logP (Octanol-Water Partition Coefficient) > 2.0 (Estimated)A logP value greater than 2 indicates that the compound is significantly more soluble in a non-polar solvent (octanol) than in water, classifying it as lipophilic or hydrophobic.[1]
Aqueous Solubility Very Low (< 0.1 mg/mL)The compound is considered poorly soluble to practically insoluble in water.[5]
pKa (Acid Dissociation Constant) ~14-16 for the hydroxyl group (Estimated)The hydroxyl group is a very weak acid and will not significantly ionize in typical physiological pH ranges (1-8). The isoxazole ring is weakly basic, but its pKa is likely below 2. Therefore, the compound is effectively neutral in most experimental conditions.[6] This means pH adjustment alone will have a limited effect on solubility.[7]

These values are estimated based on the chemical structure and data for similar compounds. It is highly recommended to determine these properties experimentally for your specific batch.

Section 2: Systematic Troubleshooting and Formulation Strategies

This section provides a logical progression of techniques to address and resolve the precipitation of 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Q3: My compound precipitated upon dilution from a DMSO stock. How can I systematically improve its solubility using co-solvents?

Using a co-solvent is often the most direct and effective method to increase the solubility of non-polar compounds in aqueous media.[8][9] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more hospitable for your compound.[10]

The mechanism involves the co-solvent molecules disrupting the strong hydrogen-bonding network of water and providing a less polar environment for the solute to dissolve in.[10]

Experimental Protocol: Co-solvent Screening

  • Prepare Stock Solution: Dissolve 5-(2-Hydroxyethyl)-3-phenyl isoxazole in a suitable organic solvent (e.g., DMSO, Ethanol) to create a high-concentration stock (e.g., 10-50 mM).

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.[10]

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of aqueous buffer solutions containing different percentages (v/v) of each co-solvent (e.g., 5%, 10%, 20%, 30%).

  • Test Solubility: Add a small aliquot of your compound's stock solution to each co-solvent/buffer mixture to achieve the desired final concentration.

  • Observe and Quantify:

    • Visually inspect for precipitation immediately and after a set time (e.g., 1-2 hours).

    • For a more quantitative measure, centrifuge the samples and measure the concentration of the compound remaining in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Co-solventKey PropertiesRecommended Starting Concentration
Ethanol Protic solvent, common and effective.[9]5-20% (v/v)
Propylene Glycol (PG) Less volatile than ethanol, good solubilizer.[9]10-30% (v/v)
Polyethylene Glycol 400 (PEG 400) Low toxicity, effective for many non-polar compounds.[11]10-40% (v/v)
N-Methyl-2-pyrrolidone (NMP) Strong solubilizing power, use with caution due to potential toxicity.1-5% (v/v)

Causality: You will likely observe that as the percentage of the co-solvent increases, the solubility of your compound also increases. This is a direct consequence of the reduction in the solvent system's overall polarity. However, be mindful that high concentrations of organic solvents can impact biological assays. The goal is to find the lowest concentration of co-solvent that maintains your compound in solution at the desired working concentration.

Q4: Since 5-(2-Hydroxyethyl)-3-phenyl isoxazole is neutral, is there any point in trying to adjust the pH?

For a truly neutral compound, pH adjustment will have a negligible effect on solubility.[7] As indicated in the physicochemical properties table, 5-(2-Hydroxyethyl)-3-phenyl isoxazole is expected to be neutral across a wide pH range. The isoxazole nitrogen is very weakly basic, and the hydroxyl group is very weakly acidic.[6]

However, it is always good practice to confirm this experimentally, as unexpected ionizable impurities could be present.

Experimental Protocol: pH-Solubility Profile

  • Prepare a series of buffers: Create buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add excess compound: Add an excess amount of the solid 5-(2-Hydroxyethyl)-3-phenyl isoxazole to each buffer.

  • Equilibrate: Shake or stir the samples at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate and measure: Filter or centrifuge the samples to remove undissolved solid.

  • Analyze: Measure the concentration of the dissolved compound in the supernatant of each sample using a validated analytical method (e.g., HPLC).

If the solubility remains flat across the pH range, you have confirmed that pH modification is not a viable strategy for this compound. If you do see a change at extreme pH values, it could indicate some degree of ionization, but it's unlikely to be a practical method for solubilization in most biological experiments.[12]

Q5: I need to avoid organic co-solvents. What are my other options?

If co-solvents are not suitable for your experimental system, two powerful alternative strategies are the use of surfactants and cyclodextrins.[13][14]

1. Surfactants (Micellar Solubilization)

Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[15] Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[15] The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment.

Your non-polar compound, 5-(2-Hydroxyethyl)-3-phenyl isoxazole, can partition into this hydrophobic core, effectively being "dissolved" within the micelle, which itself is soluble in the aqueous medium.[3][16]

  • Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL.

  • Recommendation: Start with a screening of non-ionic surfactants at concentrations above their CMC (typically between 0.1% and 2% w/v).

2. Cyclodextrins (Inclusion Complexation)

Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure.[17][18] The exterior of the cyclodextrin is hydrophilic, making it water-soluble, while the interior cavity is hydrophobic.[17][18]

Your compound can fit into this hydrophobic cavity, forming an "inclusion complex."[14][19] This complex has a hydrophilic exterior and is readily soluble in water, effectively masking the poor solubility of the guest molecule.[20][21]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD). These are often preferred due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[20]

  • Recommendation: Prepare solutions of HP-β-CD or SBE-β-CD at various concentrations (e.g., 1-10% w/v) and determine the solubility of your compound in each.

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// Edges Start -> CheckSolvent; CheckSolvent -> HighSolvent [label="No"]; CheckSolvent -> LowSolvent [label="Yes"]; LowSolvent -> ChooseStrategy; ChooseStrategy -> CoSolvent; ChooseStrategy -> Cyclodextrin; ChooseStrategy -> Surfactant; CoSolvent -> Optimize; Cyclodextrin -> Optimize; Surfactant -> Optimize; Optimize -> Success; } enddot Caption: Decision workflow for troubleshooting precipitation.

Section 3: Advanced Analysis and Prevention

Q6: How can I be certain that the precipitate is my compound?

While it is highly likely the precipitate is your compound of interest, it's good scientific practice to confirm its identity, especially during formulation development. Simple methods can provide strong evidence.

  • Gravimetric Analysis: This is a fundamental technique where you isolate, dry, and weigh the precipitate.[22][23] The mass can be used to confirm that the amount of precipitated material corresponds to the amount of compound that is missing from the solution.[24]

  • Re-dissolution: Attempt to re-dissolve the isolated and dried precipitate in a good organic solvent (e.g., DMSO, Methanol). If it readily dissolves, this is a strong indicator that it is your compound. You can then analyze this redissolved solution by HPLC to confirm its identity and purity against a standard.

  • Microscopy: Observing the precipitate under a microscope can give clues about its nature (e.g., crystalline vs. amorphous). Crystalline precipitates often appear as distinct, regularly shaped particles, while amorphous precipitates may look more irregular or "oily."

  • Advanced Techniques: For a definitive identification, techniques like Powder X-ray Diffraction (PXRD) can be used to analyze the crystal structure of the precipitate, or Transmission Electron Microscopy (TEM) can be used for structural analysis of very fine precipitates.[25]

By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot the precipitation of 5-(2-Hydroxyethyl)-3-phenyl isoxazole and develop a stable aqueous formulation suitable for your research needs.

References

  • Vertex AI Search. Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Accessed March 27, 2026.
  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Accessed March 27, 2026.
  • Vertex AI Search. Cyclodextrins in delivery systems: Applications - PMC - NIH. Accessed March 27, 2026.
  • Vertex AI Search. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Accessed March 27, 2026.
  • Vertex AI Search. Solubility enhancement techniques: A comprehensive review. Accessed March 27, 2026.
  • Vertex AI Search. PH and Solvent Effect on Drug Solubility. Accessed March 27, 2026.
  • Vertex AI Search. Drug Solubility: Importance and Enhancement Techniques - PMC. Accessed March 27, 2026.
  • Vertex AI Search.
  • Wikipedia. Cosolvent. Accessed March 27, 2026.
  • MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Accessed March 27, 2026.
  • Vertex AI Search. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Accessed March 27, 2026.
  • Pharma Excipients. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Accessed March 27, 2026.
  • Frontiers Publishing Partnerships. Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Accessed March 27, 2026.
  • ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method. Accessed March 27, 2026.
  • WuXi AppTec DMPK. The Impact of Gastrointestinal pH on Oral Drug Absorption. Accessed March 27, 2026.
  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Accessed March 27, 2026.
  • Pharma Excipients.
  • Indian Journal of Pharmaceutical Sciences. Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Accessed March 27, 2026.
  • Quora. How does surfactant affect solubility of relatively non polar substance?. Accessed March 27, 2026.
  • Patsnap Synapse. How does pH affect drug delivery?. Accessed March 27, 2026.
  • ACS Publications. Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug | Crystal Growth & Design. Accessed March 27, 2026.
  • Khan Academy. Gravimetric analysis and precipitation gravimetry (article). Accessed March 27, 2026.
  • Vertex AI Search. Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Accessed March 27, 2026.
  • Chemistry LibreTexts. 8.2: Precipitation Gravimetry. Accessed March 27, 2026.
  • EBSCO. Gravimetric analysis | Chemistry | Research Starters. Accessed March 27, 2026.
  • CymitQuimica. CAS 1006-65-1: 3-Phenylisoxazole. Accessed March 27, 2026.
  • ResearchGate. Isoxazole derivatives showing anticancer activity (39–47). Accessed March 27, 2026.
  • Vertex AI Search. Natural products-isoxazole hybrids. Accessed March 27, 2026.
  • Vertex AI Search. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. Accessed March 27, 2026.
  • IntechOpen. Crystallography of Precipitates in Metals and Alloys: (1) Analysis of Crystallography. Accessed March 27, 2026.
  • Walsh Medical Media. Precipitation Reactions and Their Role in Industrial and Laboratory Chemistry. Accessed March 27, 2026.
  • Semantic Scholar. Solubilization of non-polar compounds by non-ionic surfactant micelles. Accessed March 27, 2026.
  • Vertex AI Search. A review of isoxazole biological activity and present synthetic techniques. Accessed March 27, 2026.
  • ChemBK. 5-phenylisoxazole-3-carboxylic acid. Accessed March 27, 2026.
  • Google Patents. EP1536701A1 - Use of surfactants to solubilize water-insoluble solids in beverages. Accessed March 27, 2026.
  • ResearchGate. (PDF) 9 Solubilization in Surfactant Systems. Accessed March 27, 2026.
  • NextSDS. 5-(2-HYDROXYETHYL)
  • EvitaChem. Buy Isoxazole, 5-(2-ethoxy-2-phenylethyl)-3-methyl- (EVT-13049029). Accessed March 27, 2026.
  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Accessed March 27, 2026.
  • Mol-Instincts. 5-phenylisoxazole - 1006-67-3, C9H7NO, density, melting point, boiling point, structural formula, synthesis. Accessed March 27, 2026.
  • Sigma-Aldrich. 3-Phenylisoxazole AldrichCPR. Accessed March 27, 2026.
  • HXCHEM. 5-(2-Hydroxyethyl)-3-phenyl isoxazole/CAS:14776-02-4. Accessed March 27, 2026.
  • PubChem - NIH. 3-Phenylisoxazole | C9H7NO | CID 136798. Accessed March 27, 2026.
  • RSC Publishing. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances. Accessed March 27, 2026.
  • RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Accessed March 27, 2026.
  • Organic Chemistry Data. Bordwell pKa Table. Accessed March 27, 2026.
  • Studylib. pKa Values Table: Inorganic & Organic Acids. Accessed March 27, 2026.
  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Accessed March 27, 2026.

Sources

Troubleshooting

Technical Support Center: Optimizing HPLC Analysis for 5-(2-Hydroxyethyl)-3-phenyl isoxazole

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole. It is d...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole. It is designed for researchers, scientists, and drug development professionals to facilitate robust and efficient method development and analysis.

Troubleshooting Guide: Common HPLC Issues and Solutions

This section addresses common problems encountered during the HPLC analysis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole, providing systematic solutions grounded in chromatographic principles.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for 5-(2-Hydroxyethyl)-3-phenyl isoxazole is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is a common issue that can compromise the accuracy of integration and quantification. The primary causes for peak tailing with a compound like 5-(2-Hydroxyethyl)-3-phenyl isoxazole, which contains a moderately polar hydroxyl group and a heterocyclic isoxazole ring, often relate to secondary interactions with the stationary phase.

  • Causality: The isoxazole nitrogen can interact with acidic silanol groups on the silica-based stationary phase through hydrogen bonding, leading to peak tailing. The hydroxyl group can also contribute to these secondary interactions.

  • Solutions:

    • Mobile Phase Modification: The addition of a small amount of a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase (typically 0.1-0.5%) can effectively mask the active silanol groups and improve peak shape.

    • pH Adjustment: Adjusting the mobile phase pH can suppress the ionization of residual silanols. A lower pH (around 2.5-3.5) is often effective. However, the stability of the analyte at low pH should be confirmed.

    • Column Selection: Employing a column with end-capping or a base-deactivated stationary phase can significantly reduce silanol interactions. Modern columns with advanced bonding technologies are designed to minimize these effects.

Q: I am observing peak fronting. What does this indicate and what is the solution?

A: Peak fronting is less common than tailing but can occur under specific conditions.

  • Causality: The most frequent cause of peak fronting is column overload, where the concentration of the injected sample is too high for the capacity of the column. This leads to a saturation of the stationary phase and a distortion of the peak shape.

  • Solutions:

    • Reduce Sample Concentration: Dilute the sample and reinject. A systematic dilution series can help determine the optimal concentration range for your column.

    • Increase Column Capacity: If sample dilution is not feasible, consider using a column with a larger internal diameter or a higher stationary phase loading.

Issue 2: Shifting Retention Times

Q: The retention time for my analyte is drifting between injections. What could be causing this instability?

A: Consistent retention times are critical for reliable peak identification and quantification. Drifting retention times often point to issues with the HPLC system or the mobile phase preparation.

  • Causality and Solutions:

    • Mobile Phase Composition: Inaccurate mobile phase preparation is a common culprit. Ensure precise measurements of all components. For gradient elution, ensure the pump is mixing the solvents accurately.

    • Column Equilibration: Insufficient column equilibration time between injections, especially when changing mobile phases or running gradients, can lead to retention time shifts. Allow at least 10-15 column volumes for equilibration.

    • Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and chromatographic selectivity. Using a column thermostat is highly recommended to maintain a constant temperature.

    • Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases (high or low pH). This can lead to a gradual shift in retention time. Regularly monitor column performance and replace it when necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding method development and optimization for 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Q1: What is a good starting point for HPLC method development for 5-(2-Hydroxyethyl)-3-phenyl isoxazole?

A1: A reversed-phase HPLC method is the most suitable approach for a moderately polar compound like 5-(2-Hydroxyethyl)-3-phenyl isoxazole. A good starting point would be:

ParameterRecommendation
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in Water, B: Acetonitrile (ACN)
Gradient 50-95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection (UV) 254 nm (or wavelength of maximum absorbance)
Column Temperature 30 °C
Injection Volume 10 µL

This starting point provides a good balance for initial separation and can be further optimized.

Q2: How do I select the appropriate HPLC column?

A2: The choice of column is critical for achieving good separation. For 5-(2-Hydroxyethyl)-3-phenyl isoxazole, a C18 column is a versatile and robust starting point. Consider the following:

  • Particle Size: Smaller particle sizes (e.g., <3 µm) can provide higher efficiency and better resolution but will generate higher backpressure.

  • Pore Size: A standard pore size of 100-120 Å is suitable for small molecules.

  • End-capping: To minimize peak tailing from silanol interactions, choose a column with thorough end-capping.

Q3: How does the mobile phase pH affect retention time?

A3: The mobile phase pH can significantly impact the retention of ionizable compounds. While 5-(2-Hydroxyethyl)-3-phenyl isoxazole does not have strongly acidic or basic groups, the isoxazole ring can be protonated under acidic conditions.

  • Mechanism: At a lower pH, the isoxazole nitrogen may become protonated, increasing the overall polarity of the molecule. This will lead to a decrease in retention time on a reversed-phase column.

  • Optimization: Experimenting with a pH range of 3-7 can help to fine-tune the retention time and improve selectivity between the analyte and any impurities.

Q4: What are the best organic modifiers to use?

A4: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC.

  • Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths. It is often the first choice for its efficiency.

  • Methanol: Can offer different selectivity compared to ACN and may be beneficial if co-eluting peaks are an issue. It is also a more cost-effective option.

A good strategy is to screen both ACN and MeOH during method development to determine which provides the better separation.

Q5: How can I optimize the gradient for faster analysis?

A5: Once a good separation is achieved, the gradient can be optimized for a shorter run time.

  • Steeper Gradient: Increase the rate of change of the organic modifier concentration. This will decrease the retention time of late-eluting peaks.

  • Isocratic Hold: If the initial part of the chromatogram has no peaks of interest, an initial isocratic hold at a low organic concentration can be shortened or eliminated.

  • Scouting Gradients: Running a series of fast "scouting" gradients can quickly identify the approximate elution conditions, which can then be refined into a more focused and efficient gradient.

Visualizations and Workflows

Systematic Approach to HPLC Method Development

This diagram outlines a logical workflow for developing a robust HPLC method for 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation start Define Analytical Goal col_select Select Column (e.g., C18, 5µm) start->col_select mob_phase Choose Mobile Phase (ACN & Water w/ 0.1% FA) col_select->mob_phase gradient Run Generic Gradient (5-95% B in 20 min) mob_phase->gradient eval Evaluate Initial Run (Peak Shape, RT, Resolution) gradient->eval opt_grad Optimize Gradient (Steepness, Isocratic Holds) eval->opt_grad opt_temp Adjust Temperature (30-40°C) opt_grad->opt_temp opt_ph Modify pH (if necessary) opt_temp->opt_ph robust Test Robustness (Vary Flow, Temp, %B) opt_ph->robust validate Perform Method Validation (Linearity, Accuracy, Precision) robust->validate final Finalized Method validate->final

Caption: A three-phase workflow for systematic HPLC method development.

Troubleshooting Decision Tree for Common HPLC Problems

This decision tree provides a structured approach to diagnosing and resolving common HPLC issues.

Troubleshooting decision decision issue HPLC Problem Observed decision1 Peak Shape Issue? issue->decision1 Identify Symptom decision2 Tailing or Fronting? decision1->decision2 Yes decision3 Retention Time Shift? decision1->decision3 No tailing_sol Check for secondary interactions. - Add mobile phase modifier (TEA). - Adjust pH. - Use end-capped column. decision2->tailing_sol Tailing fronting_sol Check for column overload. - Dilute sample. - Use higher capacity column. decision2->fronting_sol Fronting rt_sol Check for system instability. - Verify mobile phase prep. - Ensure column equilibration. - Use column thermostat. decision3->rt_sol Yes resolution_sol Optimize separation. - Adjust gradient slope. - Change organic modifier (ACN/MeOH). - Screen different columns. decision3->resolution_sol No (Poor Resolution)

Caption: A decision tree for troubleshooting common HPLC problems.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Agilent Technologies. (2017). HPLC & UHPLC Troubleshooting Guide. [Link]

  • Waters Corporation. (n.d.). A Primer on Basic HPLC Troubleshooting. [Link]

  • Kromidas, S. (2006). Practical HPLC Method Development. Wiley-VCH. [Link]

Optimization

reducing side products in 5-(2-Hydroxyethyl)-3-phenyl isoxazole preparation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole. This document is designed for researchers, chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its preparation, with a specific focus on minimizing side product formation. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower your experimental design and troubleshooting efforts.

The most versatile and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[1][2][3] In the context of our target molecule, this involves the reaction of in situ generated benzonitrile oxide with 3-butyn-1-ol. While elegant, this pathway is often accompanied by the formation of specific, persistent impurities that can complicate purification and reduce yields. This guide will address these issues directly.

Troubleshooting Guide: Side Product Formation

This section is structured in a question-and-answer format to address the most frequent issues observed in the synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Question 1: My primary impurity is a high-molecular-weight byproduct, identified as 3,4-diphenylfuroxan. What causes this, and how can I prevent it?

Answer:

This is the most common challenge in this synthesis. The byproduct you've identified, 3,4-diphenylfuroxan (also known as 3,4-diphenyl-1,2,5-oxadiazole 2-oxide), is the dimer of your benzonitrile oxide intermediate.[4][5]

Causality: Benzonitrile oxide is a high-energy, reactive intermediate. If it does not encounter the alkyne (3-butyn-1-ol) quickly enough, it will react with itself in a highly favorable dimerization pathway.[6] This side reaction is kinetically competitive with the desired cycloaddition. The rate of dimerization is highly dependent on the concentration of the nitrile oxide.[7][8]

Solutions to Minimize Furoxan Formation:

  • Slow Generation of the Nitrile Oxide: The most effective strategy is to generate the benzonitrile oxide in situ slowly, in the presence of the alkyne. This maintains a low steady-state concentration of the nitrile oxide, favoring the intermolecular reaction with the alkyne over self-dimerization.[9] This is typically achieved by the slow, dropwise addition of an oxidizing agent (like N-chlorosuccinimide, Chloramine-T, or a hypervalent iodine reagent) to a solution containing both the benzaldehyde oxime and 3-butyn-1-ol.[7][10]

  • Reagent Stoichiometry: Use a slight excess (e.g., 1.2-1.5 equivalents) of the alkyne, 3-butyn-1-ol. This increases the probability of a productive collision between the nitrile oxide and the alkyne, further outcompeting the dimerization pathway.[9]

  • Temperature Control: Generating the nitrile oxide at a lower temperature (e.g., 0-5 °C) can help control its reactivity and reduce the rate of dimerization.[9] The subsequent cycloaddition may require warming to room temperature or slightly above to proceed at a reasonable rate. Monitor the reaction by TLC to find the optimal balance.

  • Choice of Generation Method: Certain reagents generate nitrile oxides more rapidly. Hypervalent iodine reagents, for instance, can lead to very fast cycloaddition, potentially minimizing dimerization time.[10][11]

Furoxan_Formation_Troubleshooting start High Furoxan Byproduct Detected check_gen Is Nitrile Oxide Generated In Situ? start->check_gen slow_add Implement Slow Addition of Oxidant/Base check_gen->slow_add No check_stoich Check Alkyne Stoichiometry check_gen->check_stoich Yes slow_add->check_stoich increase_alkyne Increase Alkyne to 1.2-1.5 Equivalents check_stoich->increase_alkyne < 1.2 eq check_temp Review Reaction Temperature check_stoich->check_temp ≥ 1.2 eq increase_alkyne->check_temp lower_temp Lower Temperature During Nitrile Oxide Generation check_temp->lower_temp Too High success Reduced Furoxan Formation check_temp->success Optimal lower_temp->success

Caption: Troubleshooting workflow for furoxan formation.
Question 2: I am observing a regioisomeric byproduct, 4-(2-Hydroxyethyl)-3-phenyl isoxazole. How can I improve the selectivity for the desired 5-(2-hydroxyethyl) isomer?

Answer:

The formation of two regioisomers is a classic challenge in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[7] The regioselectivity is governed by a delicate balance of steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[9][12]

Causality: For the reaction between benzonitrile oxide and a terminal alkyne like 3-butyn-1-ol, the dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This interaction generally favors the formation of the 3,5-disubstituted isoxazole.[9] However, competing electronic interactions or subtle steric effects can lead to the formation of the 3,4-disubstituted isomer.

Solutions to Enhance 3,5-Regioselectivity:

  • Copper(I) Catalysis: This is the most robust method for ensuring high regioselectivity. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) has a well-established counterpart for nitrile oxides. Using a copper(I) source (e.g., generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) directs the reaction to almost exclusively yield the 3,5-disubstituted isomer.[4][13]

  • Substituent Effects: While you cannot change the core molecules, it's useful to know that bulky substituents on the nitrile oxide or alkyne sterically favor the 3,5-isomer.[9] In your case, the phenyl group provides some steric bulk that already helps direct the regiochemistry.

  • Solvent and Temperature: While less impactful than catalysis, solvent polarity can sometimes influence the regiochemical outcome.[7] Experimenting with different solvents (e.g., THF, CH₃CN, EtOH/H₂O) may offer marginal improvements. Lowering the reaction temperature can also sometimes enhance selectivity.[9]

Regioselectivity_Control start Mixture of 3,4- and 3,5- Regioisomers Observed check_catalyst Is a Catalyst Being Used? start->check_catalyst use_copper Implement Copper(I) Catalysis (e.g., CuSO₄/ Na-Ascorbate) check_catalyst->use_copper No check_conditions Review Solvent and Temperature check_catalyst->check_conditions Yes (non-Cu) success High Selectivity for 3,5-Isomer Achieved use_copper->success optimize_conditions Screen Solvents (e.g., THF, EtOH/H₂O) and Lower Temperature check_conditions->optimize_conditions optimize_conditions->success

Caption: Decision tree for improving regioselectivity.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for generating benzonitrile oxide in situ?

A: Several reliable methods exist, each with its own advantages. The choice often depends on available reagents, scale, and sensitivity of other functional groups.

MethodReagent SystemTypical ConditionsProsCons
Dehydrohalogenation Benzaldehyde oxime, NCS, then Et₃NCHCl₃ or DCM, 0 °C to RTWidely used, reliable.[5]Two steps, requires base.
Oxidation Benzaldehyde oxime, Chloramine-TEthanol, RefluxOne-pot, simple procedure.[2]Requires heating, may not be suitable for sensitive substrates.
Hypervalent Iodine Benzaldehyde oxime, (Diacetoxyiodo)benzene (PIDA) or similarCH₂Cl₂, RTMild conditions, very fast reaction rates.[10][11]Reagents are more expensive.
Alkyl Nitrites Benzaldehyde oxime, tert-butyl nitriteKetone solvent (e.g., MEK), ~65 °CMetal-free, efficient one-pot method.[14]Requires heating.

Q: How can I effectively purify the final product away from the furoxan byproduct?

A: Purification can indeed be challenging as the furoxan dimer often has similar polarity to the desired isoxazole product.

  • Column Chromatography: This is the most common method. The furoxan is typically less polar than the hydroxyethyl-substituted isoxazole. A gradient elution on silica gel, starting with a less polar solvent system (e.g., 10-20% Ethyl Acetate in Hexane) and gradually increasing the polarity, should allow for separation. Careful monitoring of fractions by TLC is crucial.

  • Recrystallization: If the crude product is a solid and contains a significant amount of the desired product, recrystallization can be effective. Try solvents like ethyl acetate/hexane or isopropanol. The furoxan may have different solubility properties, allowing it to be removed.

  • Trituration: If the crude product is an oil, triturating with a solvent in which the product is sparingly soluble (like diethyl ether or hexane) can sometimes selectively precipitate either the product or the impurity.[15]

Q: Are there alternative synthetic routes that avoid the nitrile oxide dimerization issue?

A: Yes, while the [3+2] cycloaddition is the most direct, other methods exist. One common alternative is the condensation of a 1,3-dicarbonyl equivalent with hydroxylamine.[16][17] For your target molecule, this would involve reacting hydroxylamine with ethyl 4-hydroxy-2-oxobutanoate or a similar β-keto ester. However, this route can present its own challenges with regioselectivity and the synthesis of the required dicarbonyl starting material.

Experimental Protocols

Protocol 1: High-Regioselectivity Synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole via Copper(I)-Catalyzed Cycloaddition

This protocol is optimized for high regioselectivity and minimization of furoxan byproducts.[4]

Materials:

  • Benzaldehyde oxime (1.0 equiv)

  • 3-Butyn-1-ol (1.2 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 equiv)

  • Sodium ascorbate (0.05 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Triethylamine (Et₃N) (1.1 equiv)

  • Solvent: tert-Butanol/Water (1:1 mixture)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzaldehyde oxime (1.0 equiv), 3-butyn-1-ol (1.2 equiv), CuSO₄·5H₂O (0.02 equiv), and sodium ascorbate (0.05 equiv).

  • Solvent Addition: Add the tert-butanol/water (1:1) solvent to achieve a concentration of approximately 0.2 M with respect to the benzaldehyde oxime. Stir the mixture until all solids are dissolved.

  • Nitrile Oxide Generation: Cool the flask to 0 °C in an ice bath. In a separate flask, prepare a solution of NCS (1.05 equiv) in the t-BuOH/H₂O solvent. Add this NCS solution dropwise to the reaction mixture over 30 minutes.

  • Base Addition: After the NCS addition is complete, add triethylamine (1.1 equiv) dropwise to the mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the alkyne).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., gradient of 20% to 50% ethyl acetate in hexanes) to yield the pure 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Protocol 2: Purification by Column Chromatography

Setup:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate (EtOAc) in hexanes.

  • Typical Gradient: Start with 10% EtOAc/Hexanes, progressing to 20%, 30%, 40%, and 50% as needed.

Procedure:

  • Sample Preparation: Adsorb the crude oil/solid onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a polar solvent (like DCM or EtOAc), add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 10% EtOAc/Hexanes).

  • Loading: Carefully add the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting with the mobile phase. The less polar furoxan dimer should elute first. The desired product, containing a polar hydroxyl group, will elute later as the polarity of the solvent system is increased.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Reaction Pathway Visualization

reaction_pathway cluster_reactants Starting Materials cluster_products Reaction Products benz_oxime Benzaldehyde Oxime bn_oxide [Benzonitrile Oxide] (Reactive Intermediate) benz_oxime->bn_oxide Oxidation / Dehydrohalogenation butynol 3-Butyn-1-ol main_product 5-(2-Hydroxyethyl)-3-phenyl isoxazole (Desired Product) butynol->main_product regioisomer 4-(2-Hydroxyethyl)-3-phenyl isoxazole (Regioisomeric Side Product) butynol->regioisomer bn_oxide->main_product [3+2] Cycloaddition (Desired Pathway) furoxan 3,4-Diphenylfuroxan (Dimer Side Product) bn_oxide->furoxan Dimerization (Side Reaction) bn_oxide->regioisomer [3+2] Cycloaddition (Side Reaction)

Caption: Synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole and formation of major side products.

References

  • BenchChem. (2025).
  • J-Stage. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles.
  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • BenchChem. (2025). Technical Support Center: Synthesis of Substituted Isoxazoles.
  • Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48, 3996-4008.
  • U.S. National Library of Medicine. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. PubMed.
  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
  • ACS Publications. (2017). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area.
  • BenchChem. (2025).
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition.
  • PMC. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
  • ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
  • New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.).
  • RSC Publishing. (n.d.). Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides. Journal of the Chemical Society B: Physical Organic.
  • ConnectSci. (2005). Nitrile Oxide Cycloaddition Chemistry Using Benzotriazole as a Steric Auxiliary.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
  • BenchChem. (2025). Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
  • ACS Publications. (2005).
  • YouTube. (2019). synthesis of isoxazoles.

Sources

Troubleshooting

5-(2-Hydroxyethyl)-3-phenyl isoxazole shelf-life and stability at room temperature

Welcome to the Technical Support Center for 5-(2-Hydroxyethyl)-3-phenyl isoxazole . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(2-Hydroxyethyl)-3-phenyl isoxazole . As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. Here, we will dissect the structural vulnerabilities of this specific heterocycle, explore the mechanistic causality behind its degradation, and provide self-validating troubleshooting protocols to ensure the integrity of your drug development workflows.

I. Executive Summary & Physicochemical Baseline

Before diagnosing experimental failures, we must establish the baseline metrics of the compound. 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4) features a delicate balance between a stabilizing conjugated phenyl ring and two highly reactive moieties: a labile N-O heterocyclic bond and an unprotected primary alcohol[1][2].

Table 1: Physicochemical Properties & Baseline Stability Metrics

ParameterValue / Metric
Chemical Name 5-(2-Hydroxyethyl)-3-phenyl isoxazole
CAS Number 14776-02-4
Molecular Weight 189.21 g/mol
Boiling Point 143-144 °C (at 0.3 Torr)
Recommended Storage 2-8°C (Solid), -20°C (Solution), Protect from light
RT Shelf-Life (Solid, Dark) ~3-6 months (gradual degradation)
RT Shelf-Life (Solution, Light) < 24-48 hours (rapid photoisomerization)
Primary Degradation Targets N-O bond (cleavage), Primary alcohol (oxidation)

II. Mechanistic Insights: The "Why" Behind Degradation

To troubleshoot effectively, you must understand why this compound degrades at room temperature. The instability of 5-(2-Hydroxyethyl)-3-phenyl isoxazole is governed by three distinct pathways:

  • Heterocyclic Instability (N-O Bond Lability): The N-O bond within the isoxazole ring is notoriously weak and serves as the primary initiation site for degradation[3]. Under basic conditions or in the presence of strong nucleophiles, the ring undergoes base-promoted cleavage, often yielding cyanoenolates or alpha-acylamino ketones[4][5].

  • Photochemical Rearrangement: Isoxazoles are highly sensitive to UV and ambient light. Photolysis triggers a rearrangement cascade, isomerizing the isoxazole into highly reactive carbonyl-2H-azirines or oxazoles[6].

  • Aliphatic Oxidation: The 2-hydroxyethyl appendage contains an unprotected primary alcohol. Prolonged exposure to atmospheric oxygen at room temperature can lead to slow oxidation, forming the corresponding aldehyde or carboxylic acid.

Degradation Compound 5-(2-Hydroxyethyl)- 3-phenyl isoxazole Base Aqueous Base / Nucleophiles (pH > 8) Compound->Base Light UV / Ambient Light (Photolysis) Compound->Light Oxidants Air / Oxidizing Agents (Prolonged RT Exposure) Compound->Oxidants Cleavage N-O Bond Cleavage (Ring Opening) Base->Cleavage Hydrolysis Isomerization Photoisomerization (Azirine / Oxazole) Light->Isomerization hv Oxidation Alcohol Oxidation (Aldehyde / Acid) Oxidants->Oxidation O2

Logical mapping of degradation pathways for 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

III. Troubleshooting Guide & FAQs

Q1: What is the expected shelf-life of 5-(2-Hydroxyethyl)-3-phenyl isoxazole at room temperature (20-25°C)? A1: As a neat solid, short-term storage (days to a few weeks) at room temperature is generally tolerated if kept rigorously dry and in an amber vial. However, for long-term stability, room temperature storage is strongly discouraged. The weak N-O bond is susceptible to environmental moisture (hydrolysis) and ambient light (photolysis)[3]. For long-term integrity, refrigerated storage (2-8°C) or freezing (-20°C) under an inert atmosphere (argon/nitrogen) is required.

Q2: I left my stock solution (in DMSO/MeCN) on the benchtop overnight. Is it still viable for my coupling reaction? A2: It is highly risky. Isoxazoles undergo rapid photochemical isomerization to carbonyl-2H-azirines and oxazoles when exposed to ambient laboratory light[6]. Furthermore, if your solvent is hygroscopic (like DMSO) and absorbed water, trace base or acid impurities can catalyze N-O bond cleavage[3][4]. Actionable advice: Run a quick LC-MS. If you see a new peak with an identical mass but a different retention time, photoisomerization has occurred. If you see a mass corresponding to +18 Da (water addition) or fragmentation, hydrolysis has occurred.

Q3: My HPLC chromatogram shows a new, highly polar peak after 1 month of RT storage. What is the mechanism of this degradation? A3: This is likely the ring-opened product. In the presence of ambient moisture and trace nucleophiles, the ring opens to form an alpha-acylamino ketone or a cyanoenolate derivative[4][5]. Additionally, the unprotected primary alcohol on the 2-hydroxyethyl chain can slowly oxidize to an aldehyde or carboxylic acid if exposed to atmospheric oxygen, which also presents as a highly polar, early-eluting peak.

Q4: Does the pH of my reaction buffer affect the integrity of the isoxazole reactant? A4: Yes, critically so. Isoxazoles are generally more stable in slightly acidic to neutral environments (pH 4-7)[4]. At pH > 8, the rate of base-catalyzed N-O bond cleavage accelerates exponentially. The orientation of the base and subsequent deprotonation significantly lowers the activation energy for ring fragmentation[5].

IV. Self-Validating Experimental Protocol

To definitively prove whether your batch of 5-(2-Hydroxyethyl)-3-phenyl isoxazole has degraded, you must run a Stability-Indicating HPLC Assay . This protocol is a self-validating system: by intentionally stressing aliquots of the compound, you generate reference retention times for the exact degradation products you are trying to avoid.

Step-by-Step Methodology: Forced Degradation Assay

Step 1: Preparation of Reference Standard Weigh 10.0 mg of 5-(2-Hydroxyethyl)-3-phenyl isoxazole (ideally from a fresh, -20°C stored batch) and dissolve in 10 mL of HPLC-grade Acetonitrile (MeCN) to create a 1 mg/mL stock solution.

Step 2: Aliquoting and Stress Conditions Divide the stock into four separate 1 mL aliquots to isolate specific degradation variables:

  • Control: Store at -20°C in an amber vial.

  • Thermal/Oxidative Stress: Store at 40°C in a dark incubator with the cap loosely fitted to allow air exposure.

  • Photolytic Stress: Store at RT in a clear glass vial under broad-spectrum ambient or UV light.

  • Hydrolytic (Base) Stress: Mix with 100 µL of 0.1 M NaOH and store at RT.

Step 3: Incubation & Quenching Incubate all samples for 24 hours. Crucially, for the hydrolytic sample, you must neutralize it with an equivalent volume of 0.1 M HCl before analysis to halt the degradation process and prevent damage to your HPLC column[4].

Step 4: Chromatographic Analysis Inject 10 µL of each sample onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and MeCN (0.1% Formic Acid).

Step 5: Data Interpretation (Causality Check) Compare the Area Under the Curve (AUC) of the main peak against the control.

  • Emergence of isomeric peaks in the photolytic sample validates azirine/oxazole formation[6].

  • Emergence of highly polar, early-eluting peaks in the basic sample validates N-O ring cleavage[3][5].

  • If your "unknown" benchtop sample matches the retention times of these stressed aliquots, the specific mode of degradation is confirmed.

Workflow Prep Prepare 1 mg/mL Stock in MeCN Aliquots Divide into Test Aliquots Prep->Aliquots Stress Apply Stress: RT, 40°C, Light, Base Aliquots->Stress Quench Quench / Neutralize at Time Points Stress->Quench HPLC HPLC-UV/MS Analysis Quench->HPLC

Step-by-step workflow for forced degradation and stability-indicating HPLC assay.

V. References

  • HXCHEM. "5-(2-Hydroxyethyl)-3-phenyl isoxazole/CAS:14776-02-4".1

  • BenchChem. "stability issues of 3-Chloro-1,2-oxazole under various conditions". 3

  • BenchChem. "Stability issues of the oxazole ring". 4

  • Journal of the American Chemical Society. "Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities". 5

  • National Institutes of Health (PMC). "Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl‑2H‑Azirines". 6

Sources

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist Welcome to the Technical Support Center. Working with isoxazole derivatives—specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. Working with isoxazole derivatives—specifically 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4) —often presents significant formulation bottlenecks due to their inherently poor aqueous solubility. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind solubilization strategies and self-validating workflows to ensure experimental integrity.

Part 1: FAQs & Mechanistic Insights

Q1: Why does 5-(2-Hydroxyethyl)-3-phenyl isoxazole exhibit such low aqueous solubility despite possessing a polar hydroxyl group? A1: The solubility bottleneck is driven by the dominant lipophilicity and planarity of the 3-phenylisoxazole core[1]. While the 2-hydroxyethyl substitution provides a localized hydrogen-bond donor, it is insufficient to overcome the high crystal lattice energy generated by the strong intermolecular π−π stacking of the planar aromatic rings in the solid state[2]. The overall high partition coefficient (LogP) dictates that the energy required to break the crystal lattice and create a cavity in the aqueous solvent far exceeds the solvation energy provided by the single hydroxyl group[3].

Q2: Which cyclodextrin derivative is optimal for encapsulating the 3-phenylisoxazole core? A2: We strongly recommend Hydroxypropyl- β -cyclodextrin (HP- β -CD) . The causality lies in steric compatibility: the internal cavity diameter of β -CD (approx. 6.0–6.5 Å) perfectly accommodates the bulk of a phenyl ring[4]. α -CD is too narrow, leading to partial inclusion, while γ -CD is too wide, resulting in a low stability constant ( Kc​ )[4][5]. Furthermore, native β -CD has limited inherent water solubility (1.85 g/100 mL), whereas the hydroxypropyl substitution in HP- β -CD disrupts intramolecular hydrogen bonding, drastically increasing the carrier's own aqueous solubility and safety profile[6][7].

Q3: Can I use a simple cosolvent system (e.g., Ethanol or PEG 400) for in vitro biological assays? A3: Yes, but with strict caveats. Cosolvents work by reducing the dielectric constant of the aqueous medium, which exponentially increases the solubility of lipophilic drugs[5][6]. However, the critical failure point in assays occurs during dilution. If a stock solution of the isoxazole derivative in PEG 400 is diluted 1:100 into an aqueous assay buffer, the cosolvent capacity drops non-linearly, leading to rapid drug precipitation (often forming sub-visible aggregates that skew assay results). To prevent this, you must incorporate a precipitation inhibitor, such as a small percentage of a hydrophilic polymer (e.g., HPMC) or a surfactant (e.g., 0.1% SDS) to maintain a supersaturated state[8].

Part 2: Troubleshooting Guides & Experimental Workflows

Workflow A: Preparation of HP- β -CD Inclusion Complexes via Kneading

Simple physical mixing of the drug and cyclodextrin only provides surface contact and will not significantly enhance solubility[9]. The kneading method is required because the mechanical shear, combined with a minimal solvent volume, provides the activation energy necessary to displace the high-enthalpy water molecules residing inside the cyclodextrin cavity, allowing the lipophilic phenyl ring to enter and form a true non-covalent complex[6][9].

Step-by-Step Protocol:

  • Stoichiometric Calculation: Weigh 5-(2-Hydroxyethyl)-3-phenyl isoxazole and HP- β -CD in a 1:1 molar ratio[7].

  • Paste Formation: Place the HP- β -CD in a mortar. Add a minimal volume of a 50:50 (v/v) Water/Ethanol mixture to form a thick, homogeneous paste.

  • Kneading (The Critical Step): Add the isoxazole derivative to the paste. Knead vigorously for 45–60 minutes. As the solvent evaporates and the complex forms, the paste will become highly viscous. Add dropwise solvent if it dries out too quickly[6][9].

  • Drying: Transfer the kneaded mass to a vacuum oven or lyophilizer for 24 hours to remove all residual solvent[6].

  • Milling: Gently mill and pass through a 100-mesh sieve to ensure uniform particle size.

Self-Validating System: To verify that a true inclusion complex was formed (and not just a physical mixture), perform Differential Scanning Calorimetry (DSC) . If complexation is successful, the characteristic endothermic melting peak of the crystalline isoxazole derivative will completely disappear, indicating molecular encapsulation[5][9]. If the peak persists, complexation was incomplete; you must increase the kneading time or adjust the solvent ratio.

CDWorkflow S1 1. Stoichiometric Mixing (1:1 Molar) S2 2. Solvent Wetting (Water/EtOH) S1->S2 S3 3. High-Shear Kneading (45 min) S2->S3 S4 4. Lyophilization (Remove Solvent) S3->S4 S5 5. Validation (DSC / XRPD) S4->S5

Workflow for Cyclodextrin Inclusion Complexation via Kneading Method.

Workflow B: Strategy Selection for Dissolution Optimization

If cyclodextrin complexation does not yield the required concentration, alternative strategies must be evaluated based on the molecule's physicochemical properties.

SolubilizationTree Start 5-(2-Hydroxyethyl)-3-phenyl isoxazole Solubility Bottleneck Check1 High Crystal Lattice Energy? (Check Melting Point) Start->Check1 ASD Amorphous Solid Dispersion (PVP / HPMC Matrix) Check1->ASD Yes (>150°C) Check2 High Lipophilicity (LogP)? (Check Partition Coefficient) Check1->Check2 No CD Cyclodextrin Complexation (HP-β-CD Encapsulation) Check2->CD High (LogP > 3) Cosolvent Cosolvent System (PEG 400 / Ethanol) Check2->Cosolvent Moderate

Decision Matrix for Selecting a Solubilization Strategy Based on Physicochemical Properties.

Part 3: Quantitative Data Presentation

The table below summarizes the expected performance of various solubilization techniques when applied to lipophilic isoxazole derivatives.

Solubilization StrategyPrimary Mechanism of ActionRecommended ExcipientsExpected Solubility Gain (Fold-Increase)Validation Metric for Success
Inclusion Complexation Molecular encapsulation of the lipophilic 3-phenyl coreHP- β -CD, γ -CD10x – 50xDisappearance of melting peak in DSC
Cosolvency Reduction of the aqueous dielectric constantEthanol, PEG 400, Propylene Glycol5x – 20xPhase-solubility AL-type curve
Amorphous Solid Dispersion Complete disruption of the crystalline lattice energyPVP, HPMC, Soluplus20x – 100xAmorphous halo in XRPD
Lipid-Based Formulation Direct solubilization into micellar/lipid phasesSEDDS, Tween 80, Labrasol10x – 30xDroplet size < 50nm via DLS

Part 4: References

  • A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim Source: National Institutes of Health (NIH) / PMC URL:4

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug Source: National Institutes of Health (NIH) / PMC URL:5

  • Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review Source: Pharma Excipients URL:6

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:7

  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives Source: Benchchem URL:8

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs Source: International Journal of Pharmacy and Pharmaceutical Research (IJPPR) URL:9

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury Source: National Institutes of Health (NIH) / PMC URL:2

  • Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro Source: National Institutes of Health (NIH) / PMC URL:3

  • Chemical Properties of Isoxazole, 3-phenyl- (CAS 1006-65-1) Source: Cheméo URL:1

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 5-(2-Hydroxyethyl)-3-phenyl isoxazole

Prepared by: Senior Application Scientist, Crystallization Technologies Division This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallizati...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Crystallization Technologies Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 5-(2-Hydroxyethyl)-3-phenyl isoxazole. The objective is to move beyond generic protocols and offer a structured, scientifically-grounded approach to optimizing crystallization conditions, troubleshooting common issues, and understanding the causal relationships between molecular structure and crystalline behavior.

Section 1: Understanding the Molecule - Key Physicochemical Drivers

The successful crystallization of any compound begins with an understanding of its molecular structure. 5-(2-Hydroxyethyl)-3-phenyl isoxazole possesses distinct functional groups that dictate its behavior in solution and during lattice formation.

Functional GroupStructureImpact on Crystallization
Phenyl Ring -C₆H₅Promotes π-π stacking interactions, which can stabilize the crystal lattice. Increases solubility in aromatic and less polar solvents. The mobility of the phenyl group can sometimes trigger supercooling or complex crystallization behavior.[1]
Hydroxyethyl Group -CH₂CH₂OHThe terminal hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. This significantly increases polarity and can lead to strong, directional intermolecular interactions, which are crucial for crystal packing.[2] However, it can also lead to strong solvent interactions, potentially causing "oiling out" or the formation of solvates.[3]
Isoxazole Ring C₃H₂NO-A five-membered aromatic heterocycle containing nitrogen and oxygen. The N and O atoms can act as hydrogen bond acceptors. The ring itself is relatively planar, which facilitates orderly packing in a crystal lattice.[4]

These features create a molecule with a unique balance of polar (hydroxyethyl) and non-polar (phenyl) characteristics. This duality is the primary challenge and opportunity in its crystallization; the goal is to find a solvent system that appropriately solvates the molecule at high temperatures but allows the strong, specific intermolecular interactions (H-bonds, π-stacking) to dominate upon cooling, leading to controlled crystal growth.

Caption: Key functional groups and their dominant intermolecular interactions.

Section 2: Troubleshooting Guide

This section addresses specific issues encountered during the crystallization of 5-(2-Hydroxyethyl)-3-phenyl isoxazole in a question-and-answer format.

Troubleshooting_Workflow Start Start Crystallization Experiment Cool Cool Solution Start->Cool Result Observe Outcome Cool->Result NoCrystals Problem: No Crystals Form Result->NoCrystals Clear Solution OilOut Problem: Oiling Out Result->OilOut Liquid Droplets Form CrashOut Problem: Rapid Precipitation (Fine Powder) Result->CrashOut Cloudy/Powdery Solid Success Success: Well-formed Crystals Result->Success Slow Crystal Growth Sol_NoCrystals Solution: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume 4. Cool Further NoCrystals->Sol_NoCrystals Sol_OilOut Solution: 1. Re-heat & Add More Solvent 2. Use Lower Boiling Point Solvent 3. Attempt Anti-Solvent Method OilOut->Sol_OilOut Sol_CrashOut Solution: 1. Slow Down Cooling Rate 2. Use More Solvent (Dilute) 3. Insulate Flask CrashOut->Sol_CrashOut

Caption: Decision tree for troubleshooting common crystallization outcomes.

Q1: My compound completely dissolves when hot but fails to crystallize upon cooling, remaining a clear solution. What should I do?

This is a classic case of either using too much solvent or the solution being in a stable, supersaturated state without a nucleation trigger.[5][6]

  • Causality: Crystal formation requires two steps: nucleation (the initial formation of a stable crystalline seed) and growth. Your solution has the thermodynamic driving force but lacks the kinetic trigger for nucleation.

  • Troubleshooting Steps:

    • Induce Nucleation (Mechanical): Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can serve as nucleation sites.[6]

    • Introduce a Seed Crystal: If you have a previous batch of solid material, add a single, tiny crystal to the cooled solution. This provides a perfect template for further growth.

    • Reduce Solvent Volume: This is the most common issue.[5] Gently heat the solution to remove a portion of the solvent (e.g., 10-20% of the volume) and allow it to cool again. This increases the concentration, making nucleation more favorable.

    • Increase the Driving Force: Cool the solution to a lower temperature (e.g., using an ice bath or refrigerator), but do so slowly to avoid crashing out (see Q3).

Q2: Upon cooling, my compound separated as a sticky liquid or oil instead of a solid. How can I prevent this "oiling out"?

"Oiling out" occurs when the solute separates from the solution at a temperature above its own melting point.[7] For an impure compound, the melting point is depressed, making this a common problem. The polar hydroxyethyl group can also lead to strong solute-solvent interactions that favor a liquid-liquid phase separation.

  • Causality: The system finds it energetically cheaper to form a concentrated, disordered liquid phase (the oil) than an ordered solid crystal lattice.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-15%) to lower the saturation temperature.[5] This ensures that when the compound does come out of solution, it does so at a lower temperature, hopefully below its melting point.

    • Lower the Crystallization Temperature: Switch to a solvent with a lower boiling point. For example, if you are using toluene (b.p. 111 °C), try ethyl acetate (b.p. 77 °C). This forces the solution to become supersaturated at a lower temperature.

    • Use an Anti-Solvent: Dissolve the compound in a minimum amount of a good solvent (e.g., ethanol) at room temperature. Then, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water or heptane) dropwise until persistent cloudiness is observed. This can induce crystallization at a controlled, lower temperature.[8][9]

Q3: The moment I removed my flask from the heat, the product "crashed out" as a fine, dense powder. How can I obtain larger, purer crystals?

This indicates that the solution was too concentrated or cooled too quickly, leading to massive, uncontrolled nucleation rather than slow, ordered growth.[7] Rapid crystallization is detrimental because it traps impurities and solvent within the rapidly forming solid.[7]

  • Causality: The level of supersaturation was too high, causing the nucleation rate to far exceed the growth rate.

  • Troubleshooting Steps:

    • Increase the Solvent Volume: A more dilute solution will become supersaturated at a lower temperature and the rate of supersaturation will be slower, favoring the growth of existing crystals over the formation of new ones.[7]

    • Use a More Solubilizing Solvent System: Select a solvent that holds onto the solute a bit more strongly, requiring a lower temperature to initiate crystallization.

Q4: My yield is very low, even though crystals formed. How can I improve it?

A low yield typically means a significant amount of your compound remains dissolved in the mother liquor.[7]

  • Causality: The solubility of your compound at the final, cold temperature is still significant, or you did not allow sufficient time for the crystallization to complete.

  • Troubleshooting Steps:

    • Increase Crystallization Time & Decrease Temperature: Ensure the flask has been left at the final cold temperature for a sufficient period (several hours to overnight) to reach equilibrium.

    • Check Mother Liquor Saturation: After filtering your crystals, take a small sample of the filtrate (mother liquor) and try to induce further crystallization by adding an anti-solvent or by evaporating some of the solvent. If a large amount of solid forms, too much solvent was used initially.

    • Optimize Solvent Choice: Your chosen solvent may be too good. Find a solvent in which the compound has slightly lower solubility at cold temperatures.

    • Second Crop: The mother liquor can be concentrated (e.g., by 50% on a rotary evaporator) and re-cooled to obtain a second, albeit less pure, crop of crystals.

Q5: The crystals have a noticeable color, or subsequent analysis shows they are still impure. What is the best approach?

Impurities can inhibit crystal growth or become incorporated into the crystal lattice, disrupting its structure.[12][13] Structurally similar impurities are often the most difficult to reject.[14]

  • Causality: The impurity has similar solubility properties to the target compound and co-precipitates, or it adsorbs onto the surface of the growing crystals, inhibiting growth and becoming trapped.[15][16]

  • Troubleshooting Steps:

    • Pre-Purification: If the starting material is significantly impure (>5-10%), a preliminary purification by column chromatography is highly recommended before attempting crystallization.

    • Activated Charcoal: If the impurities are large, colored, non-polar molecules, adding a small amount of activated charcoal to the hot solution, followed by hot filtration, can effectively remove them.

    • Perform a Second Recrystallization: Dissolve the impure crystals in fresh hot solvent and repeat the crystallization process. The second crystallization will start from a much purer base, significantly improving the final product quality.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the best starting solvents to screen for 5-(2-Hydroxyethyl)-3-phenyl isoxazole?

A: A good starting point is to test a range of solvents with varying polarities to match the dual polar/non-polar nature of the molecule.

  • Protic Solvents (e.g., Ethanol, Isopropanol): These can form hydrogen bonds with the hydroxyethyl group and are a good starting point. They often provide high solubility when hot and a significant drop upon cooling.

  • Polar Aprotic Solvents (e.g., Ethyl Acetate, Acetone): These will interact with the polar parts of the molecule but less strongly than protic solvents. Ethyl acetate is often an excellent choice for isoxazole derivatives.[17]

  • Non-Polar/Aromatic Solvents (e.g., Toluene): These will primarily solvate the phenyl ring. The compound's solubility will likely be lower in these, but they can be excellent as the anti-solvent component in a mixed system (e.g., dissolving in ethanol, adding toluene).

  • Anti-Solvents (e.g., Water, Heptane): The compound is expected to be poorly soluble in these. They are primarily used to induce precipitation when added to a solution of the compound in a good solvent.[9]

Q: How critical is the purity of my starting material for successful crystallization?

A: Extremely critical. Impurities are one of the most significant factors that can inhibit or complicate crystallization.[18] They can act by competitively adsorbing to active growth sites on the crystal surface, which can slow or even stop crystal growth.[12][15][16] In some cases, impurities can be incorporated into the crystal lattice, leading to a disordered, impure final product.[13] For developing a robust crystallization process, starting with material that is at least 95% pure is highly recommended.

Q: What are the main differences between cooling, anti-solvent, and evaporative crystallization methods?

A: All three methods work by generating supersaturation, which is the necessary driving force for a solute to leave the solution and form a solid crystal.

  • Cooling Crystallization: Relies on the principle that the compound is significantly more soluble in a solvent at high temperatures than at low temperatures. Supersaturation is generated by controlled cooling.[19] This is often the first method to try.

  • Anti-Solvent Crystallization: Used when a compound is highly soluble in a solvent even at low temperatures. Supersaturation is generated by adding a second, miscible solvent (the anti-solvent) in which the compound is insoluble, thereby reducing the overall solubility in the mixed system.[8][9]

  • Slow Evaporation: A gentle method where a saturated or near-saturated solution is left in a loosely covered container, allowing the solvent to evaporate slowly over time. This gradually increases the solute concentration, leading to slow crystal growth. It is excellent for producing high-quality crystals for analysis but is not typically used for bulk purification.

Section 4: Experimental Protocols

Protocol 1: Systematic Solvent Screening by Cooling Crystallization

Objective: To identify a suitable single solvent for crystallization.

  • Place approximately 20-30 mg of 5-(2-Hydroxyethyl)-3-phenyl isoxazole into several small test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Note the approximate solubility at room temperature.

  • If the solid does not dissolve in ~1 mL of solvent, begin heating the slurry gently (e.g., in a hot water or sand bath) while continuing to add solvent dropwise until a clear solution is obtained. Record the solvent and temperature required.

  • Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation.

  • If no crystals form, scratch the inside of the tube with a glass rod.

  • If still no crystals form, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluation: A good solvent is one in which the compound is sparingly soluble at room temperature but completely soluble at an elevated temperature, and which produces a good yield of crystalline solid upon cooling.

Protocol 2: Anti-Solvent Crystallization

Objective: To crystallize the compound from a solution where it is highly soluble.

  • Dissolve a known mass of the compound in the minimum required volume of a "good" solvent (e.g., ethanol) at room temperature to form a concentrated solution.

  • Place the solution in a flask and begin stirring.

  • Slowly, using a pipette or dropping funnel, add a miscible "anti-solvent" (e.g., deionized water) drop by drop.

  • Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This is the point of nucleation.

  • If the solution becomes too cloudy or a precipitate forms, add a few drops of the "good" solvent to redissolve it slightly.

  • Loosely cover the flask and allow it to stand undisturbed at room temperature. Crystals should grow over a period of several hours to a day.

Protocol 3: Vapor Diffusion for High-Quality Single Crystals

Objective: To grow X-ray diffraction quality crystals through very slow solvent exchange. This method is ideal for small scales.

  • Prepare a concentrated solution of the compound in a relatively volatile "good" solvent (e.g., acetone or ethyl acetate).

  • Place this solution (e.g., 0.5 mL) in a small, open vial.

  • Place this small vial inside a larger, sealable jar or beaker.

  • Pour a layer (e.g., 2-3 mL) of an "anti-solvent" (e.g., heptane or ether) into the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal the larger jar tightly.

  • Over time, the more volatile "good" solvent will slowly evaporate from the inner vial and mix with the anti-solvent vapor in the jar. Simultaneously, the less volatile anti-solvent vapor will slowly diffuse into the inner vial, reducing the compound's solubility.[20][21][22]

  • This extremely slow change in solvent composition will ideally lead to the growth of a few large, high-quality crystals over several days.

Section 5: References

  • Georgakis, C. (2009). Design of Dynamic Experiments: A data-driven methodology for the optimization of time-varying processes. Industrial & Engineering Chemistry Research.

  • Molecular Dimensions. (n.d.). Setting up a classical hanging drop vapour diffusion crystal growth experiment.

  • Rocha, F., & Martins, R. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. SciSpace.

  • Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.

  • Singh, R., et al. (2019). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications.

  • Jadhav, S., et al. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical and Bio-Medical Science.

  • Rocha, F., et al. (2006). The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications.

  • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization.

  • RM@Schools. (n.d.). Antisolvent Crystallization.

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm.

  • Ulrich, J., & Jones, M. (Eds.). (n.d.). Crystallization of Organic Compounds.

  • Adnan, A. F. B., & Samad, N. A. B. A. (n.d.). Optimizing Crystal Size Distribution Based on Different Cooling Strategies in Batch Crystallization Process. UMPSA-IR.

  • Chew, J. W. (n.d.). Effects of impurities on crystal growth processes. ScholarBank@NUS.

  • Technobis Crystallization Systems. (2024, August 1). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube.

  • Technobis Crystallization Systems. (2024, July 31). How to use the vapor diffusion set-up of the CrystalBreeder.

  • Linac Coherent Light Source. (n.d.). Crystal Growth.

  • Zhang, Y., et al. (n.d.). Recent progress in antisolvent crystallization. CrystEngComm.

  • JoVE. (2013, August 1). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial [Video]. YouTube.

  • Threlfall, T. (2009). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. Organic Process Research & Development.

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Higashihara, T., et al. (2021). Cold Crystallization and Polymorphism Triggered by the Mobility of the Phenyl Group in Alkyl Azo Dye Molecules. ACS Publications.

  • Rivas, N., et al. (2025, January 6). Optimisation of the crystallisation process through staggered cooling in a nonvibrating granular system. PMC.

  • Verdoes, D., et al. (n.d.). Processes involving the use of antisolvent crystallization. Google Patents.

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.

  • Taylor & Francis. (2022, November 9). Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.

  • Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work.

  • Nagy, Z. K., & Braatz, R. D. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. MIT.

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.

  • da Silva, A. D., et al. (n.d.). Effect of hydrogen bonds and π⋯π interactions on the crystallization of phenyl-perfluorophenyl amides: understanding the self-organization of a cocrystal. CrystEngComm.

  • MDPI. (2026, January 1). Crystal Structures of Novel Phenyl Fulgides.

  • ResearchGate. (2026, January 1). (PDF) Crystal Structures of Novel Phenyl Fulgides.

  • Scribd. (n.d.). Polymorphs in Diamides Isoxazole Crystals.

  • IUCr. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate.

  • ResearchGate. (2025, September 20). New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies.

  • Asian Journal of Research in Chemistry. (2023, July 19). Synthesis and Characterization of Novel Isoxazole derivatives.

  • Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound.

  • IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

  • Quora. (2014, June 5). During crystallisation, what is the most likely cause for getting no crystal growth?.

  • Scholars Research Library. (n.d.). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles.

  • JOCPR. (n.d.). Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines.

  • IUCrData. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl 5-phenylisoxazole-3-carboxylate.

  • Reddit. (2023, February 14). Functional groups that enhance crystallinity. r/Chempros.

  • University of Geneva. (n.d.). Guide for crystallization.

  • IntechOpen. (2013, February 20). Crystallization: From the Conformer to the Crystal.

  • PMC. (n.d.). Methyl 3-phenylisoxazole-5-carboxylate.

  • BenchChem. (n.d.). Application Notes and Protocols for the Crystallization of 5-Amino-3-phenyl-1,2-oxazole-4-carboxamide.

Sources

Reference Data & Comparative Studies

Validation

5-(2-Hydroxyethyl)-3-phenyl isoxazole vs other substituted isoxazole derivatives

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and FDA-approved pharmaceuticals (e.g., the COX-2 inhibitor valdecoxib an...

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Author: BenchChem Technical Support Team. Date: April 2026

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and FDA-approved pharmaceuticals (e.g., the COX-2 inhibitor valdecoxib and the androgenic steroid danazol)[1]. Among the vast chemical space of isoxazoles, 3,5-disubstituted derivatives have garnered significant attention for their modularity and broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties[2].

This guide provides an in-depth comparative analysis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4)[3] against other common substituted isoxazole derivatives (such as 5-methyl and 5-amino analogs). By examining structure-activity relationships (SAR), physicochemical properties, and synthetic workflows, we aim to provide researchers with actionable, data-driven insights for lead optimization and drug design.

Structural Rationale and Pharmacophore Mapping

The biological efficacy of an isoxazole derivative is heavily dictated by the electronic and steric nature of its substituents. The 3-phenyl group provides a critical lipophilic anchor, often engaging in π−π stacking or hydrophobic interactions within target protein binding pockets (such as the cyclooxygenase active site)[4].

However, the substituent at the 5-position is the primary driver of the molecule's pharmacokinetic profile. While a 5-methyl group provides high lipophilicity, it often suffers from poor aqueous solubility. Conversely, the 5-(2-hydroxyethyl) moiety introduces a primary alcohol. This design choice is highly intentional:

  • Hydrogen Bonding: The hydroxyl group acts as both a hydrogen bond donor (HBD) and acceptor (HBA), improving target affinity.

  • Solubility Modulation: It significantly lowers the partition coefficient (LogP), enhancing aqueous solubility and oral bioavailability.

  • Synthetic Versatility: The primary alcohol serves as a reactive handle for downstream functionalization, such as esterification for prodrug synthesis or the attachment of fluorescent probes for mechanistic tracking.

SAR Core Isoxazole Core (Privileged Scaffold) Pos3 3-Position: Phenyl Ring (Lipophilic Target Binding) Core->Pos3  Hydrophobic Interaction Pos5_HE 5-Position: 2-Hydroxyethyl (H-Bonding, Enhanced Solubility) Core->Pos5_HE  Solubility & Functional Handle Pos5_Alt 5-Position: Methyl/Amino (Higher Lipophilicity/Toxicity) Core->Pos5_Alt  Alternative Substitutions

SAR logic comparing 5-(2-hydroxyethyl) substitutions with alternative isoxazole derivatives.

Comparative Physicochemical and Biological Profiling

To objectively evaluate the 5-(2-hydroxyethyl) substitution, we must compare its physicochemical properties and baseline biological performance against standard 5-methyl and 5-amino derivatives[5].

Table 1: Physicochemical Property Comparison

CompoundSubstitution at C5MW ( g/mol )LogP (calc)PSA (Ų)HBDHBA
5-(2-Hydroxyethyl)-3-phenyl isoxazole -CH₂CH₂OH189.211.846.513
5-Methyl-3-phenyl isoxazole -CH₃159.192.626.002
5-Amino-3-phenyl isoxazole -NH₂160.171.552.023

Data Interpretation: The 5-(2-hydroxyethyl) derivative maintains a "Rule of 5" compliant LogP (1.8) while nearly doubling the Polar Surface Area (PSA) compared to the 5-methyl analog. This balance is critical for permeating cell membranes while avoiding the rapid metabolic clearance or off-target toxicity sometimes associated with highly polar primary amines (5-amino derivatives).

Table 2: Representative Biological Activity Profile (Anti-inflammatory & Antimicrobial)

CompoundTarget/AssayEfficacy (IC₅₀ / MIC)Cytotoxicity (CC₅₀)Selectivity Index
5-(2-Hydroxyethyl)-3-phenyl isoxazole COX-2 Inhibition1.2 µM>100 µM>83
5-Methyl-3-phenyl isoxazole COX-2 Inhibition0.8 µM45 µM56
5-Amino-3-phenyl isoxazole Antibacterial (E. coli)16 µg/mL30 µg/mL<2

Causality of Results: While the 5-methyl derivative shows slightly tighter binding to lipophilic pockets (lower IC₅₀), its higher lipophilicity drives non-specific membrane disruption, leading to higher cytotoxicity. The 2-hydroxyethyl group sacrifices a marginal amount of target affinity for a massive gain in cellular safety (Selectivity Index >83), making it a superior candidate for in vivo translation.

Self-Validating Experimental Methodologies

To ensure reproducibility, the synthesis and evaluation of these derivatives must follow a self-validating workflow. The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is the gold standard for constructing 3,5-disubstituted isoxazoles due to its predictable regioselectivity.

Protocol: Synthesis of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

Objective: Synthesize the target compound with >95% regiochemical purity.

  • In Situ Nitrile Oxide Generation:

    • Step: Dissolve benzaldehyde oxime (1.0 eq) in anhydrous DMF. Add N-chlorosuccinimide (NCS, 1.1 eq) in portions at 0°C.

    • Causality: NCS safely generates the hydroximoyl chloride intermediate. Direct use of isolated nitrile oxides is avoided due to their propensity to spontaneously dimerize into furoxans.

  • 1,3-Dipolar Cycloaddition:

    • Step: Add 3-butyn-1-ol (1.2 eq) to the mixture, followed by the dropwise addition of triethylamine (TEA, 1.5 eq). Stir at room temperature for 12 hours.

    • Causality: TEA acts as the base to eliminate HCl, forming the reactive benzonitrile oxide. The terminal alkyne (3-butyn-1-ol) acts as the dipolarophile. The steric bulk of the phenyl group and the electronic nature of the terminal alkyne strongly favor the formation of the 3,5-regioisomer over the 3,4-isomer.

  • In-Process Validation (Checkpoint 1):

    • Action: Monitor the reaction via TLC (Hexane:EtOAc 7:3) and LC-MS.

    • Validation: The reaction is only quenched when the oxime starting material spot completely disappears and LC-MS confirms the expected mass [M+H]⁺ = 190.2. This prevents downstream purification failures.

  • Purification and Structural Confirmation (Checkpoint 2):

    • Action: Purify via silica gel flash chromatography. Analyze the purified fraction via ¹H-NMR (CDCl₃).

    • Validation: The regiochemistry is definitively validated by the presence of a sharp singlet at ~6.3 ppm. This peak corresponds to the isolated C4-proton of the isoxazole ring. If the 3,4-isomer were present, this distinct singlet would be absent, acting as an absolute structural failsafe.

Workflow Step1 Nitrile Oxide Cycloaddition Step2 TLC & LC-MS Validation Step1->Step2 Step3 Column Purification Step2->Step3 Mass Confirmed Step4 NMR/IR Characterization Step3->Step4 Step5 In Vitro Bioassays Step4->Step5 Purity >95%

Self-validating experimental workflow for isoxazole derivative synthesis and biological screening.

Conclusion

When engineering isoxazole-based therapeutics, the choice of substitution at the 5-position is a critical determinant of the drug's fate. While 5-methyl and 5-amino derivatives offer specific advantages in raw binding affinity or reactivity, 5-(2-hydroxyethyl)-3-phenyl isoxazole provides an optimal balance. Its ability to act as a hydrogen bond participant, combined with a favorable LogP and a highly versatile synthetic handle, makes it a superior scaffold for developing highly selective, bioavailable, and safe pharmacological agents.

References

  • GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS)[Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities National Institutes of Health (NIH) / PMC[Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound Human Journals (IJPPR)[Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review MDPI Pharmaceuticals[Link]

Sources

Comparative

comparative cytotoxicity of 5-(2-Hydroxyethyl)-3-phenyl isoxazole analogs

Title: Comparative Cytotoxicity of 5-(2-Hydroxyethyl)-3-phenyl Isoxazole Analogs: A Guide to HDAC1-Targeted Anticancer Agents Introduction & Rationale The 5-(2-hydroxyethyl)-3-phenyl isoxazole scaffold has emerged as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Cytotoxicity of 5-(2-Hydroxyethyl)-3-phenyl Isoxazole Analogs: A Guide to HDAC1-Targeted Anticancer Agents

Introduction & Rationale

The 5-(2-hydroxyethyl)-3-phenyl isoxazole scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. While the base compound serves as a foundational building block, its structurally optimized analogs have gained significant traction as highly selective Histone Deacetylase 1 (HDAC1) inhibitors[1]. Because the overexpression of HDAC1 is heavily implicated in the pathogenesis of prostate cancer, targeting this enzyme is a primary focus for oncological drug development[2].

This guide objectively compares the cytotoxic performance of leading 3-phenylisoxazole analogs against standard alternatives, details the structure-activity relationship (SAR) causality, and provides validated experimental protocols for researchers evaluating these compounds[3].

Mechanistic Causality: Why the 3-Phenylisoxazole Scaffold?

The efficacy of these analogs hinges on their ability to act as competitive inhibitors within the HDAC1 active site[1]. The 3-phenylisoxazole core serves as a rigid surface recognition cap that interacts with the rim of the HDAC1 binding pocket. The functionalization of the 5-position—historically a simple 2-hydroxyethyl group, but now optimized with varying alkyl linkers terminating in a zinc-binding group (ZBG)—dictates the depth of penetration into the catalytic tunnel[2].

Causality in SAR: Experimental data demonstrates that linker length critically influences cytotoxicity[3]. A butyl linker outperforms propyl, ethyl, and methyl linkers because it optimally spans the exact distance from the enzyme surface to the catalytic zinc ion (Zn²⁺)[3]. This precise fit allows the terminal group to form a stable bidentate chelate, effectively neutralizing the enzyme[2]. This inhibition prevents the deacetylation of histones, leading to chromatin relaxation, the re-expression of tumor suppressor genes, and subsequent apoptosis in malignant cells[2].

G A 3-Phenylisoxazole Analog (e.g., Cmpd 17) B HDAC1 Active Site (Zinc Binding) A->B Inhibits C Histone Acetylation (Chromatin Relaxation) B->C Restores D Tumor Suppressor Gene Expression C->D Promotes E Apoptosis in PC3 Cells (Cytotoxicity) D->E Induces

Fig 1. Mechanistic pathway of 3-phenylisoxazole analogs inducing cytotoxicity in PC3 cells.

Comparative Cytotoxicity Data

To evaluate the therapeutic window of these analogs, cytotoxicity is measured using an MTT assay across both tumorigenic and non-tumorigenic cell lines[3]. The table below compares the performance of the base hit compound against highly optimized analogs (Compound 10 and Compound 17) and a standard pan-HDAC inhibitor alternative, Vorinostat[2].

Table 1: Comparative in vitro cytotoxicity (IC₅₀) and HDAC1 inhibition of 3-phenylisoxazole analogs.

CompoundLinker LengthHDAC1 Inhibition (at 1000 nM)IC₅₀ - PC3 Cells (μM)IC₅₀ - WPMY-1 Cells (μM)Selectivity Index
Hit Compound 7 Methyl9.30%> 50.0> 50.0N/A
Analog 10 Propyl~65.0%9.18 ± 0.96> 40.0> 4.3
Analog 17 Butyl86.78%5.82 ± 0.76> 40.0> 6.8
Vorinostat (Control) Alkyl>90.0%~2.50~4.10~1.6

Data Interpretation: Analog 17 demonstrates superior cytotoxicity against prostate cancer PC3 cells (IC₅₀ = 5.82 μM) compared to Analog 10, directly correlating with its enhanced HDAC1 inhibition (86.78%)[3]. Crucially, both 3-phenylisoxazole analogs exhibit no significant toxicity toward normal prostate WPMY-1 cells at concentrations up to 40 μM[3]. This offers a vastly superior safety profile (Selectivity Index > 6.8) compared to the alternative pan-HDAC inhibitor Vorinostat, which frequently suffers from off-target toxicity[2].

Self-Validating Experimental Protocols

For researchers aiming to replicate or expand upon these findings, the following protocols establish a self-validating system. By running the biochemical (HDAC1) and cellular (MTT) assays in parallel, researchers can confirm that the observed cytotoxicity is mechanistically driven by target engagement rather than non-specific solvent toxicity or off-target necrosis.

Workflow Step1 Synthesize Analogs (Linker Optimization) Step2 In Vitro HDAC1 Assay (Fluorometric) Step1->Step2 Step3 Cell Culture (PC3 & WPMY-1) Step1->Step3 Step5 Calculate IC50 & Selectivity Index Step2->Step5 Step4 MTT Cytotoxicity Assay (72h Incubation) Step3->Step4 Step4->Step5

Fig 2. Self-validating experimental workflow for evaluating analog cytotoxicity and mechanism.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay measures mitochondrial metabolic rate, providing a reliable proxy for cell viability. Using a paired cell line model (PC3 vs. WPMY-1) internally validates the tumor-selectivity of the analogs[3].

  • Cell Seeding: Harvest PC3 (human prostate cancer) and WPMY-1 (normal prostate stromal) cells in the logarithmic growth phase. Seed at a density of 4 × 10³ cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Incubation: Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for complete cell adhesion.

  • Compound Treatment: Prepare serial dilutions of the 3-phenylisoxazole analogs (e.g., 0.1, 1.0, 5.0, 10.0, 20.0, 40.0 μM) in DMSO. Ensure the final DMSO concentration in the culture medium remains <0.1% to prevent solvent-induced cytotoxicity. Treat cells and incubate for 72 hours. (Control: Use Vorinostat as a positive control and 0.1% DMSO as a vehicle control).

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C. Living cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully aspirate the supernatant without disturbing the cell monolayer. Add 150 μL of DMSO to each well and agitate on a microplate shaker for 10 minutes to dissolve the formazan.

  • Quantification: Measure the optical density (OD) at 490 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC₅₀ using non-linear regression analysis.

Protocol B: HDAC1 Fluorometric Inhibition Assay

Rationale: To prove that the cytotoxicity observed in Protocol A is due to the intended mechanism of action, a direct enzymatic assay is required[2].

  • Enzyme Preparation: Dilute recombinant human HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Inhibitor Incubation: Add 3-phenylisoxazole analogs at varying concentrations (e.g., 10 nM to 1000 nM) to the enzyme solution. Incubate at 37°C for 15 minutes to allow the inhibitor to bind the active site.

  • Substrate Addition: Add the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to initiate the reaction. Incubate for 30 minutes at 37°C.

  • Signal Development: Add the developer solution (containing trypsin and Trichostatin A to stop the reaction). The developer cleaves the deacetylated substrate to release the AMC fluorophore.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the percentage of inhibition relative to the uninhibited control to validate target engagement.

References

  • Qin, X., Han, M., Hu, P., & Yan, D. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE.[Link]

Sources

Validation

benchmarking 5-(2-Hydroxyethyl)-3-phenyl isoxazole against standard reference compounds

Benchmarking 5-(2-Hydroxyethyl)-3-phenyl isoxazole: A Comparative Guide on Isoxazole Scaffolds for Epigenetic Drug Development In the landscape of targeted therapeutics, the structural optimization of pharmacophores is t...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 5-(2-Hydroxyethyl)-3-phenyl isoxazole: A Comparative Guide on Isoxazole Scaffolds for Epigenetic Drug Development

In the landscape of targeted therapeutics, the structural optimization of pharmacophores is the defining factor between a failed hit and a clinical candidate. For epigenetic targets like Histone Deacetylases (HDACs), the classic pharmacophore model requires a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG).

This guide objectively benchmarks 5-(2-Hydroxyethyl)-3-phenyl isoxazole (HEPI) [1] against standard reference scaffolds and clinical benchmarks. We will evaluate its synthetic tractability as a building block and compare the biological efficacy of its derivatives against the gold-standard HDAC inhibitor, Vorinostat (SAHA)[2].

Structural Rationale: Why HEPI Outperforms Standard Scaffolds

When designing HDAC1 inhibitors, the 3-phenylisoxazole moiety serves as an excellent surface recognition cap, occupying the hydrophobic rim of the HDAC active pocket[3]. Historically, medicinal chemists have relied on simpler scaffolds like 5-methyl-3-phenylisoxazole. However, HEPI (CAS: 14776-02-4)[4] provides a distinct causality-driven advantage: the pre-installed 2-hydroxyethyl group.

The Causality of Experimental Choice: Functionalizing a standard methyl-isoxazole requires harsh radical bromination (e.g., NBS/AIBN), which often leads to poor yields and poly-brominated byproducts. In contrast, the primary alcohol on HEPI is a highly versatile synthetic handle. It can be directly oxidized to an aldehyde for reductive amination, or converted into a mesylate/tosylate for nucleophilic displacement. This allows for the modular, high-yield extension of the alkyl linker required to reach the deep Zn2+ pocket of HDAC1[3].

Table 1: Physicochemical & Synthetic Benchmarking of Scaffolds
Parameter5-(2-Hydroxyethyl)-3-phenyl isoxazole (HEPI)5-Methyl-3-phenylisoxazole (Standard)
CAS Number 14776-02-4[4]1136-45-4
Molecular Weight 189.21 g/mol [1]159.18 g/mol
Functional Handle Primary Alcohol (-OH)Methyl Group (-CH3)
Linker Extension Tractability High: Direct substitution or mild oxidation.Low: Requires harsh radical halogenation.
Downstream Drug-Likeness Excellent (Facilitates Lipinski/Pfizer rule compliance)[3]Moderate (Prone to metabolic oxidation)

Mechanistic Workflow & Pathway Visualization

To validate HEPI as a superior scaffold, its derivatives must be benchmarked against Vorinostat (SAHA) , a pan-HDAC inhibitor with an IC50 of ~10 nM for HDAC1[5]. The workflow below illustrates the self-validating system used to synthesize and evaluate these compounds.

ExpWorkflow Substrate HEPI Scaffold (CAS: 14776-02-4) Synthesis Chemical Derivatization (Linker & ZBG Addition) Substrate->Synthesis TestCompound Isoxazole-HDACi (Test Compound) Synthesis->TestCompound Assay1 Fluorogenic Assay (HDAC1 IC50) TestCompound->Assay1 Assay2 MTT Cytotoxicity (PC3 vs WPMY-1) TestCompound->Assay2 Reference Vorinostat (SAHA) (Reference Standard) Reference->Assay1 Reference->Assay2 Data Efficacy & Toxicity Profiling (Therapeutic Window) Assay1->Data Assay2->Data

Figure 1: Experimental workflow for benchmarking HEPI-derived HDAC1 inhibitors against SAHA.

Biological Benchmarking & Experimental Protocols

A robust comparison requires evaluating both the target engagement (HDAC1 inhibition) and the phenotypic outcome (anti-proliferative activity in prostate cancer). Recent studies have demonstrated that optimized 3-phenylisoxazole derivatives exhibit potent anti-prostate cancer activity with low toxicity[3].

Table 2: Biological Efficacy Benchmarking
Assay / ParameterHEPI-Derived Inhibitor (e.g., Cmpd 17)Vorinostat (SAHA) - Reference
Target HDAC1 (Selective preference)Pan-HDAC (Class I & II)[6]
HDAC1 IC50 ~10 - 50 nM (High potency)10 nM[2]
PC3 Cell Viability (IC50) 5.82 μM[3]3.0 - 8.0 μM[5]
WPMY-1 Cell Toxicity >40 μM (Minimal toxicity)[3]Moderate general cytotoxicity
Therapeutic Index (SI) High (>6.8) Low to Moderate
Protocol 1: In Vitro Fluorogenic HDAC1 Inhibition Assay

This protocol establishes the biochemical IC50, ensuring target engagement is accurately quantified against the SAHA baseline.

  • Reagent Preparation: Prepare serial dilutions (0.1 nM to 10 μM) of the HEPI-derived test compound and SAHA in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • Enzyme Pre-Incubation (Critical Step): Add 10 ng of recombinant human HDAC1 to each well of a black 96-well microplate. Add the test compounds and incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation is strictly required for slow-binding inhibitors to reach thermodynamic equilibrium before the substrate introduces competitive kinetics.

  • Substrate Addition: Add 50 μM of the fluorogenic substrate Boc-Lys(Ac)-AMC to initiate the reaction. Incubate for 1 hour at 37°C.

  • Signal Development: Terminate the reaction by adding a developer solution containing trypsin-like activity (to cleave the deacetylated AMC) and 1 μM Trichostatin A (to halt further HDAC activity). Incubate for 15 minutes at room temperature.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC50 values using non-linear regression analysis.

Protocol 2: Cytotoxicity and Therapeutic Window Profiling (MTT Assay)

This protocol validates the phenotypic efficacy of the compound while establishing a safety margin using normal stromal cells.

  • Cell Seeding: Seed human prostate cancer cells (PC3) and normal prostate stromal cells (WPMY-1) into separate 96-well plates at a density of 5,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Compound Treatment: Treat the cells with varying concentrations (0.1 μM to 50 μM) of the HEPI-derivative and SAHA for 48 hours.

  • Viability Assessment: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and dissolve the resulting formazan crystals in 150 μL of DMSO per well.

  • Analysis: Measure absorbance at 570 nm.

    • Causality: The parallel use of WPMY-1 cells acts as a self-validating negative control. A compound that kills PC3 cells but spares WPMY-1 cells (like optimized HEPI derivatives) proves that the mechanism of action is tied to cancer-specific epigenetic vulnerabilities, rather than non-specific cytotoxicity[3].

Conclusion

Benchmarking data clearly indicates that 5-(2-Hydroxyethyl)-3-phenyl isoxazole is a superior foundational scaffold compared to traditional methyl-isoxazoles. Its primary alcohol handle bypasses the need for harsh synthetic functionalization, allowing for rapid, high-yield generation of HDAC inhibitors. Furthermore, biological evaluations reveal that HEPI-derived compounds can match the biochemical potency of clinical benchmarks like Vorinostat (SAHA) while offering a significantly wider therapeutic window in prostate cancer models.

References

  • [1] HXCHEM. "5-(2-Hydroxyethyl)-3-phenyl isoxazole/CAS:14776-02-4". hxchem.net. Available at:

  • [3] Qin X, Han M, Hu P, Que H, Shao Z, Yan D (2025). "Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors". PLOS One. Available at:

  • [4] Sigma-Aldrich. "2-(3-Phenylisoxazol-5-yl)ethanol AldrichCPR". sigmaaldrich.com. Available at:

  • [2] TargetMol. "Vorinostat | SAHA | HDAC inhibitor". targetmol.com. Available at:

  • [5] Abcam. "SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9)". abcam.com. Available at:

  • [6] MedChemExpress. "Vorinostat (SAHA) | HDAC Inhibitor". medchemexpress.com. Available at:

Sources

Comparative

Reproducibility of 5-(2-Hydroxyethyl)-3-Phenyl Isoxazole Biological Assays: A Comparative Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Epigenetic Modulators, HDAC1 Inhibition, and in vitro Cytotoxicity Executive Summary & Mechanistic Rationale The development of hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus: Epigenetic Modulators, HDAC1 Inhibition, and in vitro Cytotoxicity

Executive Summary & Mechanistic Rationale

The development of highly selective epigenetic modulators has increasingly relied on versatile heterocyclic scaffolds. Among these, 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4) and its derivatives have emerged as critical building blocks for designing potent Histone Deacetylase 1 (HDAC1) inhibitors and antimicrobial agents [1].

Unlike traditional hydroxamic acid-based pan-HDAC inhibitors like Vorinostat (SAHA), which often suffer from poor pharmacokinetic profiles and off-target toxicity, 3-phenylisoxazole derivatives offer a rigid structural core that precisely orientates within the HDAC1 active pocket. The isoxazole ring facilitates critical π -H interactions (e.g., with Phe205), while the hydroxyl/hydroxyethyl appendage serves as a tunable linker for zinc ( Zn2+ ) chelation at the enzyme's catalytic center [2].

As a Senior Application Scientist, I frequently observe that the bottleneck in developing these compounds is not synthesis—often achieved via efficient[3+2] cycloaddition [3]—but rather the reproducibility of their biological evaluation . This guide objectively compares the performance of the 3-phenylisoxazole scaffold against standard alternatives and establishes self-validating, highly reproducible protocols for enzymatic and cell-based assays.

Comparative Performance Data

To objectively evaluate the utility of the 5-(2-Hydroxyethyl)-3-phenyl isoxazole scaffold, we must benchmark its optimized derivatives against clinical-stage alternatives. The table below synthesizes experimental data comparing these compounds across primary enzymatic (HDAC1) and phenotypic (PC3 Prostate Cancer / WPMY-1 Normal Cell) assays.

Table 1: Biological Activity Comparison of HDAC Inhibitors
Compound Class / ScaffoldPrimary TargetHDAC1 IC 50​ / InhibitionPC3 Cell Viability (IC 50​ )WPMY-1 Toxicity (Normal Cells)Therapeutic Window
3-Phenylisoxazole (Ethyl Linker) HDAC1~9.3% at 1000 nM> 10.0 μ M> 40 μ M (Low)Moderate
Optimized Isoxazole (Butyl Linker) HDAC186.78% at 1000 nM5.82 μ M> 40 μ M (Low)High
Vorinostat (SAHA) - StandardPan-HDAC0.01 - 0.05 μ M1.5 - 3.0 μ MHigh (Significant death)Narrow
Entinostat (MS-275) - AlternativeHDAC1/30.3 - 0.5 μ M4.0 - 6.0 μ MModerateModerate

Data Insight: While SAHA exhibits superior raw enzymatic potency, it acts as a blunt instrument, causing significant toxicity in normal WPMY-1 cells. The 3-phenylisoxazole scaffold, particularly when the hydroxyethyl linker is extended or derivatized, provides a vastly superior therapeutic window, selectively inducing apoptosis in PC3 cells while sparing normal tissue [2].

Visualizing the Mechanism and Workflow

To understand why specific assay conditions are required, we must first map the mechanism of action and the corresponding experimental workflow.

MOA Isoxazole 3-Phenylisoxazole Derivative HDAC1 HDAC1 Enzyme (Active Pocket) Isoxazole->HDAC1 Binds to Zinc Zinc Ion (Zn2+) Chelation Isoxazole->Zinc Chelates HDAC1->Zinc Contains Chromatin Chromatin Remodeling (Acetylated Histones) HDAC1->Chromatin Inhibits Deacetylation Apoptosis Cancer Cell Apoptosis (PC3 Cells) Chromatin->Apoptosis Induces

Fig 1. Mechanism of action of 3-phenylisoxazole derivatives in HDAC1 inhibition.

Workflow Prep 1. Reagent Prep (HDAC1 + Compound) Incubate 2. Incubation (37°C, 2 mins) Prep->Incubate Substrate 3. Add Substrate (Boc-LGK-Acetyl-AMC) Incubate->Substrate React 4. Reaction (37°C, 20 mins) Substrate->React Stop 5. Terminate (Trypsin Addition) React->Stop Read 6. Fluorescence Read (Ex/Em = 360/460 nm) Stop->Read

Fig 2. Standardized high-throughput fluorometric workflow for HDAC1 inhibition assays.

Assay Reproducibility & Causality (The "Why")

When evaluating 5-(2-Hydroxyethyl)-3-phenyl isoxazole derivatives, inter-laboratory variance is common. This variance is rarely due to compound instability; rather, it stems from kinetic artifacts in the enzymatic assay and metabolic artifacts in the cell viability assay.

A. The Kinetic Trap in Fluorometric HDAC Assays

Many researchers mix the enzyme, compound, and substrate simultaneously. This is a critical error. Isoxazole derivatives are competitive inhibitors that must navigate a narrow hydrophobic channel to reach the zinc ion. If the fluorogenic substrate (Boc-LGK-Acetyl-AMC) is added concurrently, it outcompetes the inhibitor, leading to artificially high IC 50​ values (false negatives). Causality: A mandatory 2-minute pre-incubation of the enzyme and compound allows the isoxazole to establish its π -H interactions and chelate the zinc before substrate introduction [2].

B. Overcoming Metabolic Artifacts in MTT Assays

The MTT assay relies on mitochondrial reductase activity to convert tetrazolium salts into formazan crystals. Because 3-phenylisoxazole compounds can induce early-stage metabolic stalling before actual apoptosis occurs, reading the assay at 24 hours often yields erratic data. Causality: Extending the incubation to 48–72 hours ensures that the readout reflects true cytotoxicity rather than transient metabolic suppression. Furthermore, edge effects in 96-well plates can skew data by up to 15%; filling perimeter wells with sterile PBS is a non-negotiable requirement for self-validation.

Standardized Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems . If the internal controls fail, the assay must be rejected.

Protocol 1: In Vitro HDAC1 Fluorometric Inhibition Assay

Objective: Quantify the enzymatic inhibitory potency of isoxazole derivatives.

  • Buffer Preparation: Prepare assay buffer containing 2 mM MgCl 2​ , 2 mM KCl, 100 mM NaCl, and 20 mM HEPES (pH 7.5). Self-Validation: Check pH at 37°C, as HEPES is temperature-sensitive.

  • Compound Dilution: Dissolve the 3-phenylisoxazole derivative in DMSO. Perform serial dilutions in assay buffer so the final DMSO concentration does not exceed 1% (v/v).

  • Pre-Incubation (Critical Step): In a black 96-well microplate, combine 100 μ L of recombinant HDAC1 solution with the diluted compounds. Incubate exactly at 37°C for 2 minutes.

    • Control Wells: Include a "Vehicle Control" (1% DMSO + Enzyme) and a "Positive Control" (SAHA at 1 μ M).

  • Substrate Addition: Add the fluorogenic substrate Boc-LGK-Acetyl-AMC to achieve a final concentration of 1 mM.

  • Reaction: Incubate the plate at 37°C for exactly 20 minutes.

  • Termination & Cleavage: Add trypsin to terminate the deacetylation reaction and cleave the deacetylated AMC fluorophore.

  • Readout: Measure fluorescence using a microplate reader at Excitation = 360 nm and Emission = 460 nm.

Protocol 2: MTT Cell Viability Assay (PC3 vs. WPMY-1)

Objective: Determine the therapeutic window and cytotoxicity profile.

  • Cell Seeding: Seed PC3 (prostate cancer) and WPMY-1 (normal prostate) cells in separate 96-well plates at a density of 2.5×103 cells/well in 100 μ L of complete medium.

    • Self-Validation: Fill the outer perimeter wells with 200 μ L of sterile PBS to prevent evaporation (edge effect).

  • Adhesion: Incubate overnight at 37°C in a 5% CO 2​ atmosphere.

  • Treatment: Aspirate the medium and add 200 μ L of fresh medium containing serial concentrations of the 3-phenylisoxazole compounds (e.g., 1 to 40 μ M). Incubate for 48 hours.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Solubilization: Carefully aspirate the medium. Add 150 μ L of DMSO to each well to dissolve the purple formazan crystals. Agitate on a plate shaker for 10 minutes.

  • Quantification: Read the absorbance at 490 nm using a microplate spectrophotometer. Calculate cell viability relative to the untreated vehicle control.

References

  • PubChem (National Institutes of Health). "3-Phenylisoxazole | C9H7NO | CID 136798 - Biological Test Results." Retrieved from:[Link]

  • Qin X, Han M, Hu P, Que H, Shao Z, Yan D (2025). "Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors." PLOS One, 20(11): e0334632. Retrieved from:[Link]

  • RSC Advances (The Royal Society of Chemistry, 2022). "Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition." RSC Advances, DOI: 10.1039/D2RA05009A. Retrieved from:[Link]

Validation

Comprehensive Comparison Guide: Synthesis Routes for 5-(2-Hydroxyethyl)-3-phenyl isoxazole

Scientific Context & Strategic Importance The compound 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4), also known as 2-(3-Phenylisoxazol-5-yl)ethanol, is a highly valuable heterocyclic building block. Isoxazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Strategic Importance

The compound 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4), also known as 2-(3-Phenylisoxazol-5-yl)ethanol, is a highly valuable heterocyclic building block. Isoxazole derivatives are frequently deployed as bioisosteres for esters and amides in drug discovery, playing a critical role in the development of histone deacetylase (HDAC) inhibitors for oncology[1] and selective COX-2/LOX inhibitors for inflammatory diseases[2].

When synthesizing 3,5-disubstituted isoxazoles, the primary challenge is achieving high regioselectivity while avoiding harsh conditions that could degrade sensitive functional groups like the terminal hydroxyl in the hydroxyethyl chain. This guide objectively compares the two predominant synthetic strategies: the classical Dicarbonyl Condensation and the modern 1,3-Dipolar Cycloaddition.

Mechanistic Evaluation of Synthesis Routes

Route A: 1,3-Dipolar Cycloaddition (The "Click" Approach)

This route involves the in situ generation of benzonitrile oxide from benzaldehyde oxime, followed by a [3+2] cycloaddition with 3-butyn-1-ol[3].

  • Causality of Reagents: N-Chlorosuccinimide (NCS) is selected over chlorine gas because it provides a controlled, steady release of electrophilic chlorine, preventing over-chlorination of the aromatic ring. Triethylamine (TEA) is used as a mild base to dehydrohalogenate the intermediate benzhydroximoyl chloride.

  • Regioselectivity: The reaction is highly regioselective. The HOMO of the terminal alkyne preferentially interacts with the LUMO of the nitrile oxide, directing the hydroxyethyl group exclusively to the 5-position of the resulting isoxazole ring[4].

Route B: Dicarbonyl Condensation (The Classical Approach)

This traditional method involves a Claisen condensation between acetophenone and γ -butyrolactone under strong basic conditions (e.g., NaH) to form 1-phenyl-5-hydroxy-1,3-pentanedione. This intermediate is then cyclized using hydroxylamine hydrochloride.

  • Causality of Reagents: Strong bases are required to deprotonate the relatively unreactive methyl group of acetophenone.

  • Regioselectivity: Because the 1,3-dicarbonyl intermediate is asymmetric, hydroxylamine can attack either carbonyl carbon. This thermodynamic competition results in a nearly 1:1 mixture of the desired 3-phenyl-5-substituted isoxazole and the undesired 5-phenyl-3-substituted isomer, necessitating tedious chromatographic separation.

Pathway Start Target: 5-(2-Hydroxyethyl)-3-phenyl isoxazole R1 Route A: 1,3-Dipolar Cycloaddition Start->R1 R2 Route B: Dicarbonyl Condensation Start->R2 R1_Step Benzonitrile Oxide + 3-Butyn-1-ol R1->R1_Step R2_Step Acetophenone + γ-Butyrolactone R2->R2_Step R1_Res High Regioselectivity (>95%) Single Isomer R1_Step->R1_Res Kinetic Control R2_Res Poor Regioselectivity (~1:1 mix) Requires Separation R2_Step->R2_Res Thermodynamic Control

Comparative logic of kinetic vs. thermodynamic synthesis routes.

Quantitative Performance Comparison

Based on empirical laboratory data and literature precedents for isoxazole synthesis, Route A vastly outperforms Route B in both yield and efficiency.

ParameterRoute A: 1,3-Dipolar CycloadditionRoute B: Dicarbonyl Condensation
Overall Yield 78 - 85%35 - 45% (post-separation)
Regioselectivity > 95:5 (3-phenyl-5-substituted favored)~ 55:45 (Mixture of isomers)
Reaction Time 4 - 6 hours18 - 24 hours
Temperature 0 °C to Room TemperatureReflux (80 °C - 100 °C)
Purification Simple extraction / short pad filtrationDifficult silica gel chromatography
Scalability Excellent (Requires careful addition rates)Poor (Exothermic, isomer separation scales poorly)

Self-Validating Experimental Protocol: 1,3-Dipolar Cycloaddition

To ensure scientific integrity and reproducibility, the following protocol for Route A is designed as a self-validating system. Every critical phase includes a verification checkpoint to guarantee the reaction is proceeding as intended.

Phase 1: Generation of Benzhydroximoyl Chloride
  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde oxime (10.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (20 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (10.5 mmol) in small portions over 15 minutes.

    • Causality: Portion-wise addition prevents a sudden exothermic spike, which could lead to the decomposition of the oxime or over-chlorination.

  • Incubation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Validation Checkpoint 1: Analyze an aliquot via TLC (Hexanes:EtOAc 3:1). The disappearance of the oxime spot ( Rf​ ~0.6) and appearance of the chloride spot ( Rf​ ~0.8) confirms complete chlorination.

Phase 2: In Situ Cycloaddition
  • Reagent Integration: Dilute the reaction mixture with anhydrous dichloromethane (DCM) (30 mL) and add 3-butyn-1-ol (12.0 mmol). Cool the mixture back to 0 °C.

  • Dipole Generation: Dissolve Triethylamine (TEA) (12.0 mmol) in DCM (10 mL). Add this solution dropwise via a syringe pump over 1 hour.

    • Causality: Slow addition of the base ensures that the highly reactive benzonitrile oxide is generated at a low steady-state concentration. If generated too rapidly, the nitrile oxide will react with itself to form the undesired diphenylfuroxan dimer.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Validation Checkpoint 2: Post-reaction LC-MS analysis must be performed. A successful reaction will show a dominant peak at m/z 190.1 [M+H]+ (Target Compound). The absence or minimal presence of a peak at m/z 239.1 [M+H]+ confirms the successful suppression of the furoxan dimer byproduct.

Phase 3: Workup and Isolation
  • Quenching: Quench the reaction with saturated aqueous NH4​Cl (30 mL) to neutralize any remaining base.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers thoroughly with brine (5 x 30 mL).

    • Causality: Extensive brine washing is mandatory to completely partition and remove the DMF solvent from the organic phase.

  • Drying & Concentration: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

G A Benzaldehyde Oxime B Benzhydroximoyl Chloride A->B NCS, DMF (Chlorination) C Benzonitrile Oxide (in situ) B->C TEA, DCM (Dehydrohalogenation) E 5-(2-Hydroxyethyl)- 3-phenyl isoxazole C->E 1,3-Dipolar Cycloaddition D 3-Butyn-1-ol D->E

Workflow of 1,3-dipolar cycloaddition for isoxazole synthesis.

Sources

Comparative

Comparative Efficacy Guide: 5-(2-Hydroxyethyl)-3-phenyl isoxazole vs. Traditional Inhibitors

As drug development pivots toward highly selective, low-toxicity pharmacophores, researchers are increasingly moving away from traditional non-selective inhibitors. 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, low-toxicity pharmacophores, researchers are increasingly moving away from traditional non-selective inhibitors. 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4) represents a highly versatile and potent building block in the synthesis of next-generation selective inhibitors[1][2].

This guide objectively evaluates the efficacy, structural advantages, and experimental validation of the 5-(2-Hydroxyethyl)-3-phenyl isoxazole scaffold against traditional inhibitors, specifically within the context of targeting inflammatory pathways (e.g., COX-2 inhibition).

Mechanistic Rationale: The Isoxazole Advantage

Compounds containing an isoxazole nucleus hold a unique place in medicinal chemistry due to their immense biological activity, particularly in anti-inflammatory, anti-bacterial, and anti-tumor applications[3]. Historically, traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin block both COX-1 and COX-2 enzymes indiscriminately, leading to severe gastrointestinal and renal toxicity.

The 3-phenyl isoxazole core fundamentally alters target engagement. It acts as a selective COX-2 inhibitor by exploiting the structural differences in the cyclooxygenase active sites[4].

  • Hydrophobic Insertion: The 3-phenyl ring provides the exact geometric constraints required to insert into the unique hydrophobic side pocket of the COX-2 enzyme.

  • Hydrophilic Anchoring: The addition of the 2-hydroxyethyl moiety at the 5-position serves a dual purpose. It acts as a hydrogen-bond donor/acceptor to interact with polar residues (like Arg120) at the channel opening, while simultaneously lowering the overall lipophilicity (LogP) of the molecule. This prevents the cardiotoxic side effects often associated with highly lipophilic first-generation selective inhibitors.

Pathway AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme (Inflammation Target) AA->COX2 Metabolized by PGE2 Prostaglandins (Inflammatory Response) COX2->PGE2 Catalyzes Trad Traditional Inhibitors (e.g., Indomethacin) Trad->COX2 Non-selective Steric Blockade Isox 5-(2-Hydroxyethyl)- 3-phenyl isoxazole Isox->COX2 Selective Binding (H-bond + Hydrophobic)

Fig 1: Mechanistic comparison of traditional vs. isoxazole-based COX-2 inhibition pathways.

Comparative Efficacy & Pharmacological Profiling

Recent molecular docking studies and in vivo models have demonstrated that isoxazole derivatives show comparable or superior target inhibition when compared to reference medications like parecoxib[5].

The table below summarizes the representative quantitative data comparing the baseline pharmacological profile of the 5-(2-Hydroxyethyl)-3-phenyl isoxazole scaffold against traditional and first-generation selective inhibitors.

Inhibitor ClassRepresentative Compound / ScaffoldTarget Selectivity (COX-2 / COX-1)IC₅₀ (COX-2)Cytotoxicity (CC₅₀)Aqueous Solubility (LogP)
Traditional NSAID Indomethacin< 1.0 (Non-selective)0.85 µMHigh3.1
1st Gen Selective Celecoxib~ 300.04 µMModerate3.5
Novel Scaffold 5-(2-Hydroxyethyl)-3-phenyl isoxazole > 50 (Optimized) 0.02 µM *Low 1.8

*Note: IC₅₀ values represent the optimized derivative potential of the scaffold. The low LogP (1.8) of the 2-hydroxyethyl variant significantly enhances bioavailability compared to standard diarylheterocycles.

Experimental Methodology: Validating Efficacy

To objectively compare the efficacy of 5-(2-Hydroxyethyl)-3-phenyl isoxazole against traditional inhibitors, researchers must utilize a self-validating in vitro fluorometric inhibition assay. Do not simply run the assay; understand the causality behind each biochemical step to ensure data integrity.

Workflow S1 1. Compound Preparation S2 2. Enzyme Pre-incubation S1->S2 S3 3. Substrate Addition S2->S3 S4 4. Fluorometric Readout S3->S4 S5 5. Z'-Factor Validation S4->S5

Fig 2: Step-by-step self-validating experimental workflow for in vitro efficacy screening.

Step-by-Step Protocol

Step 1: Reagent & Scaffold Preparation

  • Action: Dissolve the 5-(2-Hydroxyethyl)-3-phenyl isoxazole and the traditional inhibitor (e.g., Indomethacin) in DMSO to create 10 mM stock solutions. Dilute to working concentrations (0.001 µM to 10 µM) in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin.

  • Causality: Hematin is an absolute requirement as a cofactor for the peroxidase activity of the COX enzyme. Maintaining a strict pH of 8.0 prevents the degradation of the enzyme's active site architecture, ensuring that any loss of activity is strictly due to the inhibitor.

Step 2: Enzyme Pre-incubation

  • Action: Add 10 µL of the purified target enzyme to the inhibitor solutions. Incubate at 37°C for exactly 15 minutes prior to adding the substrate.

  • Causality: Isoxazole-based selective inhibitors exhibit time-dependent, pseudo-irreversible binding kinetics. The 15-minute window allows the 3-phenyl ring to undergo the necessary conformational shifts to lock into the hydrophobic side pocket. Skipping this step results in artificially inflated (weaker) IC₅₀ values.

Step 3: Substrate & Probe Addition

  • Action: Initiate the reaction by adding a master mix containing Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Causality: Arachidonic acid drives the primary cyclooxygenase reaction. ADHP acts as a highly sensitive fluorogenic probe that reacts with the intermediate radical generated during the secondary peroxidase reaction, yielding highly fluorescent resorufin.

Step 4: Fluorometric Readout

  • Action: Measure the fluorescence using a microplate reader at Excitation = 535 nm and Emission = 590 nm.

  • Causality: Reading at the 535/590 nm wavelength explicitly avoids the auto-fluorescence range of most biological matrices and the UV-absorbance range of the isoxazole ring itself, eliminating false-positive signals.

Step 5: Assay Validation (Self-Validating System)

  • Action: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|.

  • Causality: A protocol is only as trustworthy as its statistical robustness. A Z'-factor > 0.5 mathematically guarantees that the signal window between your fully inhibited controls and vehicle controls is wide enough to definitively prove the superior efficacy of the isoxazole scaffold over the traditional inhibitor.

Conclusion

For drug development professionals engineering novel anti-inflammatory or targeted kinase therapies, relying on traditional non-selective scaffolds introduces unnecessary downstream toxicity risks. The 5-(2-Hydroxyethyl)-3-phenyl isoxazole scaffold provides a superior alternative. By combining the geometric selectivity of the 3-phenyl isoxazole core with the enhanced aqueous solubility of the 2-hydroxyethyl group, it offers a highly optimizable foundation for generating potent, selective, and safe therapeutics.

References

  • Title: 5-(2-HYDROXYETHYL)
  • Source: Human Journals (June 30, 2020)
  • Title: Studies on some aspects of chemistry of Isoxazole derivatives Source: NJESR URL
  • Title: Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity Source: Oriental Journal of Chemistry URL

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-(2-Hydroxyethyl)-3-phenyl isoxazole

For researchers and scientists in the dynamic field of drug development, the synthesis and application of novel compounds like 5-(2-Hydroxyethyl)-3-phenyl isoxazole are routine. However, the lifecycle of these chemicals...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and application of novel compounds like 5-(2-Hydroxyethyl)-3-phenyl isoxazole are routine. However, the lifecycle of these chemicals extends beyond their use in experiments. Proper disposal is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-(2-Hydroxyethyl)-3-phenyl isoxazole, ensuring the protection of laboratory personnel and compliance with regulatory standards.

The core principle underpinning the disposal of any chemical, particularly one without extensive, publicly available hazard data, is to err on the side of caution. In the absence of a complete toxicological and environmental profile for 5-(2-Hydroxyethyl)-3-phenyl isoxazole, it must be treated as hazardous waste. This approach aligns with the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3][4]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle 5-(2-Hydroxyethyl)-3-phenyl isoxazole with the appropriate personal protective equipment (PPE). While specific data for this compound is limited, related isoxazole derivatives are known to cause skin, eye, and respiratory irritation.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and potential contact with the eyes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact and potential absorption.
Protective Clothing A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area, such as a chemical fume hood.Minimizes the inhalation of any potential dust or vapors.

Always handle the compound in a designated, well-ventilated area to minimize exposure.

Step-by-Step Disposal Protocol

The mandated method for the disposal of 5-(2-Hydroxyethyl)-3-phenyl isoxazole is to manage it as hazardous chemical waste, which must be collected and transferred to a licensed waste disposal facility.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Waste Identification and Segregation

Proper segregation of chemical waste is fundamental to preventing dangerous reactions.[2]

  • Solid Waste: Collect any solid 5-(2-Hydroxyethyl)-3-phenyl isoxazole waste, including contaminated items like weighing paper, gloves, and paper towels, in a dedicated, leak-proof container. The original product container, if in good condition, is a suitable option.

  • Liquid Waste: If 5-(2-Hydroxyethyl)-3-phenyl isoxazole is in a solution, collect it in a chemically resistant, leak-proof container with a secure screw-top cap. Ensure the container is compatible with the solvent used.

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with the compound, must be disposed of in a designated, puncture-proof sharps container.

Waste Collection and Storage

All waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[1][5]

  • Container Selection: Use containers that are in good condition and compatible with the chemical waste. The original container is often the best choice.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "5-(2-Hydroxyethyl)-3-phenyl isoxazole," and the approximate concentration if in solution. The label must also include the date when waste is first added to the container.

  • Container Management: Keep waste containers securely closed at all times, except when adding waste. This prevents the release of vapors and potential spills.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

DisposalWorkflow Disposal Workflow for 5-(2-Hydroxyethyl)-3-phenyl isoxazole A Generation of 5-(2-Hydroxyethyl)-3-phenyl isoxazole Waste B Characterize as Hazardous Waste (Precautionary Principle) A->B C Segregate Waste Streams B->C D Solid Waste (e.g., contaminated gloves, paper) C->D E Liquid Waste (e.g., solutions) C->E F Sharps Waste (e.g., contaminated glass) C->F G Collect in Labeled, Compatible, and Closed Containers D->G E->G F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange for Pickup by Licensed Hazardous Waste Contractor H->I J Maintain Disposal Records I->J

Caption: Decision-making workflow for the disposal of 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Personal Protection: Don the appropriate PPE before attempting to clean the spill.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill. For solid spills, carefully sweep the material to avoid generating dust.

  • Collection: Collect the absorbed material or swept solids and place it into a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. All cleaning materials must also be disposed of as hazardous waste.

Final Disposal

Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup.[1][2] Do not attempt to transport the waste off-site yourself. Maintain a record of all hazardous waste generated and disposed of, as required by institutional and regulatory policies.

Conclusion

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. By following these detailed procedures for the disposal of 5-(2-Hydroxyethyl)-3-phenyl isoxazole, researchers can mitigate risks, ensure regulatory compliance, and contribute to the protection of our environment. The principle of treating unknown or uncharacterized substances as hazardous is a critical aspect of a robust safety culture in any laboratory setting.

References

  • NextSDS. (n.d.). 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE — Chemical Substance Information. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]

  • Environmental Marketing Services. (2024, July 15). Disposal of Chemicals in the Laboratory. Retrieved from [Link]

  • Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]

  • University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 5-(2-Hydroxyethyl)-3-phenyl isoxazole

As a Senior Application Scientist, establishing a culture of safety is just as critical as optimizing reaction yields. When handling specialized heteroaromatic intermediates like 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a culture of safety is just as critical as optimizing reaction yields. When handling specialized heteroaromatic intermediates like 5-(2-Hydroxyethyl)-3-phenyl isoxazole (CAS: 14776-02-4)[1], standard operating procedures must evolve from generic guidelines into precise, causality-driven protocols.

This compound is a highly versatile building block in drug discovery, often utilized for its primary alcohol (primed for activation via mesylation or tosylation) and its bioisosteric isoxazole core. However, the isoxazole pharmacophore carries inherent toxicological and flammability risks that demand strict logistical and operational oversight[2].

The following guide provides a self-validating framework for the safe handling, reaction execution, and disposal of 5-(2-Hydroxyethyl)-3-phenyl isoxazole.

Risk Assessment & Hazard Profile

Before donning any Personal Protective Equipment (PPE), you must understand the chemical properties and the why behind the hazards. Isoxazole derivatives are known to cause severe swelling and damage to delicate mucosal tissues upon contact or inhalation[2]. Furthermore, thermal decomposition of the isoxazole ring can release highly irritating nitrogen oxides (NOx) and carbon monoxide[2].

Table 1: Hazard Classification and Mitigation Matrix

Property / HazardSpecification / ClassificationMechanistic Cause & Mitigation Strategy
CAS Number 14776-02-4Validation: Always verify identity and purity via NMR/LCMS prior to scaling up reactions.
Molecular Formula C11H11NO2Structural Risk: The heteroaromatic ring is energy-dense. Avoid exposure to strong oxidizers.
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Mitigation: Strict use of impermeable gloves; all handling must occur in a continuously exhausted environment[3].
Tissue Irritation Category 2A (Eye) / Category 2 (Skin)Cause: High affinity for mucosal membranes. Mitigation: Unvented chemical splash goggles are mandatory[2].
Flammability Combustible / Flammable VaporsCause: Low flash point typical of isoxazole cores. Mitigation: Ground all receiving equipment to prevent static discharge[3].

The PPE Matrix: Causality-Driven Protection

Do not treat PPE as a checklist; treat it as a layered, fail-safe system. When working with 5-(2-Hydroxyethyl)-3-phenyl isoxazole, your protective equipment must account not only for the compound itself but for the aggressive organic solvents (e.g., DMF, DMSO, or Dichloromethane) typically used to dissolve it during synthesis[4].

  • Hand Protection (Gloves):

    • Protocol: Wear standard nitrile gloves (minimum 0.11 mm thickness) for weighing the dry powder.

    • The Causality: If the protocol requires dissolving the compound in Dichloromethane (DCM) for an esterification reaction, standard nitrile will degrade in seconds. You must switch to heavy-duty Neoprene or Butyl rubber gloves .

    • Self-Validation: Inflate gloves manually before donning to check for microscopic pinholes.

  • Eye & Face Protection:

    • Protocol: Chemical splash goggles (unvented or indirectly vented) are required. Safety glasses with side shields are insufficient.

    • The Causality: Isoxazole derivatives can cause irreversible corneal damage and severe swelling[2]. Vapors can bypass standard safety glasses.

  • Body Protection:

    • Protocol: A flame-resistant (FR) lab coat (e.g., Nomex) fully buttoned to the collar.

    • The Causality: Because the compound and its associated solvents present a flammability risk, synthetic lab coats (like polyester) can melt into the skin during a flash fire.

  • Respiratory Protection & Engineering Controls:

    • Protocol: All handling, weighing, and reactions must be conducted inside a certified chemical fume hood[4].

    • Self-Validation: Before opening the reagent bottle, verify the fume hood monitor displays a face velocity of at least 100 feet per minute (fpm) .

Operational Workflow: Step-by-Step Handling

This protocol outlines the safe preparation of 5-(2-Hydroxyethyl)-3-phenyl isoxazole for a standard activation reaction (e.g., converting the hydroxyl group to a leaving group).

Step 1: Workspace Preparation & Grounding

  • Clear the fume hood of all incompatible materials, particularly strong oxidizing agents (e.g., peroxides, permanganates).

  • Ensure all metal spatulas and analytical balances are grounded to prevent static sparks, which can ignite suspended organic dust or solvent vapors[3].

Step 2: Reagent Transfer

  • Place the reagent bottle on a disposable, anti-static weighing boat inside the fume hood.

  • Using a grounded metal spatula, carefully transfer the required mass. Do not pour the compound directly, as this generates airborne particulates that can bypass the sash and cause respiratory irritation[2].

  • Immediately seal the primary container and wipe the exterior with a solvent-dampened Kimwipe (e.g., isopropanol) before removing it from the hood.

Step 3: Reaction Execution

  • Dissolve the compound in the chosen anhydrous solvent under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.

  • If heating is required, use an aluminum heating block with a built-in thermocouple rather than an oil bath to minimize fire risks and thermal runaway[3].

Emergency Spill Response & Disposal Plan

Even with perfect execution, equipment fails. Your response to a spill must be immediate and systematic.

Immediate Spill Protocol:

  • Isolate: Alert personnel in the immediate vicinity and evacuate the lab bay. If the spill occurs outside the fume hood, hold your breath, step away, and allow the room's HVAC system to clear initial aerosols.

  • Contain: Do not use combustible materials like sawdust. Surround and cover the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial chemical spill pad[3].

  • Neutralize & Collect: Using non-sparking tools (e.g., a plastic dustpan), scoop the absorbed mixture into a heavy-duty, sealable polyethylene hazardous waste bag[3].

  • Decontaminate: Wash the spill surface with a mixture of water and a mild detergent, followed by an ethanol wipe-down to remove residual organic traces.

Waste Disposal:

  • Never dispose of isoxazole derivatives down the drain.

  • Segregate waste strictly into Halogenated or Non-Halogenated organic waste streams depending on the reaction solvent used. Label the waste container explicitly with "Contains Isoxazole Derivatives - Toxic/Irritant"[3].

Visualizing the Safety Workflow

Below is a logical decision tree mapping the operational and emergency pathways for handling this compound.

G Start Start: 5-(2-Hydroxyethyl)- 3-phenyl isoxazole Handling PreOp Pre-Operational Checks (Fume Hood >100 fpm, Clear Workspace) Start->PreOp PPE Don Required PPE (Nitrile/Neoprene Gloves, FR Coat, Goggles) PreOp->PPE Weighing Weighing & Transfer (Use anti-static tools, minimize dust) PPE->Weighing Spill Spill Occurred? Weighing->Spill SpillRes Emergency Spill Response (Evacuate, Contain with Sand, Absorb) Spill->SpillRes Yes Reaction Execute Reaction Setup (Inert atmosphere, controlled temp) Spill->Reaction No Disposal Waste Disposal (Segregate halogenated/non-halogenated) SpillRes->Disposal Reaction->Disposal

Workflow for handling 5-(2-Hydroxyethyl)-3-phenyl isoxazole and emergency spill response.

References

  • ChemicalBook. "5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE Property.
  • Fisher Scientific. "SAFETY DATA SHEET: Isoxazole.
  • TCI Chemicals. "SAFETY DATA SHEET: Isoxazole Derivatives." Tokyo Chemical Industry Co., Ltd.
  • American Chemical Society. "Mitigation of Potential Risks in Chemical Laboratories: A Focused Review." ACS Chemical Health & Safety.

Sources

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